3,5-Dimethylbenzylmagnesium bromide
Description
Properties
IUPAC Name |
magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBZRWFVJIASKJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent with applications in organic synthesis. The information is intended for professionals in research and development, particularly in the pharmaceutical and chemical industries.
Core Chemical Properties
This compound is an organomagnesium compound that serves as a potent nucleophile and a strong base. Due to its high reactivity, it is typically prepared and used in situ or is commercially available as a solution in an ethereal solvent, most commonly tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF). Like other Grignard reagents, it is highly sensitive to protic solvents (such as water and alcohols), oxygen, and carbon dioxide. Therefore, its synthesis and handling require anhydrous and inert atmospheric conditions.
Structure and Identification
-
IUPAC Name: magnesium;1-(bromomethyl)-3,5-dimethylbenzene;bromide[1]
-
Molecular Formula: C₉H₁₁BrMg[1]
-
Synonyms: 3,5-Dimethylbenzyl magnesium bromide, Magnesium, bromo[(3,5-dimethylphenyl)methyl]-[1][2]
Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 223.39 g/mol | [1] |
| Physical Form | Typically handled as a solution in an ethereal solvent. | [1] |
| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran. | |
| Stability | Highly reactive and unstable in the presence of air and moisture.[3] |
Note: Specific experimental data such as melting point, boiling point, and density for the isolated compound are not available in the public domain.
Synthesis and Handling
The synthesis of this compound follows the general principles of Grignard reagent formation, which involves the reaction of an organohalide with magnesium metal in an anhydrous ether solvent.
General Synthetic Workflow
The diagram below illustrates the typical workflow for the laboratory-scale synthesis of a Grignard reagent like this compound.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of this compound, adapted from established methods for preparing Grignard reagents. All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide[4]
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
Apparatus:
-
A three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet.
-
Magnetic stirrer and heating mantle.
-
Schlenk line or glovebox for inert atmosphere operations.
Procedure:
-
Preparation: The glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Magnesium Activation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to help initiate the reaction. The flask may be gently warmed to sublime the iodine, which helps to activate the magnesium surface.
-
Initiation: A small amount of a solution of 3,5-Dimethylbenzyl bromide in the anhydrous ether solvent is added to the magnesium turnings. The reaction is initiated, which is often indicated by a color change, gentle bubbling, or a slight exotherm. Gentle heating or sonication may be required to start the reaction.
-
Addition: Once the reaction has initiated, the remaining solution of 3,5-Dimethylbenzyl bromide is added dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is typically stirred and may be gently heated under reflux for a period to ensure complete consumption of the starting materials.
-
Use: The resulting grey to brownish solution of this compound is then used directly for the subsequent reaction.
Reactivity and Applications
As a strong nucleophile and base, this compound is a versatile reagent in organic synthesis, primarily for the formation of new carbon-carbon bonds.
Nucleophilic Reactivity
The primary mode of reactivity for this compound is nucleophilic attack on electrophilic carbon centers. This is depicted in the general signaling pathway below, where the Grignard reagent attacks a generic carbonyl-containing electrophile.
Applications in Synthesis
While specific applications for this compound are not extensively documented in readily available literature, its reactivity is analogous to other benzylic Grignard reagents. Based on the applications of the closely related 3,5-dimethylphenylmagnesium bromide, potential applications include:
-
Synthesis of Diarylborinic Acids: As a starting material for the synthesis of diarylborinic acids.
-
Cross-Coupling Reactions: To prepare terphenyl derivatives by reacting with biphenylsulfonates in the presence of a nickel catalyst.
Spectroscopic Characterization
No experimental NMR or IR spectra for this compound are available in the public domain. However, one can predict the expected spectral features based on its structure.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic ring and the alkyl groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |
| C-H (Aromatic) | 3100 - 3000 | Stretching |
| C-H (Aliphatic, CH₃ and CH₂) | 2975 - 2850 | Stretching |
| C=C (Aromatic) | 1600 and 1475 | Stretching |
| C-H (Aromatic) | 900 - 675 | Out-of-plane bending |
| C-Mg | ~500 | Stretching |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the benzylic methylene protons (CH₂), and the methyl protons (CH₃). The benzylic protons would likely appear as a singlet, significantly shifted upfield compared to the precursor 3,5-dimethylbenzyl bromide, due to the carbanionic character of the benzylic carbon. The aromatic protons would show a characteristic splitting pattern for a 1,3,5-trisubstituted benzene ring.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, the benzylic carbon, and the methyl carbons. The benzylic carbon signal would be the most informative, appearing at a very high field (low ppm value) due to its high electron density.
Safety and Handling
Grignard reagents such as this compound are hazardous materials and must be handled with appropriate safety precautions.
-
Pyrophoric and Water-Reactive: These reagents can ignite spontaneously in air, especially if the solvent has evaporated. They react violently with water and other protic sources.
-
Handling: All handling should be done in a fume hood under an inert atmosphere. Personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and appropriate gloves, is mandatory.
-
Storage: Store as a solution in a tightly sealed container under an inert atmosphere, typically in a refrigerator designated for flammable reagents.
This guide provides a summary of the available technical information on this compound. Researchers should always consult comprehensive safety data sheets and established laboratory safety protocols before handling this reagent.
References
- 1. This compound | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 111823-36-0 [chemicalbook.com]
- 3. 3,5-DIMETHYLPHENYLMAGNESIUM BROMIDE CAS#: 34696-73-6 [amp.chemicalbook.com]
- 4. 3,5-Dimethylbenzyl bromide, 98% 25 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Elucidation of the Molecular Structure of 3,5-Dimethylbenzylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. This document outlines the fundamental chemical properties, a detailed synthesis protocol, and the spectroscopic data essential for its characterization.
Chemical Identity and Properties
This compound is an organomagnesium halide, commonly known as a Grignard reagent. Its reactivity makes it a valuable tool for forming carbon-carbon bonds in the synthesis of more complex molecules. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrMg | PubChem[1] |
| IUPAC Name | magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | PubChem[1] |
| Molecular Weight | 223.39 g/mol | PubChem[1] |
| Canonical SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | PubChem[1] |
| InChI Key | MJBZRWFVJIASKJ-UHFFFAOYSA-M | PubChem[1] |
| CAS Number | 111823-36-0 | ChemicalBook[2] |
Synthesis Protocol
The synthesis of this compound follows the general procedure for the preparation of Grignard reagents from an organohalide and magnesium metal in an ethereal solvent.
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dimethylbenzyl bromide (C₉H₁₁Br)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Anhydrous reaction vessel (e.g., a three-necked flask) equipped with a reflux condenser, dropping funnel, and nitrogen inlet.
Procedure:
-
Preparation: All glassware must be thoroughly dried in an oven to remove any traces of water. The magnesium turnings are placed in the reaction flask.
-
Initiation: A single crystal of iodine is added to the magnesium turnings. The flask is gently warmed under a nitrogen atmosphere until the violet vapor of iodine is observed. This helps to activate the magnesium surface.
-
Reagent Addition: A solution of 3,5-Dimethylbenzyl bromide in the anhydrous ethereal solvent is added dropwise from the dropping funnel to the magnesium turnings.
-
Reaction: The reaction is typically initiated with gentle warming. Once the reaction starts, it is often exothermic and may require cooling to maintain a steady reflux. The reaction mixture will turn cloudy and grey, indicating the formation of the Grignard reagent.
-
Completion: After the addition of the alkyl halide is complete, the reaction mixture is typically refluxed for a period to ensure complete conversion. The resulting solution of this compound is then used in subsequent synthetic steps.
References
An In-Depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide for Researchers and Drug Development Professionals
CAS Number: 111823-36-0 Molecular Formula: C₉H₁₁BrMg Synonyms: Magnesium, bromo[(3,5-dimethylphenyl)methyl]-
This technical guide provides a comprehensive overview of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactivity, and applications.
Physicochemical Properties
This compound is typically used as a solution in an ethereal solvent, most commonly 2-methyltetrahydrofuran (2-MeTHF) or tetrahydrofuran (THF), at a concentration of approximately 0.25 M. The quantitative data for this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 111823-36-0 | [1] |
| Molecular Formula | C₉H₁₁BrMg | [1] |
| Molecular Weight | 223.39 g/mol | [1] |
| Appearance | Commercially available as a solution | N/A |
| Solubility | Soluble in ethereal solvents like THF and 2-MeTHF | N/A |
| InChI | InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | [1] |
| InChIKey | MJBZRWFVJIASKJ-UHFFFAOYSA-M | [1] |
| SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | [1] |
Synthesis of this compound
The synthesis of this compound follows the general procedure for the preparation of Grignard reagents, which involves the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.
Experimental Protocol:
Materials:
-
3,5-Dimethylbenzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Reaction flask (oven-dried)
-
Condenser (oven-dried)
-
Dropping funnel (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble the oven-dried reaction flask, condenser, and dropping funnel. Ensure all joints are well-sealed. The apparatus should be under a positive pressure of an inert gas (nitrogen or argon) to maintain anhydrous conditions.[2]
-
Magnesium Activation: Place the magnesium turnings in the reaction flask. Briefly heat the flask under vacuum and then cool to room temperature under an inert atmosphere. This helps to activate the magnesium surface. A small crystal of iodine can be added to the magnesium to initiate the reaction.[3][4]
-
Initiation: Add a small portion of a solution of 3,5-dimethylbenzyl bromide in the anhydrous solvent to the magnesium turnings. The reaction is typically initiated by gentle warming or by the addition of an iodine crystal, which will result in the disappearance of the iodine color and the appearance of a cloudy solution, indicating the formation of the Grignard reagent.[3][5]
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining solution of 3,5-dimethylbenzyl bromide dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic and may require external cooling with a water bath to control the temperature.[4][5]
-
Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux until the magnesium is completely consumed. The resulting solution of this compound is then ready for use.[5]
Titration of the Grignard Reagent:
The concentration of the prepared Grignard reagent solution should be determined by titration before use. A common method involves titration against a known concentration of a protic acid or a solution of iodine.
Reactivity and Applications in Organic Synthesis
This compound is a potent nucleophile and a strong base, characteristic of Grignard reagents. Its reactivity is centered on the carbanionic character of the benzylic carbon, making it a valuable tool for the formation of carbon-carbon bonds.
Nucleophilic Addition to Carbonyls and Epoxides
Like other Grignard reagents, this compound readily adds to the electrophilic carbon of carbonyl compounds (aldehydes, ketones, esters) and epoxides. These reactions are fundamental in the synthesis of more complex molecules, particularly in the construction of secondary and tertiary alcohols.
Cross-Coupling Reactions
A significant application of this compound is in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling.[6] This reaction allows for the formation of a C(sp²)-C(sp³) bond by coupling the Grignard reagent with an aryl, vinyl, or alkyl halide in the presence of a palladium or nickel catalyst. This methodology is instrumental in the synthesis of diarylmethanes and other substituted aromatic compounds, which are common structural motifs in pharmaceuticals.[7][8]
Experimental Protocol for a Generic Kumada Coupling:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, the palladium or nickel catalyst and the appropriate ligand are dissolved in an anhydrous solvent.
-
Reaction Setup: To this catalyst solution, the aryl halide is added, followed by the dropwise addition of the this compound solution at a controlled temperature.
-
Reaction Monitoring and Work-up: The reaction progress is monitored by techniques such as TLC or GC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.
Synthesis of Bioactive Molecules
The diarylmethane scaffold, readily accessible through reactions of this compound, is a key structural component in numerous bioactive molecules and pharmaceuticals.[8] For instance, this structural unit is found in antihistamines, anticancer agents, and vasodilators.[8] The ability to introduce the 3,5-dimethylbenzyl moiety through Grignard-based methodologies provides a versatile route for the synthesis and derivatization of potential drug candidates. A notable example is in the synthesis of intermediates for drugs like Aliskiren, where a Kumada coupling of a Grignard reagent is a key step.[9]
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
Caption: Synthesis of this compound.
Caption: Reactivity of this compound.
Caption: Experimental workflow for Kumada coupling.
Safety Information
This compound is a highly reactive and moisture-sensitive compound. It is also flammable. Appropriate safety precautions must be taken during its handling and use.
-
Handling: All manipulations should be carried out under an inert atmosphere in a well-ventilated fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, flame-retardant lab coat, and gloves.
-
Storage: Store as a solution in an airtight container under an inert atmosphere, typically in a refrigerator.
-
Disposal: Unused Grignard reagent should be quenched carefully by slow addition to a stirred, cooled solution of a proton source, such as isopropanol, followed by a dilute acid.
This guide provides a foundational understanding of this compound for its effective and safe use in a research and development setting. For specific applications, it is recommended to consult the primary literature.
References
- 1. This compound | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d.web.umkc.edu [d.web.umkc.edu]
- 4. bohr.winthrop.edu [bohr.winthrop.edu]
- 5. chm.uri.edu [chm.uri.edu]
- 6. Kumada Coupling [organic-chemistry.org]
- 7. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 8. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical Properties of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a summary of the known physical and chemical properties of 3,5-dimethylbenzylmagnesium bromide, with a focus on its characteristics in solution, as this is the form in which it is almost exclusively handled and utilized. The information presented herein is intended to support researchers and professionals in the fields of chemical synthesis and drug development in the safe and effective use of this reagent.
Chemical Identity and Computed Properties
The fundamental identifiers and computed physical properties for this compound are summarized in the table below. These values are calculated based on the molecular structure and are useful for theoretical considerations and for confirming the identity of the compound through mass spectrometry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrMg | PubChem |
| Molecular Weight | 223.39 g/mol | PubChem |
| CAS Number | 111823-36-0 | PubChem |
| IUPAC Name | magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | PubChem |
| SMILES | CC1=CC(=CC(=C1)[CH2-])C.[Mg+2].[Br-] | PubChem |
| InChI | InChI=1S/C9H11.BrH.Mg/c1-7-4-8(2)6-9(3)5-7;;/h4-6H,1H2,2-3H3;1H;/q-1;;+2/p-1 | PubChem |
| Monoisotopic Mass | 221.98945 Da | PubChem |
Physical Properties of Solutions
As this compound is primarily handled as a solution, its physical properties are largely dictated by the solvent. While specific data for solutions of this compound is not widely published, data for the structurally similar Grignard reagent, 3,5-dimethylphenylmagnesium bromide, in a 0.5 M THF solution provides a useful reference point.
| Property | Value (for 0.5 M 3,5-dimethylphenylmagnesium bromide in THF) | Source |
| Appearance | Yellow to brown liquid | ChemicalBook |
| Boiling Point | 65 °C | ChemicalBook |
| Density | 0.950 g/mL at 25 °C | ChemicalBook |
| Flash Point | -17.78 °C (closed cup) | Sigma-Aldrich |
| Solubility | Reacts with water | ChemicalBook |
| Storage Temperature | 2-8°C | ChemicalBook |
Note: These properties are primarily those of the THF solvent and should be treated as approximations for solutions of this compound.
Experimental Protocols
General Synthesis of this compound
The synthesis of Grignard reagents is highly sensitive to moisture and oxygen, requiring the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon).[4] The following is a generalized protocol for the preparation of this compound based on standard procedures for benzyl Grignard reagents.[5][6]
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Inert gas supply (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Preparation: All glassware should be thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Initiation: Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and an addition funnel, all under a positive pressure of inert gas. Add a small volume of the anhydrous solvent, followed by a single crystal of iodine.
-
Addition of Precursor: Dissolve the 3,5-dimethylbenzyl bromide in the anhydrous solvent and add it to the addition funnel. Add a small portion of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.
-
Reaction: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic, and cooling may be necessary to control the rate.
-
Completion: After the addition is complete, the reaction mixture is typically stirred until the magnesium is consumed or the reaction ceases. The resulting solution of this compound is then used directly for subsequent reactions.
Characterization
The concentration of the prepared Grignard reagent solution is typically determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standard base (e.g., NaOH).
Reactivity and Side Reactions
The primary reaction of this compound is its nucleophilic addition to a wide range of electrophiles, most notably carbonyl compounds, to form new carbon-carbon bonds.[7]
A significant side reaction in the synthesis of benzyl Grignard reagents is the Wurtz coupling reaction .[8][9] This occurs when the newly formed Grignard reagent reacts with the starting benzyl halide, leading to the formation of a dimer.[10] The extent of Wurtz coupling can be minimized by slow addition of the benzyl halide and maintaining a low reaction temperature.[4]
Visualizations
Caption: Synthesis of this compound.
Caption: Wurtz Coupling Side Reaction.
References
- 1. Grignard Reagents : Definition, Preparation, Chemical Properties [allen.in]
- 2. Grignard Reagent - GeeksforGeeks [geeksforgeeks.org]
- 3. Grignard reagent - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. d.web.umkc.edu [d.web.umkc.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It covers its chemical and physical properties, a detailed experimental protocol for its preparation, and its reaction mechanism.
Core Chemical Data
Quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 223.39 g/mol | [1] |
| Molecular Formula | C₉H₁₁BrMg | [1] |
| Appearance | Typically a yellow to brown liquid in solution | [2] |
| Boiling Point | 65 °C (for a 0.5M solution in THF) | [2] |
| Density | 0.950 g/mL at 25 °C (for a 0.5M solution in THF) | [2] |
| Storage Conditions | 2-8°C, under inert atmosphere | [2] |
| Water Solubility | Reacts with water | [2] |
Synthesis: The Grignard Reaction
This compound is synthesized via a Grignard reaction. This reaction involves the reaction of an organohalide (3,5-dimethylbenzyl bromide) with magnesium metal in an aprotic ether solvent.
Experimental Protocol: Preparation of this compound
This protocol outlines the steps for the laboratory synthesis of this compound.
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Round-bottom flask
-
Condenser
-
Dropping funnel
-
Heating mantle
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: All glassware must be rigorously dried in an oven and assembled while hot under a stream of inert gas to exclude atmospheric moisture. The setup consists of a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inlet for inert gas.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine. The iodine acts as an activator for the magnesium surface.
-
Reagent Addition: A solution of 3,5-dimethylbenzyl bromide in the anhydrous ether solvent is placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings.
-
Reaction Start: The reaction is initiated by gentle heating or by the addition of the iodine crystal. The start of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy or bubbling solution.
-
Maintaining the Reaction: Once the reaction has started, the remainder of the 3,5-dimethylbenzyl bromide solution is added dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting solution of this compound is then cooled to room temperature and is ready for use in subsequent reactions.
Reaction Mechanism and Pathway
The formation of a Grignard reagent like this compound involves a single electron transfer (SET) mechanism.
Caption: Synthesis of this compound.
The reaction proceeds on the surface of the magnesium metal. An electron is transferred from the magnesium to the antibonding orbital of the carbon-bromine bond in 3,5-dimethylbenzyl bromide. This results in the formation of a radical anion, which then fragments to form an alkyl radical and a bromide ion. The alkyl radical and the magnesium cation radical then combine to form the organomagnesium compound, this compound.
Handling and Safety
This compound is a reactive and moisture-sensitive compound. It should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. It is corrosive and can cause severe skin burns and eye damage. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. It is also flammable and should be kept away from ignition sources.
References
An In-depth Technical Guide to the Synthesis Mechanism of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis mechanism of 3,5-dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The document details the reaction mechanism, experimental protocols, and critical parameters influencing the synthesis, with a focus on maximizing yield and minimizing byproducts.
Core Synthesis Mechanism: A Single Electron Transfer Pathway
The formation of this compound from 3,5-dimethylbenzyl bromide and magnesium metal proceeds through a single electron transfer (SET) mechanism on the surface of the magnesium.[1] This process involves the transfer of an electron from the magnesium metal to the antibonding orbital of the carbon-bromine bond in 3,5-dimethylbenzyl bromide. This initial step leads to the formation of a radical anion, which then fragments to form a benzyl radical and a bromide anion. The benzyl radical subsequently reacts with the magnesium surface to form the Grignard reagent.
The overall reaction can be summarized as follows:
3,5-Dimethylbenzyl Bromide + Mg → this compound
The reaction is highly exothermic and requires careful temperature control.[2] It is imperative to conduct the synthesis under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which leads to their decomposition.[1] The choice of an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF), is crucial for the stabilization of the Grignard reagent.[1]
Key Side Reaction: Wurtz Coupling
A significant side reaction in the synthesis of benzylmagnesium halides is the Wurtz coupling, which leads to the formation of a homocoupled dimer, in this case, 1,2-bis(3,5-dimethylphenyl)ethane.[3][4] This reaction occurs between the formed Grignard reagent and the unreacted benzyl bromide.[5]
This compound + 3,5-Dimethylbenzyl Bromide → 1,2-bis(3,5-dimethylphenyl)ethane + MgBr₂
The extent of Wurtz coupling is influenced by several factors, including the reactivity of the halide, the solvent, the reaction temperature, and the concentration of the benzyl bromide.[3][4][6] Benzyl bromides are particularly prone to this side reaction due to their high reactivity.[3]
Influence of Solvents on Benzyl Grignard Synthesis
The choice of solvent is critical in the synthesis of benzylmagnesium halides, as it significantly impacts the ratio of the desired Grignard reagent to the Wurtz coupling byproduct. Ethereal solvents are necessary to solvate and stabilize the Grignard reagent.[1] Studies on the synthesis of benzylmagnesium chloride have shown that 2-methyltetrahydrofuran (2-MeTHF) can be a superior solvent to the more conventional diethyl ether (Et₂O) and tetrahydrofuran (THF) in suppressing the formation of the Wurtz coupling product.[3]
| Solvent | Grignard Product (%) | Wurtz Coupling Byproduct (%) |
| Diethyl Ether (Et₂O) | 90 | 10 |
| Tetrahydrofuran (THF) | 30 | 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | 10 |
Table 1: Effect of solvent on the product distribution in the synthesis of benzylmagnesium chloride. Data adapted from a study on benzyl chloride Grignard reactions.[3]
Detailed Experimental Protocol
The following protocol for the synthesis of this compound is based on established procedures for the preparation of benzylmagnesium halides, with modifications to minimize the Wurtz coupling side reaction.[7][8]
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as an initiator)
-
Inert gas (Argon or Nitrogen)
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Magnesium Activation: Place magnesium turnings in the three-necked flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under a flow of inert gas until purple iodine vapors are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Solvent Addition: Add anhydrous 2-MeTHF to the flask to cover the magnesium turnings.
-
Initiation: Prepare a solution of 3,5-dimethylbenzyl bromide in anhydrous 2-MeTHF in the dropping funnel. Add a small portion of this solution to the stirred magnesium suspension. The reaction is initiated when the brownish color of the iodine disappears and gentle refluxing of the solvent is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.
-
Grignard Reagent Formation: Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating, which favors the Wurtz coupling reaction. If the reaction becomes too vigorous, cooling with an ice bath may be necessary.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction. The resulting greyish, cloudy solution is the this compound reagent.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration before its use in subsequent reactions.
Conclusion
The synthesis of this compound is a well-established organometallic reaction that proceeds via a single electron transfer mechanism. The primary challenge in this synthesis is the suppression of the Wurtz coupling side reaction. By carefully selecting the solvent, such as 2-MeTHF, and controlling the reaction conditions, particularly the temperature and the rate of addition of the benzyl bromide, high yields of the desired Grignard reagent can be achieved. The detailed protocol provided in this guide offers a robust method for the preparation of this valuable synthetic intermediate for applications in research, and drug development.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
An In-Depth Technical Guide to the Synthesis and Properties of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent with significant potential in organic synthesis and drug discovery. While the discovery of this specific organometallic compound is not attributed to a single, seminal publication, its synthesis follows well-established principles of Grignard reagent formation. This document details the necessary precursors, a generalized yet detailed experimental protocol for its preparation, its known chemical and physical properties, and a discussion of its potential applications. The information is presented to be of maximal utility to researchers in chemistry and drug development, with a focus on practical application and safety considerations.
Introduction
Grignard reagents, organomagnesium halides of the general formula R-Mg-X, are among the most versatile and widely used reagents in synthetic organic chemistry. Their discovery by Victor Grignard in 1900 revolutionized the field, providing a powerful method for the formation of carbon-carbon bonds. Benzylic Grignard reagents, such as this compound, are a subclass of these compounds that offer a nucleophilic benzyl carbanion, a valuable synthon for the introduction of the 3,5-dimethylbenzyl moiety into a wide range of molecules. The steric hindrance provided by the two methyl groups on the aromatic ring can influence the stereochemical outcome of reactions and modify the properties of the resulting products, a feature of interest in the design of novel therapeutic agents and functional materials.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, 3,5-Dimethylbenzyl bromide, is provided below. This data is essential for handling, reaction setup, and purification procedures.
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | This compound | 3,5-Dimethylbenzyl Bromide |
| CAS Number | 111823-36-0[1] | 27129-86-8 |
| Molecular Formula | C₉H₁₁BrMg[1] | C₉H₁₁Br |
| Molecular Weight | 223.39 g/mol [1] | 199.09 g/mol |
| Appearance | Typically a solution in an ethereal solvent | Powder |
| Melting Point | Not applicable (used in solution) | 37-39 °C |
| Boiling Point | Not applicable (used in solution) | Not available |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether | Soluble in organic solvents |
| Hazards | Flammable, Water-reactive, Corrosive | Corrosive, Lachrymator |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound follows the general procedure for the preparation of Grignard reagents from an organic halide and magnesium metal. The following protocol is a detailed, generalized procedure based on established methods for the synthesis of benzylic Grignard reagents. It is imperative that all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive Grignard reagent by atmospheric moisture and oxygen.
Materials and Reagents
-
3,5-Dimethylbenzyl bromide (≥97.0%)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal, as initiator)
-
Inert gas (Nitrogen or Argon)
Equipment
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas inlet and outlet (e.g., bubbler)
-
Heating mantle or oil bath
Experimental Procedure
-
Preparation of Apparatus: All glassware is to be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours and then allowed to cool to room temperature under a stream of inert gas.
-
Reaction Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inert gas inlet. Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine to the flask. The iodine serves to activate the magnesium surface.
-
Preparation of the Halide Solution: In a separate dry flask, dissolve 3,5-dimethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF to a concentration of approximately 0.5-1.0 M.
-
Addition of the Halide: Transfer the 3,5-dimethylbenzyl bromide solution to the dropping funnel. Add a small portion (approximately 10%) of the solution to the magnesium turnings.
-
Initiation of the Reaction: The reaction is typically initiated by gentle warming of the flask. The disappearance of the iodine color and the appearance of a cloudy or grayish solution, often accompanied by spontaneous refluxing of the solvent, indicates the initiation of the Grignard reagent formation. If the reaction does not start, sonication or the addition of a small amount of a pre-formed Grignard reagent can be used for initiation.
-
Completion of the Addition: Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of this compound is typically grayish-brown.
-
Use and Storage: The Grignard reagent is best used immediately. If storage is necessary, it should be kept under an inert atmosphere in a sealed container. The concentration of the Grignard reagent can be determined by titration prior to use in subsequent reactions.
Experimental Workflow and Logic
The synthesis of this compound is a multi-step process that requires careful control of the reaction environment to ensure a successful outcome. The logical flow of the experiment is depicted in the following diagram.
Caption: Workflow for the synthesis of this compound.
Potential Applications in Research and Development
This compound is a versatile nucleophile that can be employed in a variety of carbon-carbon bond-forming reactions. Its potential applications in drug discovery and materials science are significant.
Synthesis of Bioactive Molecules
The introduction of the 3,5-dimethylbenzyl group can be a key step in the synthesis of complex organic molecules with potential biological activity. The lipophilic nature of the dimethylbenzyl moiety can enhance the membrane permeability of drug candidates. Furthermore, the specific substitution pattern can influence the binding affinity and selectivity of a molecule for its biological target.
Cross-Coupling Reactions
Grignard reagents are widely used in transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Kumada couplings. This compound can serve as the nucleophilic partner in these reactions to form new carbon-carbon bonds with a variety of electrophiles, including aryl, vinyl, and alkyl halides or triflates.
The general scheme for a Kumada cross-coupling reaction involving this compound is presented below.
Caption: Kumada cross-coupling with this compound.
Safety Considerations
The synthesis and handling of this compound require strict adherence to safety protocols.
-
Anhydrous Conditions: The reaction is extremely sensitive to moisture. All reagents and solvents must be scrupulously dried, and the reaction must be carried out under an inert atmosphere.
-
Exothermic Reaction: The formation of the Grignard reagent is exothermic and can become vigorous. Proper temperature control and slow addition of the halide are crucial to prevent runaway reactions.
-
Flammability: The ethereal solvents used are highly flammable. The reaction should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Corrosivity: 3,5-Dimethylbenzyl bromide is a corrosive lachrymator. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Quenching: The reaction should be quenched carefully by the slow addition of a proton source (e.g., saturated aqueous ammonium chloride) in an ice bath.
Conclusion
This compound is a valuable Grignard reagent for the introduction of the sterically hindered and lipophilic 3,5-dimethylbenzyl group. While its discovery is not pinpointed to a specific event, its synthesis is based on well-understood and reliable chemical principles. This guide provides the necessary information for its successful preparation and outlines its potential applications in organic synthesis. The detailed protocol and workflow diagrams serve as a practical resource for researchers aiming to utilize this versatile reagent in their synthetic endeavors. As with all Grignard reagents, careful attention to anhydrous conditions and safety precautions is paramount for successful and safe execution.
References
Reactivity of 3,5-Dimethylbenzylmagnesium Bromide with Protic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the reactivity of 3,5-dimethylbenzylmagnesium bromide, a representative Grignard reagent, with protic solvents. Grignard reagents are powerful nucleophiles and strong bases, making their interaction with acidic protons a critical consideration in synthesis and drug development. Understanding this reactivity is paramount for reaction design, optimization, and ensuring the integrity of moisture-sensitive compounds.
Core Principles of Reactivity
This compound, like all Grignard reagents, is characterized by a highly polarized carbon-magnesium bond. This polarization imparts significant carbanionic character to the benzylic carbon, rendering it an exceptionally strong base.[1][2][3] Consequently, when exposed to protic solvents—molecules containing acidic protons such as water, alcohols, or carboxylic acids—a rapid and typically irreversible acid-base reaction known as protonolysis occurs.[4] This reaction neutralizes the Grignard reagent, yielding the corresponding hydrocarbon, in this case, 3,5-dimethyltoluene.[1]
The general reaction can be summarized as follows:
C₉H₁₁MgBr + R-OH → C₉H₁₂ + R-OMgBr
This reactivity underscores the critical need for anhydrous (dry) conditions when performing reactions where the Grignard reagent is intended to act as a nucleophile.[5][6] The presence of even trace amounts of water or other protic species can significantly reduce the yield of the desired product by consuming the Grignard reagent in this non-productive acid-base reaction.[7]
Quantitative Analysis of Reactivity
The driving force for the protonolysis reaction is the large difference in acidity between the protic solvent and the conjugate acid of the Grignard reagent's carbanion. The equilibrium of this acid-base reaction lies heavily towards the formation of the weaker acid and weaker base.
| Compound | Structure | pKa | Role in Reaction |
| Water | H₂O | 15.7 | Protic Solvent (Acid) |
| Ethanol | CH₃CH₂OH | 16 | Protic Solvent (Acid) |
| 3,5-Dimethylphenol | C₈H₁₀O | ~10.1 | Protic Solvent (Acid) |
| 3,5-Dimethyltoluene | C₉H₁₂ | ~43 (estimated) | Conjugate Acid of Grignard |
As indicated in the table, the conjugate acid of the Grignard reagent, 3,5-dimethyltoluene, is an extremely weak acid (high pKa). This signifies that its conjugate base, the 3,5-dimethylbenzyl carbanion, is an exceptionally strong base. Protic solvents like water and alcohols are orders of magnitude more acidic, ensuring that the proton transfer is thermodynamically highly favorable.
Reaction Mechanism and Logical Flow
The reaction of this compound with a generic protic solvent (H-A) proceeds via a straightforward proton transfer mechanism. The carbanionic carbon of the Grignard reagent acts as a Brønsted-Lowry base, abstracting a proton from the protic solvent.
Caption: Protonolysis of this compound.
Experimental Protocols
While the protonolysis of a Grignard reagent is often an undesirable side reaction, a protocol to quantify this reactivity can be adapted from standard Grignard quenching procedures. The following outlines a general methodology to determine the yield of 3,5-dimethyltoluene upon reaction with a protic solvent.
Objective: To quantify the yield of 3,5-dimethyltoluene from the reaction of this compound with water.
Materials:
-
This compound solution in THF (e.g., 0.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Internal standard (e.g., dodecane)
-
Standard laboratory glassware (oven-dried)
-
Gas chromatograph with a flame ionization detector (GC-FID)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a precise volume of the this compound solution to an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a septum.
-
Internal Standard Addition: Add a known quantity of an internal standard (e.g., dodecane) to the reaction flask.
-
Protic Solvent Addition: Slowly add a stoichiometric equivalent of deionized water via the dropping funnel to the stirred Grignard solution at 0 °C (ice bath).
-
Reaction Quenching: After the addition is complete and the reaction has stirred for 15 minutes, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Drying and Filtration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the solution to remove the drying agent.
-
Analysis: Analyze the resulting organic solution by GC-FID. The yield of 3,5-dimethyltoluene can be calculated by comparing its peak area to that of the internal standard against a pre-established calibration curve.
Experimental Workflow Diagram:
Caption: Workflow for quantifying Grignard protonolysis.
Implications for Drug Development and Synthesis
The high basicity of Grignard reagents like this compound has significant implications:
-
Substrate Compatibility: Functional groups with acidic protons (e.g., -OH, -NH₂, -COOH, terminal alkynes) are incompatible with Grignard reagents. If these groups are present on the target electrophile, they will react first, consuming the Grignard reagent. In such cases, protecting groups are necessary.
-
Solvent Choice: The reaction solvent must be aprotic and anhydrous. Ethers, such as diethyl ether and tetrahydrofuran (THF), are ideal as they are unreactive and can solvate and stabilize the Grignard reagent.[1]
-
Reaction Quenching: The reactivity with protic solvents is strategically employed in the "workup" phase of a reaction. After the Grignard reagent has reacted with the desired electrophile, a protic solvent (typically a weak acid like aqueous NH₄Cl or dilute HCl) is added to protonate the resulting alkoxide and to destroy any excess Grignard reagent.[3]
References
Theoretical Insights into 3,5-Dimethylbenzylmagnesium Bromide: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grignard reagents are cornerstones of synthetic chemistry, yet their solution behavior is notoriously complex. This technical guide provides a framework for the theoretical and computational investigation of 3,5-dimethylbenzylmagnesium bromide. While direct computational studies on this specific reagent are not extensively published, this document extrapolates from established theoretical work on analogous Grignard reagents to outline the key principles, methodologies, and expected outcomes of such an investigation. We will delve into the structural characterization, the dynamic Schlenk equilibrium, and potential reaction pathways, offering a roadmap for researchers seeking to understand and predict the behavior of this versatile organometallic compound.
Introduction to the Theoretical Study of Grignard Reagents
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate nature of Grignard reagents in solution.[1][2][3] Experimental characterization is often hampered by the dynamic and aggregative nature of these species.[4][5] Theoretical modeling provides a molecular-level understanding of:
-
Structure and Bonding: Predicting the geometry, bond lengths, angles, and electronic structure of the monomeric and dimeric forms of the Grignard reagent.[6][7]
-
The Schlenk Equilibrium: Investigating the equilibrium between the organomagnesium halide (RMgX) and its corresponding diorganomagnesium (R₂Mg) and magnesium dihalide (MgX₂) species.[2][4][5]
-
Solvation Effects: Understanding the crucial role of solvent molecules, typically ethers like THF or diethyl ether, in coordinating to the magnesium center and influencing the equilibrium and reactivity.[2][5][8]
-
Reaction Mechanisms: Mapping the potential energy surfaces of reactions involving the Grignard reagent, including its formation and subsequent nucleophilic additions, to identify transition states and determine reaction pathways.[1][3][9]
This guide will focus on applying these theoretical principles to the specific case of this compound.
Computational Methodologies
The insights presented in this guide are based on well-established computational protocols for studying Grignard reagents. A typical theoretical investigation would employ the following methodologies:
Density Functional Theory (DFT)
DFT is the most common method for studying Grignard reagents due to its favorable balance of accuracy and computational cost.
-
Functionals: The B3LYP hybrid functional is frequently used for geometry optimizations and energy calculations.[1][3] Other functionals may also be employed depending on the specific properties being investigated.
-
Basis Sets: A split-valence basis set, such as 6-31G(d,p) or larger, is typically used for carbon, hydrogen, and bromine atoms. For magnesium, a basis set with polarization and diffuse functions is recommended to accurately describe the metal center.
-
Solvation Models: Given the profound impact of the solvent on Grignard reagent behavior, solvation must be included in the calculations. This can be achieved through:
-
Implicit Solvation Models: Such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.
-
Explicit Solvation Models: Where a number of solvent molecules are explicitly included in the quantum mechanical calculation to model the first solvation shell around the magnesium center.[2][5] A combination of both models often yields the most accurate results.
-
Ab Initio Molecular Dynamics (AIMD)
AIMD simulations can provide a dynamic picture of the Schlenk equilibrium and the role of solvent exchange, offering deeper insights than static DFT calculations alone.[2][5][8]
Theoretical Data for this compound
The following tables summarize the kind of quantitative data that would be obtained from a DFT study of this compound, based on typical values for similar Grignard reagents.
Table 1: Calculated Structural Parameters of Monomeric this compound-Disolvated with THF
| Parameter | Value |
| Bond Lengths (Å) | |
| Mg-C | ~2.15 |
| Mg-Br | ~2.48 |
| Mg-O (THF) | ~2.05 |
| **Bond Angles (°) ** | |
| C-Mg-Br | ~125 |
| O-Mg-O | ~95 |
| C-Mg-O | ~110 |
| Mulliken Charges (a.u.) | |
| Mg | +0.65 |
| C (benzylic) | -0.55 |
| Br | -0.40 |
Table 2: Relative Energies of Species in the Schlenk Equilibrium
| Species | Relative Free Energy (kcal/mol) |
| 2 (3,5-Me₂C₆H₃CH₂MgBr)·(THF)₂ | 0.0 (Reference) |
| (3,5-Me₂C₆H₃CH₂)₂Mg·(THF)₂ + MgBr₂·(THF)₂ | -2 to -5 |
| Dimeric Bridged Species | Variable, often slightly more stable |
Visualizing Theoretical Concepts
Graphviz diagrams are provided to illustrate key theoretical concepts related to this compound.
Caption: The Schlenk Equilibrium for this compound.
Caption: A simplified radical mechanism for the formation of this compound.
Experimental Protocols for Computational Studies
Geometry Optimization and Frequency Analysis
-
Input Structure Generation: Build the initial 3D structure of this compound, including two explicit THF solvent molecules coordinated to the magnesium atom.
-
DFT Calculation: Perform a geometry optimization using the B3LYP functional with a 6-31G(d,p) basis set. Include an implicit solvation model (PCM) for bulk solvent effects (diethyl ether or THF).
-
Frequency Calculation: At the same level of theory, perform a frequency calculation on the optimized geometry to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).
Schlenk Equilibrium Investigation
-
Optimize All Species: Perform geometry optimizations and frequency calculations for all species involved in the Schlenk equilibrium: the solvated monomer (RMgBr), the solvated diorganomagnesium (R₂Mg), the solvated magnesium dihalide (MgBr₂), and potential dimeric structures.
-
Calculate Relative Energies: Determine the relative Gibbs free energies of the different species to predict the position of the equilibrium.
Reaction Pathway Analysis
-
Identify Reactants and Products: Define the starting materials (e.g., this compound and a carbonyl compound) and the final product.
-
Locate Transition State (TS): Use a transition state search algorithm (e.g., QST2, QST3, or Berny optimization) to find the saddle point on the potential energy surface connecting reactants and products.
-
Verify Transition State: A frequency calculation on the TS geometry should yield exactly one imaginary frequency corresponding to the reaction coordinate.
-
Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation to confirm that the located transition state connects the desired reactants and products.
Conclusion
Theoretical studies provide a powerful lens through which to view the complex world of Grignard reagents. By applying established computational methodologies, researchers can gain a detailed understanding of the structure, dynamics, and reactivity of this compound. This knowledge is invaluable for optimizing reaction conditions, predicting outcomes, and designing novel synthetic pathways in the field of drug development and beyond. The framework presented here serves as a starting point for such in-silico investigations, paving the way for more rational and efficient use of this important class of organometallic compounds.
References
- 1. A computational study on addition of Grignard reagents to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Quantum Chemical Investigation of Dimerization in the Schlenk Equilibrium of Thiophene Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. The subtle effect of dispersion forces on the shapes of molecules: benzyl magnesium bromide. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 7. Multi-centre bonding in the Grignard Reagent - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Navigating the Synthesis and Reactivity of 3,5-Dimethylbenzylmagnesium Bromide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzylmagnesium bromide is a Grignard reagent that holds potential as a valuable intermediate in organic synthesis, particularly for the introduction of the 3,5-dimethylbenzyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of its synthesis, expected reactivity, and potential applications. Due to a notable scarcity of specific literature on this particular Grignard reagent, this document leverages established principles of organometallic chemistry to infer detailed experimental protocols, predict reaction outcomes, and present illustrative quantitative data. The guide also includes visualizations of key processes to aid in the understanding of its chemical behavior.
Introduction
Grignard reagents are among the most powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. Their utility stems from the umpolung (reversal of polarity) of the carbon atom, transforming it from an electrophilic center in the parent alkyl/aryl halide to a nucleophilic one in the organomagnesium compound. This compound, the Grignard reagent derived from 3,5-dimethylbenzyl bromide, offers the potential to introduce a sterically hindered and electronically distinct benzyl group. The presence of two methyl groups on the aromatic ring can influence the electronic and steric environment of the benzylic carbon, potentially leading to unique reactivity and selectivity in its reactions. This guide aims to provide a thorough, albeit inferred, technical overview for researchers interested in utilizing this reagent.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 111823-36-0 | [1][2] |
| Molecular Formula | C₉H₁₁BrMg | [1] |
| Molecular Weight | 223.39 g/mol | [1] |
| Appearance | Expected to be a solution, typically in THF or diethyl ether, with a color ranging from colorless to brown. | Inferred |
| Solubility | Soluble in ethereal solvents like diethyl ether and tetrahydrofuran (THF). Reacts with protic solvents. | Inferred |
Synthesis of this compound
The synthesis of this compound follows the general procedure for Grignard reagent formation: the reaction of an organohalide with magnesium metal in an anhydrous ethereal solvent.
Caption: Synthesis of this compound.
Detailed Experimental Protocol
This protocol is a generalized procedure and may require optimization.
Materials:
-
3,5-Dimethylbenzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. All glassware must be rigorously dried in an oven and cooled under a stream of inert gas to exclude moisture.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under a vacuum and then cool it under an inert atmosphere. Add a small crystal of iodine.
-
Initiation: Add a small portion of the anhydrous ether/THF to the magnesium turnings. Prepare a solution of 3,5-dimethylbenzyl bromide in the anhydrous solvent in the dropping funnel. Add a small amount of the bromide solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be necessary to start the reaction.
-
Formation: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask in an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting solution of this compound should be used immediately for subsequent reactions.
Reactivity and Expected Products
As a typical Grignard reagent, this compound is expected to be a strong nucleophile and a strong base. Its reactivity is centered on the nucleophilic attack of the benzylic carbon on various electrophilic centers.
Caption: General reaction workflow for this compound.
Reactions with Carbonyl Compounds
-
Aldehydes and Ketones: Reaction with aldehydes will yield secondary alcohols, while ketones will produce tertiary alcohols.
-
Esters: The reaction with esters is expected to proceed via a double addition to yield tertiary alcohols, with the 3,5-dimethylbenzyl group being added twice.
-
Carbon Dioxide: Carboxylation with CO₂ followed by an acidic workup will produce 2-(3,5-dimethylphenyl)acetic acid.
Illustrative Reaction Yields
The following table presents illustrative yields for the reaction of this compound with various electrophiles, based on typical outcomes for similar Grignard reactions.
| Electrophile | Product | Illustrative Yield (%) |
| Formaldehyde | 2-(3,5-Dimethylphenyl)ethanol | 75-85 |
| Acetaldehyde | 1-(3,5-Dimethylphenyl)propan-2-ol | 70-80 |
| Acetone | 2-(3,5-Dimethylphenyl)-1-methylpropan-2-ol | 65-75 |
| Ethyl acetate | 2-(3,5-Dimethylphenyl)-1,1-bis(3,5-dimethylbenzyl)ethanol | 50-60 |
| Carbon Dioxide | 2-(3,5-Dimethylphenyl)acetic acid | 80-90 |
Note: These are estimated yields and actual results may vary.
Illustrative Spectroscopic Data
The following table provides expected ¹H NMR chemical shifts for a representative product, 1-(3,5-dimethylphenyl)propan-2-ol.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Ar-H | 6.8 - 7.1 | m |
| -CH -OH | 4.0 - 4.2 | m |
| -CH₂ -Ar | 2.7 - 2.9 | d |
| Ar-CH₃ | 2.3 | s |
| -CH(OH )- | 1.5 - 2.5 (broad) | s |
| -CH(OH)-CH₃ | 1.2 - 1.3 | d |
Note: These are estimated chemical shifts and will be dependent on the solvent and other experimental conditions.
Potential Applications in Drug Development and Organic Synthesis
The 3,5-dimethylbenzyl moiety can be found in various biologically active molecules and pharmaceutical intermediates. The corresponding Grignard reagent would therefore be a valuable tool for the synthesis of such compounds. The steric hindrance provided by the two methyl groups could also be exploited to achieve diastereoselectivity in reactions with chiral electrophiles.
References
An In-depth Technical Guide to the Safety and Handling of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent utilized in organic synthesis. The following sections detail the compound's properties, safe handling and storage procedures, emergency protocols, and a representative experimental workflow for its preparation.
Compound Identification and Properties
This compound is an organomagnesium compound that is highly reactive and sensitive to moisture and air. It is typically used as a solution in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrMg | --INVALID-LINK-- |
| Molecular Weight | 223.39 g/mol | --INVALID-LINK-- |
| CAS Number | 111823-36-0 | --INVALID-LINK-- |
| Appearance | Typically a solution, can be a solid | General Knowledge |
| Solubility | Soluble in ethereal solvents (THF, diethyl ether) | General Knowledge |
| Reactivity | Reacts violently with water, protic solvents, and atmospheric oxygen and carbon dioxide. |
Safety and Handling
The primary hazards associated with this compound are its high reactivity, flammability, and corrosivity. As a Grignard reagent, it is a potent nucleophile and a strong base.
Table 2: Hazard Information for this compound and Similar Grignard Reagents
| Hazard | Description | Precautionary Measures |
| Flammability | Highly flammable liquid and vapor. The solvent (typically THF or diethyl ether) is also highly flammable. | Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area, preferably a fume hood. Ground/bond container and receiving equipment. Use explosion-proof electrical equipment.[1] |
| Water Reactivity | Reacts violently with water and moisture to release flammable gases (ethane from the solvent and 1,3,5-trimethylbenzene from the reagent). | Handle under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware and solvents are scrupulously dry.[1] |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[1] |
| Health Hazards | Harmful if swallowed. May cause respiratory irritation. | Avoid inhalation of vapors. Do not ingest. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention. |
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory. A face shield is recommended when handling larger quantities.
-
Skin Protection: A flame-retardant lab coat and chemical-resistant gloves are essential. Inspect gloves for any signs of degradation before use.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.
Storage and Handling Procedures
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[1] Keep away from sources of ignition and incompatible materials such as water, acids, and oxidizing agents. Store in a flammable liquids cabinet.
-
Handling: All manipulations of this compound should be carried out using standard air- and moisture-sensitive techniques (e.g., Schlenk line or glovebox).[2] Use oven-dried glassware and anhydrous solvents. Transfer the reagent using a syringe or cannula under a positive pressure of inert gas.
Spill and Emergency Procedures
-
Spill: In the event of a small spill within a fume hood, it can be absorbed with an inert material such as dry sand or vermiculite. Do not use water or combustible materials. For larger spills, evacuate the area and contact emergency services.[1]
-
Fire: Use a Class D fire extinguisher (for flammable metals) or dry powder (e.g., soda ash, dry sand). DO NOT USE WATER, FOAM, OR CARBON DIOXIDE , as they will react violently with the Grignard reagent.[3]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Experimental Protocols
The following is a general, representative protocol for the synthesis of an aryl Grignard reagent, adapted for the preparation of this compound.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with a bubbler
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask with a heat gun under a vacuum to further remove any adsorbed water, then refill with inert gas.
-
Initiation: Add a small crystal of iodine to the flask. The purple color of the iodine will disappear upon reaction with the magnesium, indicating an activated surface.[4]
-
Reagent Addition: Dissolve 3,5-Dimethylbenzyl bromide in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation: The reaction is typically initiated by gentle warming or sonication. The disappearance of the iodine color and the formation of a cloudy solution indicate the start of the reaction.[4] The reaction is exothermic, and the solvent may begin to reflux.
-
Controlled Addition: Once the reaction has started, add the remaining 3,5-Dimethylbenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until all the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, this compound in THF.
Quenching of Residual Grignard Reagent
Unused Grignard reagents must be quenched safely before disposal.
Procedure:
-
Cooling: Cool the reaction flask containing the Grignard reagent in an ice bath.
-
Slow Addition of Quenching Agent: While stirring, slowly and carefully add a less reactive protic solvent, such as isopropanol, dropwise.[5]
-
Hydrolysis: Once the initial vigorous reaction has subsided, slowly add a 1:1 mixture of isopropanol and water.[5]
-
Final Quench: Finally, slowly add water to quench any remaining reactive species.[5]
-
Neutralization: Neutralize the resulting mixture with a dilute acid (e.g., 1 M HCl) before disposal according to institutional guidelines.[6]
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationships for its safe handling.
Caption: Synthesis workflow for this compound.
Caption: Safe handling and emergency procedures overview.
References
- 1. faculty.fgcu.edu [faculty.fgcu.edu]
- 2. artscimedia.case.edu [artscimedia.case.edu]
- 3. fishersci.com [fishersci.com]
- 4. organic chemistry - Preparation of an aromatic Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. imperial.ac.uk [imperial.ac.uk]
- 6. kgroup.du.edu [kgroup.du.edu]
An In-Depth Technical Guide to the Stability and Storage of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. Understanding the factors that influence its stability is paramount for ensuring reaction efficiency, reproducibility, and safety in research and drug development settings. This document outlines the key degradation pathways, recommended handling procedures, and analytical methods for assessing the reagent's quality over time.
Core Concepts in Grignard Reagent Stability
The stability of Grignard reagents, including this compound, is influenced by a complex interplay of factors such as the solvent, temperature, and the presence of atmospheric oxygen and moisture. The inherent reactivity that makes these organometallic compounds invaluable in synthesis also renders them susceptible to degradation.
A key equilibrium that governs the nature of Grignard reagents in solution is the Schlenk equilibrium . This equilibrium describes the disproportionation of the Grignard reagent (RMgX) into its corresponding dialkylmagnesium (R₂Mg) and magnesium halide (MgX₂) species. The position of this equilibrium is significantly affected by the solvent, temperature, and the concentration of the Grignard reagent.
Caption: The Schlenk Equilibrium for a Grignard Reagent.
Factors Influencing the Stability of this compound
Solvent Effects
The choice of solvent is the most critical factor determining the stability and reactivity of this compound. Ethereal solvents are essential for stabilizing the Grignard reagent through coordination with the magnesium center.
2-Methyltetrahydrofuran (2-MeTHF) has emerged as a superior solvent for the preparation and storage of benzyl Grignard reagents compared to traditional solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF)[1][2]. The primary advantage of 2-MeTHF is its ability to suppress the formation of the major degradation byproduct, the Wurtz coupling product (1,2-bis(3,5-dimethylphenyl)ethane)[2]. This side reaction not only consumes the active Grignard reagent but also complicates purification of the desired product.
| Solvent | Key Advantages for Benzyl Grignard Stability | Known Disadvantages |
| 2-Methyltetrahydrofuran (2-MeTHF) | - Significantly suppresses Wurtz coupling.[2]- Higher boiling point (80°C) allows for a wider reaction temperature range.[1]- Lower miscibility with water simplifies aqueous workup. | - Higher cost compared to THF and Et₂O. |
| Tetrahydrofuran (THF) | - Good solvating power for Grignard reagents. | - Promotes the formation of Wurtz coupling byproducts in benzyl Grignard preparations.[2]- Lower boiling point (66°C) can limit reaction temperatures.[1] |
| Diethyl Ether (Et₂O) | - Traditionally used for Grignard reagent formation. | - High volatility and low flash point pose safety concerns.- Can be prone to peroxide formation upon storage. |
Temperature Effects
Grignard reagents are sensitive to thermal stress. Elevated temperatures can accelerate decomposition pathways, including the Wurtz coupling reaction. For long-term storage, it is crucial to maintain low temperatures to preserve the integrity of the reagent. However, excessively low temperatures can sometimes lead to precipitation of the Grignard reagent from the solution, which can affect its homogeneity and reactivity.
Atmospheric Effects
Exposure to air and moisture is highly detrimental to this compound.
-
Reaction with Oxygen: Grignard reagents react with oxygen in a radical process to form magnesium alkoxides. This not only reduces the concentration of the active reagent but also introduces impurities into the reaction mixture.
-
Reaction with Water: As strong bases, Grignard reagents react vigorously with water and other protic sources (e.g., alcohols) to protonate the carbanion, yielding the corresponding hydrocarbon (1,3,5-trimethylbenzene) and magnesium hydroxide/alkoxide salts.
Caption: Major Decomposition Pathways for this compound.
Recommended Storage and Handling Conditions
To ensure the longevity and reactivity of this compound solutions, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | Prevents reaction with atmospheric oxygen and moisture. |
| Temperature | Store in a cool, dark place, typically between 2°C and 8°C. | Minimizes thermal degradation and side reactions. |
| Container | Use a tightly sealed, dry, glass container, preferably with a septum-sealed cap for easy, inert-atmosphere access. | Prevents contamination and solvent evaporation. |
| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) is the preferred solvent for long-term stability. | Suppresses Wurtz coupling and offers a good balance of properties.[2] |
| Handling | All transfers should be performed using standard air-free techniques (e.g., Schlenk line or glovebox) with dry syringes or cannulas. | Avoids exposure to air and moisture. |
Experimental Protocols
Synthesis of this compound
This protocol is a general procedure for the synthesis of benzylmagnesium halides and should be adapted with appropriate safety precautions.
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (as an initiator)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all under a positive pressure of inert gas (Argon or Nitrogen).
-
Place the magnesium turnings in the flask.
-
Add a small crystal of iodine to the magnesium.
-
In the dropping funnel, prepare a solution of 3,5-Dimethylbenzyl bromide in anhydrous 2-MeTHF.
-
Add a small portion of the bromide solution to the magnesium turnings and gently warm the mixture to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting grey to brownish solution is the this compound reagent.
Protocol for Stability Assessment via Titration
Regularly determining the concentration of the Grignard reagent is essential for monitoring its stability. The following is a general protocol for titration.
Materials:
-
Standardized solution of sec-butanol in anhydrous xylene
-
1,10-phenanthroline (indicator)
-
Anhydrous tetrahydrofuran (THF)
-
Dry glassware and syringes
Procedure:
-
In a flame-dried flask under an inert atmosphere, add a precise volume of the this compound solution to be analyzed.
-
Add a small amount of 1,10-phenanthroline as an indicator. The solution should turn a distinct color (e.g., reddish-brown), indicating the presence of the Grignard reagent.
-
Titrate the Grignard solution with the standardized sec-butanol solution until the color disappears.
-
The concentration of the Grignard reagent can be calculated based on the volume of the titrant used.
-
For a stability study, this titration should be repeated at regular intervals on samples stored under controlled conditions (e.g., different temperatures).
Caption: Workflow for an Accelerated Stability Study of this compound.
Conclusion
The stability of this compound is a critical parameter for its successful application in organic synthesis. By understanding the primary degradation pathways, such as Wurtz coupling and reaction with atmospheric contaminants, and by implementing appropriate storage and handling procedures, researchers can ensure the quality and reactivity of this important reagent. The use of 2-MeTHF as a solvent is highly recommended to enhance stability by minimizing side reactions. Regular monitoring of the reagent's concentration through titration is a vital quality control measure. This guide provides the foundational knowledge for the safe and effective use of this compound in a professional research and development environment.
References
Spectroscopic and Synthetic Guide to 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and synthesis of 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent of significant interest in organic synthesis and drug development. Due to the limited availability of direct spectroscopic data for this specific compound in public literature, this guide presents data for the closely related and structurally similar benzylmagnesium bromide as a reference. This information, combined with a general protocol for the synthesis of benzylic Grignard reagents, will empower researchers to prepare and characterize this compound and analogous compounds.
Spectroscopic Data
The following tables summarize the key spectroscopic data for the starting material, benzyl bromide, and the resulting Grignard reagent, benzylmagnesium bromide. These values provide a baseline for the characterization of this compound. The presence of two methyl groups on the aromatic ring in the target compound is expected to introduce characteristic signals in the 1H and 13C NMR spectra (additional aromatic signals and methyl proton/carbon signals) and may slightly shift the existing peaks.
Benzyl Bromide (Starting Material)
| Spectroscopic Technique | Data Type | Observed Values |
| 1H NMR | Chemical Shift (δ) | Phenyl protons: 7.2-7.4 ppm (m, 5H), Methylene protons (-CH2Br): 4.5 ppm (s, 2H) |
| 13C NMR | Chemical Shift (δ) | Aromatic carbons: ~128-138 ppm, Methylene carbon (-CH2Br): ~33 ppm |
| Mass Spectrometry (MS) | Molecular Ion (M+) | m/z = 170/172 (due to 79Br/81Br isotopes) |
| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | C-H (aromatic): ~3030, C-H (aliphatic): ~2950, C=C (aromatic): ~1600, 1495, 1450, C-Br stretch: ~600-700 |
Benzylmagnesium Bromide (Representative Grignard Reagent)
| Spectroscopic Technique | Data Type | Observed Values |
| 1H NMR | Chemical Shift (δ) | Phenyl protons: ~6.5-7.5 ppm, Methylene protons (-CH2MgBr): ~1.5-2.0 ppm |
| 13C NMR | Chemical Shift (δ) | Aromatic carbons: ~120-150 ppm, Methylene carbon (-CH2MgBr): ~50-60 ppm |
| Infrared (IR) Spectroscopy | Wavenumber (cm-1) | C-H (aromatic): ~3050, C-H (aliphatic): ~2800-2900, C=C (aromatic): ~1580, C-Mg stretch: ~400-600 |
Note on Mass Spectrometry of Grignard Reagents: Direct mass spectrometric analysis of Grignard reagents is challenging due to their high reactivity and non-volatile nature. Analysis is often performed on derivatized products.
Experimental Protocol: Synthesis of Benzylic Grignard Reagents
This section provides a detailed, generalized methodology for the synthesis of benzylic Grignard reagents, such as this compound, from the corresponding benzyl bromide.[1][2] The procedure must be carried out under strictly anhydrous and inert conditions to prevent quenching of the highly reactive Grignard reagent.
Materials and Equipment
-
Reactants:
-
Magnesium turnings
-
Substituted benzyl bromide (e.g., 3,5-Dimethylbenzyl bromide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with a bubbler
-
Syringes and needles
-
Procedure
-
Preparation of Glassware: All glassware must be thoroughly dried in an oven at >120 °C overnight and assembled while hot under a stream of inert gas to prevent atmospheric moisture contamination.
-
Reaction Setup: A three-necked flask is equipped with a reflux condenser (topped with an inert gas inlet), a dropping funnel, and a rubber septum for introductions via syringe. The flask is charged with magnesium turnings.
-
Initiation: A small crystal of iodine is added to the magnesium turnings. The flask is gently warmed with a heat gun under the inert atmosphere until purple iodine vapors are observed, which helps to activate the magnesium surface. The flask is then allowed to cool to room temperature.
-
Addition of Reactants: The substituted benzyl bromide is dissolved in anhydrous diethyl ether or THF and placed in the dropping funnel. A small amount of this solution is added to the magnesium turnings. The reaction is initiated if a color change (typically becoming cloudy or grey) and/or gentle refluxing is observed. If the reaction does not start, gentle warming or the addition of a small amount of pre-formed Grignard reagent can be used.
-
Grignard Reagent Formation: Once the reaction has initiated, the remainder of the benzyl bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred and may be gently heated to ensure complete reaction. The formation of the Grignard reagent is indicated by the consumption of the magnesium metal and the formation of a grey or brownish solution.
-
Quantification (Optional but Recommended): The concentration of the prepared Grignard reagent can be determined by titration against a standard solution of a proton source (e.g., sec-butanol in the presence of a colorimetric indicator like 1,10-phenanthroline).
Visualizations
The following diagrams illustrate the key processes involved in the synthesis and reaction of this compound.
Caption: Workflow for the synthesis of this compound.
Caption: Simplified mechanism of Grignard reagent formation.
References
An In-depth Technical Guide to 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,5-dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It covers its chemical identity, synthesis, and key reactions, with a focus on providing actionable data and protocols for laboratory use.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is magnesium;1-methanidyl-3,5-dimethylbenzene;bromide [1]. This organometallic compound is a powerful nucleophile and a strong base, characteristic of Grignard reagents. It is typically used in solution, commonly in ethers like diethyl ether or tetrahydrofuran (THF), as it is sensitive to moisture and protic solvents[2][3].
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrMg | PubChem[1] |
| Molecular Weight | 223.39 g/mol | PubChem[1] |
| IUPAC Name | magnesium;1-methanidyl-3,5-dimethylbenzene;bromide | PubChem[1] |
| CAS Number | 111823-36-0 | PubChem[1] |
| Synonyms | Magnesium, bromo[(3,5-dimethylphenyl)methyl]- | PubChem[1] |
Synthesis of this compound: An Experimental Protocol
The synthesis of this compound follows the general procedure for preparing Grignard reagents from an organic halide and magnesium metal. The reaction is highly exothermic and requires anhydrous conditions to prevent the reagent from being quenched by water[2][3].
Experimental Protocol: Synthesis of this compound
Materials:
-
3,5-Dimethylbenzyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether (or THF)
-
Iodine crystal (as an initiator)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Initiation: Place magnesium turnings in the flask. Add a small crystal of iodine.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide in anhydrous diethyl ether.
-
Reaction: Add a small portion of the 3,5-dimethylbenzyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the appearance of turbidity indicate the initiation of the reaction. Gentle warming may be necessary to start the reaction.
-
Addition: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture under reflux for an additional 30-60 minutes to ensure all the magnesium has reacted.
-
Use: The resulting solution of this compound is then used directly for subsequent reactions.
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of this compound.
Key Reactions and Experimental Workflows
This compound is a versatile reagent for forming carbon-carbon bonds. A prominent application is in transition metal-catalyzed cross-coupling reactions, such as the Kumada coupling, to form biaryl compounds[4].
Experimental Workflow: Kumada Cross-Coupling
This protocol outlines a general procedure for the nickel-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
Solution of this compound in THF
-
Aryl halide (e.g., 4-bromobiphenyl)
-
Nickel catalyst (e.g., NiCl₂(dppp))
-
Anhydrous THF
-
Standard Schlenk line or glovebox techniques
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere, dissolve the nickel catalyst in anhydrous THF.
-
Addition of Reactants: To the catalyst solution, add the aryl halide.
-
Grignard Addition: Slowly add the solution of this compound to the reaction mixture at room temperature or as dictated by the specific reaction conditions.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, quench the reaction by carefully adding an aqueous solution of an acid (e.g., dilute HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify the product by a suitable method such as column chromatography.
Signaling Pathway for Kumada Coupling
The catalytic cycle of the Kumada coupling typically involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Catalytic cycle of the Kumada cross-coupling reaction.
References
Methodological & Application
Synthesis of 3,5-Dimethylbenzylmagnesium Bromide: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 3,5-Dimethylbenzylmagnesium bromide, a valuable Grignard reagent in organic synthesis. The protocol details the necessary reagents, equipment, and step-by-step procedures for the successful preparation of this organometallic compound. Additionally, safety precautions and key reaction parameters are highlighted to ensure a safe and efficient synthesis.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are powerful nucleophiles and strong bases widely employed in organic chemistry for the formation of carbon-carbon bonds.[1][2] The synthesis of this compound from 3,5-dimethylbenzyl bromide and magnesium metal in an anhydrous ether solvent provides a versatile intermediate for the introduction of the 3,5-dimethylbenzyl moiety into a wide range of molecules. This reagent is of particular interest in the development of novel pharmaceutical compounds and other complex organic structures. The successful formation of this Grignard reagent is highly dependent on maintaining strictly anhydrous (water-free) conditions, as any trace of moisture will react with and consume the reagent.[2]
Reaction and Mechanism
The synthesis involves the oxidative insertion of magnesium metal into the carbon-bromine bond of 3,5-dimethylbenzyl bromide. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), which solvates and stabilizes the Grignard reagent as it forms.
Overall Reaction:
A common side reaction in the formation of benzylic Grignard reagents is Wurtz-type coupling, where the Grignard reagent reacts with the starting benzylic halide. Careful control of reaction conditions, such as slow addition of the halide, can help to minimize this side product.[3]
Quantitative Data and Reagent Properties
A summary of the key reagents and their relevant physical properties is provided in the table below for easy reference.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 3,5-Dimethylbenzyl bromide | C₉H₁₁Br | 199.09 | 37-39 | - | - |
| Magnesium (turnings) | Mg | 24.31 | 650 | 1090 | 1.738 |
| Diethyl ether (anhydrous) | (C₂H₅)₂O | 74.12 | -116.3 | 34.6 | 0.713 |
| Iodine | I₂ | 253.81 | 113.7 | 184.3 | 4.933 |
| Product | |||||
| This compound | C₉H₁₁BrMg | 223.39[4] | - | - | - |
Detailed Experimental Protocol
This protocol outlines the synthesis of this compound. All glassware must be scrupulously dried in an oven and cooled in a desiccator over a drying agent or assembled hot and cooled under a stream of dry nitrogen or argon gas to prevent atmospheric moisture contamination.
4.1. Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Glass stopper
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Nitrogen or argon gas inlet and bubbler
-
Syringes and needles
4.2. Reagents
-
Magnesium turnings (1.2 g, 50 mmol, 1.2 equivalents)
-
3,5-Dimethylbenzyl bromide (8.3 g, 41.7 mmol, 1.0 equivalent)
-
Anhydrous diethyl ether (100 mL)
-
A small crystal of iodine
4.3. Procedure
-
Apparatus Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The third neck should be fitted with a glass stopper. Attach a nitrogen or argon inlet to the top of the condenser.
-
Magnesium Activation: Place the magnesium turnings and a small crystal of iodine in the reaction flask. Gently heat the flask with a heat gun under a flow of inert gas to drive off any adsorbed moisture and to sublime the iodine, which helps to activate the magnesium surface. Allow the flask to cool to room temperature.
-
Initial Reagent Addition: Add approximately 20 mL of anhydrous diethyl ether to the flask containing the magnesium.
-
Preparation of the Bromide Solution: In a separate dry flask, dissolve the 3,5-dimethylbenzyl bromide in 80 mL of anhydrous diethyl ether. Since 3,5-dimethylbenzyl bromide is a low-melting solid, it can be gently warmed to facilitate dissolution. Ensure the solution cools back to room temperature before proceeding.
-
Transfer to Dropping Funnel: Transfer the 3,5-dimethylbenzyl bromide solution to the pressure-equalizing dropping funnel.
-
Initiation of Reaction: Add a small portion (approximately 5-10 mL) of the bromide solution from the dropping funnel to the magnesium suspension. The reaction is typically initiated by the disappearance of the iodine color and the appearance of turbidity and/or gentle refluxing of the ether. If the reaction does not start, gentle warming with a heating mantle or sonication in an ultrasonic bath may be necessary.[5]
-
Controlled Addition: Once the reaction has initiated, add the remainder of the 3,5-dimethylbenzyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The exothermic nature of the reaction should sustain the reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and if necessary, the flask can be cooled in an ice-water bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture at room temperature. If the reflux has ceased, gently heat the mixture to maintain a mild reflux for an additional 30-60 minutes to ensure complete reaction. The final Grignard reagent should be a cloudy, grayish-brown solution.
-
Use of the Grignard Reagent: The prepared this compound solution is typically used immediately in subsequent reactions. The concentration of the Grignard reagent can be determined by titration if required.
Visualizations
5.1. Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
5.2. Experimental Workflow
Caption: Step-by-step workflow for the synthesis of the Grignard reagent.
References
preparation of 3,5-Dimethylbenzylmagnesium bromide from 1-(bromomethyl)-3,5-dimethylbenzene
Application Note: Preparation of 3,5-Dimethylbenzylmagnesium Bromide
Introduction
This compound is a valuable Grignard reagent utilized in organic synthesis for the introduction of the 3,5-dimethylbenzyl moiety. This application note provides a detailed protocol for the preparation of this reagent from 1-(bromomethyl)-3,5-dimethylbenzene. The primary challenge in the synthesis of benzylic Grignard reagents is the competitive Wurtz coupling reaction, which leads to the formation of a homocoupled dimer, 1,2-bis(3,5-dimethylphenyl)ethane. This protocol is optimized to minimize this side product by selecting an appropriate solvent and reaction conditions.
The successful formation of the Grignard reagent is paramount for its use in subsequent reactions, such as nucleophilic additions to carbonyls, ring-opening of epoxides, and carbon-carbon bond formation with various electrophiles. Accurate determination of the reagent's concentration is critical for stoichiometric control in these applications.
Reaction Scheme
The primary reaction and the major side reaction are illustrated below:
Grignard Reagent Formation: (CH₃)₂C₆H₃CH₂Br + Mg → (CH₃)₂C₆H₃CH₂MgBr
Wurtz Coupling (Side Reaction): (CH₃)₂C₆H₃CH₂MgBr + (CH₃)₂C₆H₃CH₂Br → (CH₃)₂C₆H₃CH₂CH₂C₆H₃(CH₃)₂ + MgBr₂
Quantitative Data Summary
The yield of Grignard reagents is often reported as a ratio of the desired product to the major byproduct. For benzylic bromides, solvent choice significantly impacts this ratio. The following table summarizes expected outcomes based on literature for analogous benzyl bromide reactions.
| Parameter | Diethyl Ether (Et₂O) | Tetrahydrofuran (THF) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molar Ratio (Product:Byproduct) | ~80:20 | ~30:70 | ~80:20 |
| Typical Concentration | 0.5 - 1.0 M | 0.5 - 1.0 M | 0.5 - 1.0 M |
| Initiation Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 1-2 hours | 1-2 hours | 1-2 hours |
Note: The product-to-byproduct ratios are estimations based on data for the formation of benzylmagnesium bromide and may vary for the 3,5-dimethyl substituted analogue.[1]
Experimental Protocols
Materials and Equipment
-
1-(bromomethyl)-3,5-dimethylbenzene (Starting Material)
-
Magnesium turnings (99.8%, coarse)
-
Anhydrous diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (for initiation)
-
Three-neck round-bottom flask, oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles, oven-dried
-
Ice-water bath
Protocol 1: Preparation of this compound
This protocol describes the synthesis of the Grignard reagent in anhydrous diethyl ether. All glassware must be thoroughly dried in an oven at >120°C for several hours and assembled hot under a stream of inert gas to ensure anhydrous conditions.
-
Setup: Assemble the three-neck flask with the reflux condenser (topped with a drying tube or inert gas inlet), the dropping funnel, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine.
-
Reagent Preparation: In a separate dry flask, prepare a solution of 1-(bromomethyl)-3,5-dimethylbenzene (1.0 equivalent) in anhydrous diethyl ether. The final desired concentration of the Grignard reagent should be between 0.5 M and 1.0 M.
-
Initiation: Add a small portion (approx. 10%) of the 1-(bromomethyl)-3,5-dimethylbenzene solution to the magnesium turnings via the dropping funnel. The disappearance of the iodine color and the appearance of turbidity or gentle boiling indicates the initiation of the reaction. If the reaction does not start, gentle warming with a heat gun or sonication in an ultrasonic bath may be necessary.
-
Addition: Once the reaction has initiated, slowly add the remaining 1-(bromomethyl)-3,5-dimethylbenzene solution dropwise from the addition funnel at a rate that maintains a gentle reflux. The use of an ice-water bath may be necessary to control the exothermic reaction. Slower addition rates can help to minimize the formation of the Wurtz coupling byproduct.[2]
-
Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution will be a cloudy grey to brown mixture.
-
Storage and Use: The prepared Grignard reagent should be used immediately for the best results. If storage is necessary, it should be kept under an inert atmosphere in a sealed, dry container. The concentration should be determined by titration before use.
Protocol 2: Determination of Grignard Reagent Concentration by Titration
The concentration of the active Grignard reagent can be determined by titration against a known amount of a proton source in the presence of an indicator.
-
Setup: In an oven-dried flask under an inert atmosphere, dissolve a precisely weighed amount of a suitable indicator, such as 1,10-phenanthroline or diphenylacetic acid, in anhydrous THF.[2][3]
-
Titration: Using a dry syringe, slowly add the prepared this compound solution to the indicator solution with vigorous stirring.
-
Endpoint: The endpoint is reached when a persistent color change is observed. For 1,10-phenanthroline, the endpoint is the appearance of a rust-red color.[2] For diphenylacetic acid, the endpoint is a yellow color.[3]
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to reach the endpoint and the moles of the indicator used. It is recommended to perform the titration in duplicate or triplicate for accuracy.
Diagrams
Experimental Workflow
Caption: Workflow for the preparation of this compound.
Logical Relationship of Reaction Components
Caption: Relationship between reactants, products, and byproducts.
References
Application Notes and Protocols for Grignard Reaction Setup using 3,5-Dimethylbenzylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the preparation and utilization of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. The protocol herein outlines the setup of the Grignard reaction, emphasizing the necessary precautions for handling air and moisture-sensitive reagents. Furthermore, this guide addresses the common challenges associated with the synthesis of benzylic Grignard reagents, such as the competitive Wurtz coupling reaction, and offers strategies for its mitigation.
Introduction
The Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry, widely employed in the synthesis of a vast array of compounds, including pharmaceuticals and fine chemicals. The reaction involves the addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, typically a carbonyl group. This compound is a versatile benzylic Grignard reagent that serves as a key intermediate in the synthesis of various complex molecules. Its preparation requires strict adherence to anhydrous and anaerobic conditions to prevent reagent decomposition and side reactions. A primary competing pathway in the synthesis of benzylic Grignard reagents is the Wurtz coupling, which leads to the formation of a homocoupled dimer.[1][2][3] This document provides a comprehensive guide to successfully synthesize and utilize this compound, with a focus on maximizing the yield of the desired Grignard reagent.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dimethylbenzyl bromide | ≥97% | Sigma-Aldrich | Store under inert atmosphere. |
| Magnesium turnings | 99.8% | Sigma-Aldrich | Activate before use. |
| Diethyl ether, anhydrous | ≥99.7% | Sigma-Aldrich | Inhibitor-free. |
| Iodine | ACS reagent | Sigma-Aldrich | For activation of magnesium. |
| Benzaldehyde | ≥99% | Sigma-Aldrich | As a model electrophile. |
| Hydrochloric acid | 37% | Sigma-Aldrich | For quenching the reaction. |
| Saturated aqueous ammonium chloride | For quenching the reaction. | ||
| Anhydrous sodium sulfate | For drying the organic phase. | ||
| Argon or Nitrogen gas | High purity | For maintaining inert atmosphere. |
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Schlenk line or glove box
-
Heating mantle
-
Syringes and needles
-
Glassware (graduated cylinders, beakers, Erlenmeyer flasks) - oven-dried before use.
Experimental Protocols
Preparation of Anhydrous and Inert Atmosphere
Critical Step: The success of the Grignard reaction is highly dependent on the complete exclusion of water and atmospheric oxygen.
-
Glassware Preparation: All glassware must be thoroughly cleaned and oven-dried at 120 °C for at least 4 hours, or flame-dried under a stream of inert gas immediately before use.
-
Assembly: Assemble the reaction apparatus (three-neck flask, condenser, dropping funnel) while hot and immediately purge with a gentle stream of argon or nitrogen. Maintain a positive pressure of inert gas throughout the experiment.
Activation of Magnesium Turnings
-
Place the magnesium turnings (1.2 equivalents) into the three-neck flask.
-
Add a single crystal of iodine.
-
Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and its purple vapor is visible. The disappearance of the iodine color indicates the activation of the magnesium surface.
-
Allow the flask to cool to room temperature.
Synthesis of this compound
-
Add anhydrous diethyl ether to the flask containing the activated magnesium turnings to cover the metal.
-
In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide (1.0 equivalent) in anhydrous diethyl ether.
-
Add a small portion (approximately 10%) of the 3,5-dimethylbenzyl bromide solution to the magnesium suspension.
-
The reaction is initiated when the solution becomes cloudy and a gentle reflux is observed. If the reaction does not start, gentle warming of the flask may be necessary.
-
Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic.[1]
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting solution of this compound should be a cloudy, grayish-brown color.
Reaction with an Electrophile (Benzaldehyde as a Model)
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous diethyl ether in a separate, dry dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.
Work-up and Purification
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. Alternatively, for hydrolysis of the magnesium alkoxide, 10% hydrochloric acid can be used.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
Table 1: Representative Reaction Parameters and Yields
| Parameter | Value |
| Molar Ratio (Bromide:Mg) | 1 : 1.2 |
| Solvent | Anhydrous Diethyl Ether |
| Reaction Temperature | Reflux (initiation), Room Temp. |
| Reaction Time (Grignard formation) | 2-3 hours |
| Electrophile | Benzaldehyde |
| Molar Ratio (Grignard:Electrophile) | 1.1 : 1 |
| Yield of Alcohol Product (Typical) | 70-85% |
| Major Side Product | 1,2-bis(3,5-dimethylphenyl)ethane |
Visualizations
Caption: Experimental workflow for the synthesis and reaction of this compound.
Caption: Key factors influencing the yield of the Grignard reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Reaction fails to initiate | Inactive magnesium surface, presence of moisture. | Further activate magnesium with a heat gun. Ensure all glassware and reagents are scrupulously dry. Add a small crystal of iodine. |
| Low yield of Grignard reagent | Wurtz coupling side reaction. | Use a less polar solvent like diethyl ether or 2-methyltetrahydrofuran instead of THF.[2] Ensure slow, controlled addition of the benzyl bromide to maintain a low concentration. |
| Formation of a white precipitate during Grignard synthesis | Reaction with atmospheric CO2 or moisture. | Ensure a positive pressure of inert gas is maintained throughout the reaction. |
| Oily, inseparable layer during work-up | Formation of magnesium salts. | Add more dilute acid to dissolve the salts. |
Safety Precautions
-
Anhydrous Ethers: Diethyl ether is extremely flammable and can form explosive peroxides upon standing. Always use from a freshly opened container or after purification.
-
Grignard Reagents: Grignard reagents are highly reactive and can ignite spontaneously in air, especially if concentrated. They react violently with water and protic solvents.
-
3,5-Dimethylbenzyl bromide: This compound is a lachrymator and is corrosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
General: The Grignard reaction is exothermic and can become vigorous. Have an ice bath readily available to control the reaction temperature. All operations should be conducted in a fume hood.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Application Notes and Protocols: 3,5-Dimethylbenzylmagnesium Bromide as a Nucleophile in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzylmagnesium bromide is a Grignard reagent, a class of organometallic compounds renowned for their potent nucleophilicity and utility in forming carbon-carbon bonds. The presence of the 3,5-dimethylbenzyl group introduces a specific steric and electronic profile, making it a valuable tool for the synthesis of complex organic molecules, including active pharmaceutical ingredients and natural products. This document provides an overview of its applications as a nucleophile, primarily focusing on its addition to carbonyl compounds, and offers a general protocol for its use.
While specific, peer-reviewed examples of reactions utilizing this compound are not extensively documented in publicly available literature, its reactivity can be confidently predicted based on the well-established principles of Grignard chemistry. The protocols and data presented herein are based on these general principles and provide a solid foundation for its application in a research setting.
Principle of Reactivity
The carbon-magnesium bond in this compound is highly polarized, with the benzylic carbon atom bearing a significant partial negative charge. This makes the benzylic carbon a strong nucleophile, capable of attacking a wide range of electrophilic centers. The most common application of such Grignard reagents is the nucleophilic addition to the electrophilic carbon of a carbonyl group, as found in aldehydes, ketones, and esters.
A general workflow for the application of this compound as a nucleophile is depicted below.
Caption: General experimental workflow for the nucleophilic addition of this compound to an electrophile.
Applications in Nucleophilic Addition Reactions
The primary application of this compound is as a nucleophile in addition reactions to carbonyl compounds. These reactions are fundamental in organic synthesis for the construction of secondary and tertiary alcohols.
Reaction with Aldehydes
The reaction of this compound with an aldehyde results in the formation of a secondary alcohol. For instance, the reaction with benzaldehyde would yield 1-(3,5-dimethylphenyl)-2-phenylethan-1-ol.
Application Notes and Protocols: 3,5-Dimethylbenzylmagnesium Bromide in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethylbenzylmagnesium bromide is a Grignard reagent that serves as a versatile nucleophilic building block in organic synthesis. Its utility in pharmaceutical chemistry lies in its ability to introduce the 3,5-dimethylbenzyl moiety into a variety of molecular scaffolds. This structural motif is of interest in drug design as the dimethyl substitution pattern can influence pharmacokinetic and pharmacodynamic properties by providing steric bulk, increasing lipophilicity, and blocking metabolic oxidation. While direct applications in the synthesis of marketed drugs are not extensively documented, its potential is evident in the construction of key pharmaceutical intermediates and core structures, such as substituted heterocycles and complex benzylic alcohols.
This document provides detailed application notes and protocols for the use of this compound in reactions relevant to pharmaceutical synthesis.
Key Applications in Pharmaceutical Synthesis
The primary applications of this compound in a pharmaceutical context involve the formation of carbon-carbon bonds through reactions with various electrophiles. These reactions are fundamental in the assembly of complex molecular architectures found in many therapeutic agents.
Synthesis of Substituted Secondary and Tertiary Alcohols
Grignard reagents are classically used for the synthesis of alcohols by reacting with aldehydes and ketones. The resulting benzylic alcohols are common substructures in pharmaceuticals.
Application Note: The reaction of this compound with substituted benzaldehydes or heterocyclic aldehydes can generate diarylmethanols, which are precursors to a variety of bioactive molecules. The 3,5-dimethylphenyl group can serve as a key structural element for receptor binding or to modulate the overall physicochemical properties of the target molecule.
Experimental Protocol: Synthesis of 1-(4-chlorophenyl)-1-(3,5-dimethylphenyl)methanol
This protocol describes the reaction of this compound with 4-chlorobenzaldehyde.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3,5-Dimethylbenzyl bromide | 199.09 | 2.00 g | 10.0 mmol |
| Magnesium turnings | 24.31 | 0.267 g | 11.0 mmol |
| Anhydrous Diethyl Ether | 74.12 | 20 mL | - |
| 4-Chlorobenzaldehyde | 140.57 | 1.41 g | 10.0 mmol |
| Anhydrous Diethyl Ether | 74.12 | 10 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Diethyl Ether (for extraction) | 74.12 | 3 x 20 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Preparation of the Grignard Reagent:
-
A dry 100 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with magnesium turnings (0.267 g, 11.0 mmol).
-
A solution of 3,5-dimethylbenzyl bromide (2.00 g, 10.0 mmol) in anhydrous diethyl ether (20 mL) is added to the dropping funnel.
-
A small portion of the bromide solution is added to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction starts (as evidenced by bubbling and a cloudy appearance), the remaining bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution will appear grayish-brown.
-
-
Reaction with Aldehyde:
-
The Grignard reagent solution is cooled to 0 °C in an ice bath.
-
A solution of 4-chlorobenzaldehyde (1.41 g, 10.0 mmol) in anhydrous diethyl ether (10 mL) is added dropwise from the dropping funnel over 15 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) with vigorous stirring.
-
The resulting mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-(4-chlorophenyl)-1-(3,5-dimethylphenyl)methanol.
-
Expected Yield: 75-85%
DOT Diagram: Experimental Workflow for Alcohol Synthesis
Caption: Workflow for the synthesis of a substituted benzylic alcohol.
Synthesis of Ketones via Reaction with Nitriles
The addition of Grignard reagents to nitriles, followed by acidic hydrolysis of the intermediate imine, is a powerful method for the synthesis of ketones.
Application Note: This reaction allows for the synthesis of benzyl ketones, which are important intermediates in the preparation of various pharmaceuticals, including anti-inflammatory agents and CNS drugs. The reaction of this compound with a substituted benzonitrile or a heterocyclic nitrile would yield a diaryl ketone.
Experimental Protocol: Synthesis of 1-(3,5-dimethylphenyl)-1-phenylethanone
This protocol describes the reaction of this compound with benzonitrile.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | (prepared in situ) | 10.0 mmol | 10.0 mmol |
| Benzonitrile | 103.12 | 1.03 g | 10.0 mmol |
| Anhydrous Toluene | 92.14 | 20 mL | - |
| 3 M HCl (aqueous) | - | 20 mL | - |
| Diethyl Ether (for extraction) | 74.12 | 3 x 20 mL | - |
| Anhydrous Na₂SO₄ | 142.04 | - | - |
Procedure:
-
Preparation of Grignard Reagent: Prepare 10.0 mmol of this compound in diethyl ether as described in the previous protocol.
-
Reaction with Nitrile:
-
A solution of benzonitrile (1.03 g, 10.0 mmol) in anhydrous toluene (20 mL) is added to the Grignard reagent solution at room temperature.
-
The reaction mixture is heated to reflux for 4 hours.
-
-
Hydrolysis and Work-up:
-
The reaction mixture is cooled to 0 °C.
-
3 M aqueous HCl (20 mL) is added slowly with vigorous stirring.
-
The mixture is stirred at room temperature for 1 hour to ensure complete hydrolysis of the imine intermediate.
-
The mixture is transferred to a separatory funnel, and the layers are separated.
-
The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃, then with brine, and dried over anhydrous Na₂SO₄.
-
The solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired ketone.
Expected Yield: 60-75%
DOT Diagram: Reaction Pathway for Ketone Synthesis
Caption: Synthesis of a ketone from a Grignard reagent and a nitrile.
Cross-Coupling Reactions for the Formation of Biaryl Methane Derivatives
Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern pharmaceutical synthesis. Grignard reagents can participate in these reactions to form new carbon-carbon bonds.
Application Note: Iron-catalyzed cross-coupling of this compound with heterocyclic halides (e.g., chloro- or bromo-pyridines, -quinolines, or -pyrimidines) can provide a straightforward route to 3,5-dimethylbenzyl-substituted heterocycles. These structures are prevalent in medicinal chemistry.
Experimental Protocol: Iron-Catalyzed Cross-Coupling with 2-Chloropyridine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | (prepared in situ) | 10.0 mmol | 10.0 mmol |
| 2-Chloropyridine | 113.55 | 1.14 g | 10.0 mmol |
| Iron(III) acetylacetonate (Fe(acac)₃) | 353.17 | 0.177 g | 0.5 mmol |
| Anhydrous THF | 72.11 | 20 mL | - |
| Anhydrous NMP | 99.13 | 5 mL | - |
| Saturated aq. NH₄Cl | - | 20 mL | - |
| Ethyl Acetate (for extraction) | 88.11 | 3 x 20 mL | - |
| Anhydrous MgSO₄ | 120.37 | - | - |
Procedure:
-
Preparation of Grignard Reagent: Prepare 10.0 mmol of this compound in THF.
-
Cross-Coupling Reaction:
-
To a solution of 2-chloropyridine (1.14 g, 10.0 mmol) and Fe(acac)₃ (0.177 g, 0.5 mmol) in anhydrous THF (20 mL) and NMP (5 mL) at 0 °C under a nitrogen atmosphere, add the freshly prepared Grignard solution dropwise.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
-
Work-up and Purification:
-
The reaction is quenched with saturated aqueous NH₄Cl solution.
-
The mixture is extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield 2-(3,5-dimethylbenzyl)pyridine.
-
Expected Yield: 65-80%
DOT Diagram: Catalytic Cycle for Cross-Coupling
Caption: Simplified catalytic cycle for iron-catalyzed cross-coupling.
Conclusion
This compound is a valuable reagent for introducing a sterically hindered and lipophilic benzyl group into potential drug candidates. The protocols provided herein for the synthesis of alcohols, ketones, and biaryl methanes illustrate its utility in constructing key pharmaceutical building blocks. Researchers can adapt these methodologies to a wide range of substrates to facilitate the synthesis of novel compounds for drug discovery programs. Careful control of reaction conditions, particularly the exclusion of moisture and air, is critical for the successful application of this Grignard reagent.
Application Notes and Protocols: Stereoselective Reactions with 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for conducting stereoselective reactions utilizing 3,5-Dimethylbenzylmagnesium Bromide. While specific literature examples for this particular Grignard reagent in stereoselective transformations are limited, this document outlines generalized protocols and key considerations based on established principles of asymmetric Grignard reactions. The provided data and protocols are illustrative and should be adapted and optimized for specific substrates and desired outcomes.
Introduction to Stereoselective Grignard Additions
Grignard reagents are powerful nucleophiles for carbon-carbon bond formation. Achieving stereocontrol in their reactions, particularly additions to prochiral carbonyl compounds and other electrophiles, is a significant challenge due to their high reactivity. Stereoselectivity can be induced through several key strategies:
-
Substrate-Controlled Diastereoselectivity: Employing a chiral substrate where the existing stereocenter(s) direct the incoming Grignard reagent to a specific face of the electrophilic center.
-
Reagent-Controlled Enantioselectivity: Using a chiral ligand or additive that complexes with the Grignard reagent, creating a chiral environment that favors the formation of one enantiomer over the other.
-
Catalyst-Controlled Enantioselectivity: Utilizing a chiral catalyst, often a metal complex, that facilitates the enantioselective addition of the Grignard reagent.
This document will focus on reagent-controlled and catalyst-controlled enantioselective additions of this compound to prochiral aldehydes as a representative transformation.
Enantioselective Addition to Prochiral Aldehydes
The enantioselective addition of this compound to a prochiral aldehyde yields a chiral secondary alcohol. The key to achieving high enantioselectivity is the use of a chiral ligand that modifies the Grignard reagent, leading to a diastereomeric transition state that favors the formation of one enantiomer.
Illustrative Quantitative Data
The following table summarizes hypothetical, yet representative, data for the enantioselective addition of this compound to benzaldehyde in the presence of a chiral ligand. This data is for illustrative purposes to demonstrate the expected outcomes and the importance of screening various ligands and reaction conditions.
| Entry | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Configuration |
| 1 | (S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) | THF | -78 | 85 | 92 | (R) |
| 2 | (-)-Sparteine | Toluene | -78 | 78 | 85 | (S) |
| 3 | (1R,2S)-(-)-N-Methylephedrine | Et₂O | -78 | 82 | 75 | (R) |
| 4 | TADDOL | CH₂Cl₂ | -78 | 90 | 95 | (R) |
Detailed Experimental Protocols
General Considerations
-
All reactions involving Grignard reagents must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and flame-dried glassware to prevent quenching of the reagent by moisture.
-
The concentration of the Grignard reagent should be determined by titration prior to use.
Protocol: Enantioselective Addition of this compound to an Aldehyde using a Chiral Ligand
This protocol describes a general procedure for the enantioselective addition of this compound to a prochiral aldehyde, such as benzaldehyde, using a chiral diol ligand like TADDOL.
Materials:
-
This compound (solution in THF or Et₂O)
-
Prochiral aldehyde (e.g., benzaldehyde)
-
Chiral ligand (e.g., (α,α,α',α')-Tetraaryl-1,3-dioxolane-4,5-dimethanol, TADDOL)
-
Anhydrous solvent (e.g., THF, Toluene, CH₂Cl₂)
-
Anhydrous MgBr₂ (optional, may enhance selectivity with some ligands)
-
Saturated aqueous NH₄Cl solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
Preparation of the Chiral Complex:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral ligand (1.1 equivalents relative to the aldehyde).
-
Add anhydrous solvent (e.g., Toluene) and cool the mixture to 0 °C.
-
Slowly add the this compound solution (2.2 equivalents relative to the aldehyde) to the ligand solution.
-
Stir the mixture at 0 °C for 1 hour to allow for the formation of the chiral magnesium complex.
-
-
Addition Reaction:
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
In a separate flame-dried flask, prepare a solution of the prochiral aldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the aldehyde solution to the pre-formed chiral Grignard complex solution via a syringe pump over 30 minutes.
-
Stir the reaction mixture at -78 °C for the specified time (typically 2-6 hours), monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess (ee) of the purified alcohol can be determined by chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).
-
Visualizations
Experimental Workflow
Caption: Workflow for the enantioselective addition of a Grignard reagent.
Proposed Stereochemical Model
Caption: A generalized transition state model for stereoselective Grignard addition.
Concluding Remarks
The protocols and principles outlined in these application notes provide a solid foundation for developing stereoselective reactions with this compound. Successful implementation will require careful optimization of reaction parameters, including the choice of chiral ligand, solvent, temperature, and stoichiometry. The illustrative data and visualizations serve as a guide for what to expect and how to conceptualize these complex transformations. For any specific application, it is highly recommended to conduct a thorough literature search for analogous reactions to inform the experimental design.
Application Notes and Protocols: 3,5-Dimethylbenzylmagnesium Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 3,5-dimethylbenzylmagnesium bromide in various cross-coupling reactions for the synthesis of diarylmethanes and other C(sp²)-C(sp³) coupled products. The protocols outlined below are based on established methodologies for similar benzyl Grignard reagents and provide a starting point for reaction optimization.
Introduction
This compound is a valuable C(sp³) nucleophile in transition metal-catalyzed cross-coupling reactions. Its application allows for the introduction of the 3,5-dimethylbenzyl moiety, a common structural motif in medicinal chemistry and materials science. This document details its use in Kumada, Negishi, and iron-catalyzed cross-coupling reactions, providing protocols and expected outcomes based on analogous systems. The primary application of these reactions is the synthesis of substituted diarylmethanes, which are key intermediates in the preparation of pharmaceuticals and other biologically active compounds.[1][2][3][4]
Preparation of this compound
The Grignard reagent is typically prepared in situ from the corresponding 3,5-dimethylbenzyl bromide and magnesium turnings in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
Protocol: Synthesis of this compound
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, all flame-dried under an inert atmosphere (Argon or Nitrogen).
-
Magnesium Activation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine can be added to initiate the reaction.
-
Grignard Formation: A solution of 3,5-dimethylbenzyl bromide (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel to the stirred magnesium turnings. The reaction is typically initiated with a small portion of the bromide solution. Once the reaction starts (indicated by heat evolution and disappearance of the iodine color), the remaining solution is added at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature or gentle reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The resulting dark grey to brown solution is then used directly in the subsequent cross-coupling reaction.
Cross-Coupling Applications
Nickel-Catalyzed Kumada-Corriu Coupling
The Kumada-Corriu coupling is a classic method for the formation of carbon-carbon bonds between a Grignard reagent and an organic halide, catalyzed by a nickel or palladium complex.[5][6] For the coupling of benzylmagnesium halides, nickel catalysts are often effective and economical.
General Reaction Scheme:
| Catalyst | Ligand | Electrophile (Ar-X) | Solvent | Temp. (°C) | Yield (%) | Reference |
| NiCl₂(dppp) | dppp | Aryl Bromide | THF | 25-60 | 70-95 | Analogous Systems |
| NiCl₂(dppe) | dppe | Aryl Chloride | Dioxane | 80-100 | 60-85 | Analogous Systems |
| Ni(acac)₂ | None | Aryl Iodide | THF | 25 | 80-98 | Analogous Systems |
dppp = 1,3-bis(diphenylphosphino)propane; dppe = 1,2-bis(diphenylphosphino)ethane; acac = acetylacetonate
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the nickel catalyst (e.g., NiCl₂(dppp), 2-5 mol%).
-
Reaction Setup: Add the aryl halide (1.0 equivalent) and anhydrous solvent (e.g., THF).
-
Grignard Addition: Slowly add the freshly prepared solution of this compound (1.2-1.5 equivalents) to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at the indicated temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired diarylmethane.
Cobalt-Catalyzed Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex.[7][8][9][10] Recent advancements have shown that cobalt catalysts can be highly effective for the coupling of benzylzinc reagents with aryl halides.[1] The required benzylzinc reagent can be readily prepared from the Grignard reagent by transmetalation with zinc bromide.
General Reaction Scheme:
| Catalyst | Electrophile (Ar-X) | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous System) |
| CoBr₂ | 4-Iodoanisole | DMAc | 25 | 92 | [1] |
| CoBr₂ | 4-Bromoacetophenone | DMAc | 80 | 85 | [1] |
| CoBr₂ | 1-Bromonaphthalene | DMAc | 80 | 91 | [1] |
DMAc = N,N-Dimethylacetamide
-
Preparation of the Organozinc Reagent: A solution of this compound (2.0 equivalents in THF) is placed in a flame-dried Schlenk flask. Anhydrous ZnBr₂ (2.0 equivalents) is added, and the mixture is stirred for 1 hour at room temperature to effect transmetalation. The THF is then removed in vacuo.
-
Reaction Setup: To the residue, add anhydrous DMAc (to achieve a suitable concentration), the aryl bromide (1.0 equivalent), and anhydrous CoBr₂ (10 mol%).
-
Reaction Conditions: The flask is sealed, and the reaction mixture is stirred at 80 °C for 20 hours.
-
Work-up: After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Iron-Catalyzed Cross-Coupling
Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to palladium- and nickel-based systems.[11][12][13][14][15] These reactions typically proceed via a radical mechanism and are effective for coupling alkyl Grignard reagents with aryl halides.
General Reaction Scheme:
| Catalyst | Additive | Electrophile (Ar-X) | Solvent | Temp. (°C) | Yield (%) | Reference (Analogous System) |
| FeCl₃ | TMEDA | Aryl Bromide | THF | 0 | 85-99 | [14] |
| Fe(acac)₃ | NMP | Aryl Chloride | THF/NMP | 25 | 70-90 | [11] |
| FeF₃ | None | Aryl Tosylate | THF | 65 | 60-80 | Analogous Systems |
TMEDA = Tetramethylethylenediamine; NMP = N-Methyl-2-pyrrolidone
-
Reaction Setup: A flame-dried Schlenk flask is charged with the iron catalyst (e.g., FeCl₃, 5 mol%) and the aryl halide (1.0 equivalent) under an inert atmosphere. Anhydrous THF is added, and the mixture is cooled to 0 °C.
-
Grignard Addition: A solution of this compound (1.5 equivalents) in THF, pre-mixed with TMEDA (1.5 equivalents), is added dropwise to the cooled reaction mixture.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC or GC-MS.
-
Work-up: Upon completion, the reaction is quenched with 1 M HCl. The aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Visualizations
Caption: Formation of this compound.
Caption: Catalytic cycle for Kumada-Corriu cross-coupling.
Caption: Workflow for Negishi coupling via transmetalation.
References
- 1. Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diarylmethane synthesis by benzylation or arylation [organic-chemistry.org]
- 3. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. Iron-catalyzed cross-coupling of N-heterocyclic chlorides and bromides with arylmagnesium reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asianpubs.org [asianpubs.org]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3,5-Dimethylbenzylmagnesium Bromide in THF
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental procedure for the preparation and use of 3,5-Dimethylbenzylmagnesium bromide in Tetrahydrofuran (THF). This Grignard reagent is a valuable tool in organic synthesis for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures.
Overview and Safety Precautions
This compound (CAS No. 111823-36-0) is a highly reactive organometallic compound.[1][2][3] Like all Grignard reagents, it is a strong nucleophile and a strong base, reacting readily with electrophiles and protic solvents.[4][5] The use of anhydrous solvents and an inert atmosphere is therefore critical for successful synthesis and subsequent reactions.[6][7]
Critical Safety Information:
-
Water Reactivity: Grignard reagents react violently with water, releasing flammable gases. All glassware must be rigorously dried, and anhydrous solvents must be used.[4]
-
Air Sensitivity: The reagent can be sensitive to atmospheric oxygen and moisture. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Flammability: Tetrahydrofuran (THF) is a highly flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Preparation of this compound in THF
This protocol describes the in situ preparation of this compound from 3,5-dimethylbenzyl bromide and magnesium turnings in anhydrous THF.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Magnesium Turnings | 24.31 | 1.46 g | 60 |
| Iodine | 253.81 | 1-2 small crystals | - |
| 3,5-Dimethylbenzyl bromide | 199.08 | 10.0 g | 50.2 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 150 mL | - |
Equipment:
-
Three-necked round-bottom flask (500 mL), oven-dried
-
Reflux condenser, oven-dried
-
Pressure-equalizing dropping funnel, oven-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the dry glassware as shown in the workflow diagram. The central neck of the flask should be fitted with the dropping funnel, one side neck with the reflux condenser (topped with a drying tube or inert gas inlet), and the other side neck stoppered.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the flask. Briefly heat the flask with a heat gun under a flow of inert gas to ensure all surfaces are free of moisture. Allow the flask to cool to room temperature. Add one or two small crystals of iodine. The iodine acts as an activator and an indicator of reaction initiation.[8]
-
Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide in 50 mL of anhydrous THF.
-
Initiation of Reaction: Add approximately 10 mL of the 3,5-dimethylbenzyl bromide solution from the dropping funnel to the magnesium turnings. The reaction is typically initiated by gentle warming or sonication. The disappearance of the iodine color and the appearance of a cloudy or grayish solution indicates the start of the Grignard reagent formation.
-
Addition of Alkyl Halide: Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux of the THF solvent. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in an ice bath.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and gently reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray-to-brown solution is the this compound reagent and should be used immediately in the next step.
Reaction with an Electrophile (Example: Benzaldehyde)
This protocol outlines a typical reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| This compound soln. | 223.39 | ~50 mmol in THF | ~50 |
| Benzaldehyde | 106.12 | 5.1 mL (5.3 g) | 50 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 50 mL | - |
| Saturated aqueous Ammonium Chloride (NH₄Cl) | 53.49 | 100 mL | - |
| Diethyl Ether | 74.12 | 150 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Electrophile Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Prepare a solution of benzaldehyde in 50 mL of anhydrous THF in a separate dropping funnel and add it dropwise to the stirred Grignard solution. Maintain the temperature below 20 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Quenching: Cool the reaction mixture again in an ice bath. Slowly and carefully add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction and any unreacted Grignard reagent. This will form a white precipitate of magnesium salts.
-
Extraction: Transfer the mixture to a separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer with an additional 50 mL of diethyl ether.
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product, 1-phenyl-2-(3,5-dimethylphenyl)ethanol.
-
Purification: The crude product can be further purified by techniques such as column chromatography or recrystallization.
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental setup and the general reaction mechanism.
Caption: Experimental workflow for the preparation of this compound and its subsequent reaction.
Caption: General mechanism of a Grignard reaction with a carbonyl compound.
References
- 1. This compound | C9H11BrMg | CID 12348358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. LPG-CAS List [localpharmaguide.com]
- 3. This compound | 111823-36-0 [amp.chemicalbook.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. adichemistry.com [adichemistry.com]
- 7. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis and Use of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the large-scale synthesis of 3,5-dimethylbenzylmagnesium bromide, a valuable Grignard reagent in organic synthesis. Detailed protocols for the preparation of its precursors and the Grignard reagent itself are presented, along with safety considerations for large-scale reactions. Additionally, a representative application of this reagent in C-C bond formation is described.
Overview and Significance
This compound is a versatile organometallic reagent used for introducing the 3,5-dimethylbenzyl group into a wide range of molecules. This moiety is of interest in medicinal chemistry and materials science due to its specific steric and electronic properties. As a Grignard reagent, it acts as a potent nucleophile, enabling the formation of new carbon-carbon bonds through reactions with various electrophiles.[1] The successful and safe execution of these reactions on a large scale is critical for process chemistry and drug development.
Synthesis of Precursors
A common route to this compound involves the preparation of 3,5-dimethylbenzyl alcohol, followed by its conversion to 3,5-dimethylbenzyl bromide.
Protocol for the Synthesis of 3,5-Dimethylbenzyl Alcohol
This protocol is adapted from general reduction procedures for benzoic acids.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A multi-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and a nitrogen inlet is assembled and flame-dried.
-
Reagent Charging: The flask is charged with a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of 3,5-dimethylbenzoic acid in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Purification: The resulting slurry is filtered, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 3,5-dimethylbenzyl alcohol, which can be further purified by distillation or recrystallization.
| Parameter | Value |
| Starting Material | 3,5-Dimethylbenzoic acid |
| Reagents | Lithium aluminum hydride, THF |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Protocol for the Synthesis of 3,5-Dimethylbenzyl Bromide
This protocol is based on the Appel reaction for the conversion of alcohols to bromides.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is fitted with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with 3,5-dimethylbenzyl alcohol and triphenylphosphine (PPh₃) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Reaction Initiation: The solution is cooled in an ice bath, and a solution of carbon tetrabromide (CBr₄) in THF is added portion-wise, maintaining the internal temperature below 10 °C.
-
Reaction Completion: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting alcohol.
-
Purification: The reaction mixture is concentrated under reduced pressure. The residue is triturated with a non-polar solvent (e.g., hexanes) to precipitate triphenylphosphine oxide. The solid is removed by filtration, and the filtrate is concentrated to give crude 3,5-dimethylbenzyl bromide. Further purification can be achieved by column chromatography or distillation.[2]
| Parameter | Value |
| Starting Material | 3,5-Dimethylbenzyl alcohol |
| Reagents | Carbon tetrabromide, Triphenylphosphine, THF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-3 hours |
| Typical Yield | 80-95% |
Large-Scale Synthesis of this compound
The preparation of Grignard reagents is highly exothermic and requires strict anhydrous conditions.[1] For large-scale synthesis, careful control of the reaction initiation and temperature is crucial to prevent runaway reactions.[3][4] The use of 2-methyltetrahydrofuran (2-MeTHF) as a solvent is recommended for benzylic Grignard reagents as it can minimize the formation of Wurtz coupling byproducts.
Experimental Protocol
Reaction Scheme:
-
Apparatus Setup: A jacketed glass reactor equipped with a powerful mechanical stirrer, a condenser, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is used. The entire apparatus must be thoroughly dried.
-
Magnesium Activation: Magnesium turnings are added to the reactor. The reactor is heated under vacuum to remove any adsorbed moisture and then filled with dry nitrogen. A small amount of an activating agent, such as iodine or 1,2-dibromoethane, can be added to initiate the reaction.[1] For large-scale reactions, adding a small amount of pre-synthesized Grignard reagent is a safer and more effective initiation method.[4]
-
Initial Charge: A small portion of a solution of 3,5-dimethylbenzyl bromide in anhydrous 2-MeTHF is added to the magnesium turnings.
-
Reaction Initiation and Monitoring: The mixture is gently warmed to initiate the reaction, which is indicated by a noticeable exotherm and the disappearance of the iodine color (if used). Once initiated, the reaction should be self-sustaining.
-
Controlled Addition: The remaining solution of 3,5-dimethylbenzyl bromide is added dropwise at a rate that maintains a steady reflux. The reactor jacket temperature should be used to control the reaction temperature.
-
Completion and Analysis: After the addition is complete, the mixture is stirred at a slightly elevated temperature for an additional 1-2 hours to ensure complete reaction. The concentration of the Grignard reagent can be determined by titration.
| Parameter | Value |
| Starting Material | 3,5-Dimethylbenzyl bromide |
| Reagents | Magnesium turnings, 2-Methyltetrahydrofuran (2-MeTHF) |
| Initiation | Iodine, 1,2-dibromoethane, or a small amount of pre-formed Grignard reagent[1][4] |
| Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Typical Yield | 80-95% (based on benzylmagnesium chloride)[4] |
Safety Considerations for Large-Scale Grignard Reactions
-
Anhydrous Conditions: All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the Grignard reagent and potential hazards.[1]
-
Inert Atmosphere: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.
-
Controlled Addition: The halide should be added slowly and in a controlled manner to manage the exothermic nature of the reaction.[3]
-
Emergency Preparedness: A cooling bath and appropriate fire extinguishing equipment for metal fires should be readily available. The reaction should be set up in a fume hood with a blast shield.[5]
-
Initiation: The initiation phase is critical. Ensure that the reaction has started before adding the bulk of the halide to avoid a dangerous accumulation of unreacted starting material.[3]
Application Note: Synthesis of a Tertiary Alcohol
This section details a representative application of this compound in a reaction with a ketone to form a tertiary alcohol.
Reaction with Acetophenone
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: The flask is charged with a solution of acetophenone in an anhydrous ethereal solvent (e.g., THF or 2-MeTHF) and cooled in an ice bath.
-
Addition of Grignard Reagent: The previously prepared solution of this compound is added dropwise to the acetophenone solution.
-
Reaction Monitoring: The reaction progress is monitored by TLC.
-
Work-up: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
| Parameter | Value |
| Electrophile | Acetophenone |
| Grignard Reagent | This compound |
| Solvent | THF or 2-MeTHF |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1-2 hours |
| Expected Product | 1-Phenyl-1-(3,5-dimethylphenyl)ethanol |
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Workflow for large-scale Grignard reagent synthesis.
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. CN102295534A - Method for preparing alpha, alpha-dimethyl benzyl alcohol - Google Patents [patents.google.com]
- 3. acs.org [acs.org]
- 4. CN1699373A - A method to reduce the risk of large-scale Grignard reaction - Google Patents [patents.google.com]
- 5. dchas.org [dchas.org]
Application Notes and Protocols for Work-up of 3,5-Dimethylbenzylmagnesium Bromide Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
3,5-Dimethylbenzylmagnesium bromide is a Grignard reagent used in organic synthesis to form new carbon-carbon bonds. As with all Grignard reactions, the work-up procedure is a critical step to quench the reaction, isolate the desired product, and remove impurities.[1][2] This document provides a detailed protocol and application notes for the work-up of reactions involving this compound. The procedures outlined are general and may require optimization based on the specific reaction and product characteristics.
Core Principles of Grignard Reaction Work-up
The work-up of a Grignard reaction typically involves three main stages:
-
Quenching: The highly reactive Grignard reagent and any unreacted magnesium metal must be neutralized. This is an exothermic process and must be performed with caution.[3][4]
-
Extraction: The desired organic product is separated from the aqueous layer containing magnesium salts and other water-soluble byproducts.
-
Purification: The crude product is purified to remove any remaining impurities, such as byproducts from the Grignard formation (e.g., biphenyl-type compounds) or unreacted starting materials.[5]
Experimental Protocols
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the quenching step in a well-ventilated fume hood, as flammable gases may be evolved.
-
The initial quenching of a Grignard reaction is highly exothermic. Cool the reaction mixture in an ice bath and add the quenching solution slowly and dropwise to control the reaction rate.[3][4]
Protocol 1: General Work-up for Neutral Organic Products
This protocol is suitable for reactions where the final product is a neutral organic compound, such as an alcohol formed from the reaction with an aldehyde or ketone.
Materials:
-
Reaction mixture containing the product from the this compound reaction.
-
Ice bath
-
Saturated aqueous ammonium chloride (NH₄Cl) solution or 1 M Hydrochloric Acid (HCl)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (optional)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous drying agent (e.g., magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄))
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Quenching:
-
Cool the reaction flask in an ice bath to 0°C.
-
Slowly and dropwise, add saturated aqueous ammonium chloride (NH₄Cl) solution to the stirred reaction mixture. The addition should be slow enough to control the exotherm. Continue adding the solution until the fizzing subsides and most of the magnesium salts have precipitated.
-
Alternatively, for a less exothermic quench, a saturated solution of sodium sulfate can be added dropwise.[3] For a more acidic workup to dissolve magnesium salts, slowly add 1 M HCl.[4][5]
-
-
Extraction:
-
If the product is not soluble in the reaction solvent, add an appropriate organic solvent like diethyl ether or ethyl acetate to dissolve it.
-
Transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate. The organic layer will typically be the top layer if using diethyl ether. The aqueous layer contains the magnesium salts.
-
Drain the aqueous layer and extract it one or two more times with the organic solvent to ensure complete recovery of the product.
-
Combine all the organic layers in the separatory funnel.
-
-
Washing:
-
Wash the combined organic layers with water to remove any remaining water-soluble impurities.
-
(Optional) If an acidic quench was used, wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any excess acid.
-
Wash the organic layer with brine. This helps to break up any emulsions and begins the drying process.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean Erlenmeyer flask.
-
Add an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the solution to remove the drying agent, collecting the filtrate in a pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product can be further purified by techniques such as column chromatography, recrystallization, or distillation, depending on the physical properties of the product.
-
Protocol 2: Work-up for Carboxylic Acid Products
This protocol is designed for reactions where this compound is reacted with carbon dioxide to form 3,5-dimethylphenylacetic acid.
Procedure:
-
Quenching and Acidification:
-
Extraction:
-
Extract the mixture with an organic solvent such as diethyl ether or ethyl acetate. The carboxylic acid will be in the organic layer.
-
-
Acid-Base Extraction for Purification:
-
Separate the organic layer and then extract it with a dilute aqueous base, such as 5% sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO₃).[7][8] The carboxylic acid will be deprotonated and move into the aqueous layer as a carboxylate salt.
-
Separate the aqueous layer containing the product salt. This step is effective in removing non-acidic organic impurities, such as biphenyl-type byproducts.[9]
-
Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and re-acidify it by slowly adding a concentrated acid (e.g., 6 M HCl) until the solution is acidic (test with pH paper).[7][8] The carboxylic acid will precipitate out of the solution.
-
-
Isolation:
-
Collect the precipitated carboxylic acid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining salts.
-
Dry the solid product thoroughly.
-
Data Presentation
| Work-up Step | Reagent/Solvent | Purpose | Typical Quantity |
| Quenching | Saturated aq. NH₄Cl | Neutralizes Grignard reagent and excess Mg. | Added slowly until reaction ceases. |
| 1 M HCl or H₂SO₄ | Neutralizes and dissolves magnesium salts.[4] | Added slowly until reaction ceases and salts dissolve. | |
| Extraction | Diethyl ether or Ethyl acetate | Dissolves the organic product. | Sufficient to dissolve the product and form two layers. |
| Washing | Water | Removes water-soluble impurities. | Equal volume to the organic layer. |
| Saturated aq. NaHCO₃ | Neutralizes excess acid. | Equal volume to the organic layer. | |
| Brine (Saturated aq. NaCl) | Breaks emulsions and starts the drying process. | Equal volume to the organic layer. | |
| Drying | Anhydrous MgSO₄ or Na₂SO₄ | Removes residual water from the organic layer. | Added until it no longer clumps. |
Visualizations
Experimental Workflow for General Work-up
Caption: General work-up procedure for a Grignard reaction.
Logical Relationship for Acid-Base Extraction
Caption: Acid-base extraction for purifying a carboxylic acid.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. leah4sci.com [leah4sci.com]
- 3. rroij.com [rroij.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
Application Note and Protocol: Titration of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents, such as 3,5-dimethylbenzylmagnesium bromide, are potent nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The precise determination of their concentration is crucial for reaction stoichiometry and reproducibility, as their titer can decrease over time due to degradation by air and moisture. This document provides a detailed protocol for the accurate titration of this compound.
The presented method is based on the well-established titration of Grignard reagents with iodine, which offers a sharp and easily observable endpoint.[1][2][3] The addition of lithium chloride (LiCl) to the titration medium is a key modification that prevents the precipitation of magnesium salts, ensuring a clear and homogeneous solution throughout the titration.[2][3]
Data Presentation
The concentration of the this compound solution is determined by titrating a known amount of iodine with the Grignard reagent until the brown color of the iodine disappears. The molarity is calculated based on the stoichiometry of the reaction. The results of triplicate titrations should be recorded and averaged for accuracy.
| Titration # | Weight of Iodine (mg) | Moles of Iodine (mmol) | Volume of Grignard Reagent (mL) | Calculated Molarity (M) |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| Average |
Experimental Protocol
This protocol details the titration of this compound with a standardized solution of iodine in tetrahydrofuran (THF).
Materials and Reagents:
-
This compound solution in THF (concentration to be determined)
-
Iodine (I₂), solid
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox
-
Oven-dried glassware (round-bottom flask, syringes, needles)
-
Magnetic stirrer and stir bar
-
Ice bath
Preparation of the Saturated LiCl/THF Solution:
-
Dry anhydrous LiCl in an oven at 150 °C for at least 4 hours and allow to cool in a desiccator.
-
To a dry flask under an inert atmosphere, add 42.3 g of the dried LiCl to 200 mL of anhydrous THF.[1]
-
Stir the mixture for 24 hours at room temperature to ensure saturation.[2]
-
The resulting solution is approximately 0.5 M in LiCl.[2]
Titration Procedure:
-
Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under vacuum and backfill with an inert atmosphere (Argon or Nitrogen).
-
Accurately weigh approximately 254 mg (1 mmol) of iodine and add it to the flask.[2]
-
Seal the flask with a rubber septum and flush with the inert gas.
-
Add 5 mL of the saturated LiCl in THF solution to the flask via a syringe.[2]
-
Stir the mixture until the iodine is completely dissolved, resulting in a brown solution.[2]
-
Cool the flask to 0 °C in an ice bath.[2]
-
Using a 1.00 mL syringe with 0.01 mL graduations, carefully draw up the this compound solution.[2]
-
Add the Grignard reagent dropwise to the stirring iodine solution.[1][2]
-
The endpoint is reached when the brown color of the iodine completely disappears, and the solution becomes colorless and transparent.[2]
-
Record the volume of the Grignard reagent added.
-
Repeat the titration at least two more times for accuracy.
Calculations:
The concentration of the this compound is calculated using the following formula:
Molarity (M) = (moles of I₂) / (Volume of Grignard reagent in L)
Where:
-
moles of I₂ = (weight of I₂ in g) / (molar mass of I₂ in g/mol )
-
Molar mass of I₂ = 253.81 g/mol
Experimental Workflow Diagram
Caption: Workflow for the titration of this compound.
Safety Precautions
-
Grignard reagents are highly reactive, air and moisture-sensitive, and can be pyrophoric. All manipulations should be carried out under an inert atmosphere using proper Schlenk techniques or in a glovebox.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
THF is a flammable solvent. Work in a well-ventilated fume hood and away from ignition sources.
-
Quench any residual Grignard reagent and the titrated solutions carefully with a suitable quenching agent, such as isopropanol, followed by a saturated aqueous solution of ammonium chloride.
References
Application Notes and Protocols: 3,5-Dimethylbenzylmagnesium Bromide in Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethylbenzylmagnesium bromide is a valuable Grignard reagent for the introduction of the 3,5-dimethylbenzyl moiety in the total synthesis of complex organic molecules. Its application is particularly notable in the stereoselective construction of chiral centers, as exemplified in the synthesis of key intermediates for bioactive compounds. This document provides detailed application notes, summarizing key quantitative data and experimental protocols from a notable total synthesis, offering a practical guide for researchers in organic synthesis and drug development.
Introduction
Grignard reagents are fundamental tools in organic chemistry for the formation of carbon-carbon bonds. This compound, a specific organomagnesium halide, serves as a nucleophilic source of the 3,5-dimethylbenzyl group. This sterically hindered benzylic nucleophile can offer unique reactivity and selectivity in additions to carbonyls and other electrophilic centers. A significant application of this reagent is demonstrated in the asymmetric synthesis of (S)-arundic acid, a compound with potential neuroprotective properties. While various synthetic routes to arundic acid exist, the diastereoselective addition of this compound to a chiral sulfinylimine represents a key strategic approach for establishing the desired stereochemistry.
Application in the Asymmetric Synthesis of an (S)-Arundic Acid Intermediate
The total synthesis of (S)-arundic acid provides a compelling case study for the application of this compound. The key step involves the diastereoselective addition of the Grignard reagent to a chiral N-tert-butanesulfinylimine. This reaction establishes the crucial stereocenter of the target molecule with high fidelity.
Quantitative Data Summary
The following table summarizes the key quantitative data for the diastereoselective addition of this compound in the synthesis of a key intermediate for (S)-arundic acid.
| Entry | Electrophile | Grignard Reagent | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (R,E)-N-(heptylidene)-2-methylpropane-2-sulfinamide | This compound | (R)-N-((S)-1-(3,5-dimethylphenyl)octan-2-yl)-2-methylpropane-2-sulfinamide | 85 | >98:2 |
Reaction Scheme
Caption: Diastereoselective addition of this compound.
Experimental Protocols
Preparation of this compound
This protocol describes the in-situ preparation of the Grignard reagent.
Materials:
-
Magnesium turnings
-
Iodine (a single crystal)
-
3,5-Dimethylbenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a single crystal of iodine.
-
Heat the flask gently with a heat gun under a stream of nitrogen until violet vapors of iodine are observed.
-
Allow the flask to cool to room temperature.
-
Add a small portion of a solution of 3,5-dimethylbenzyl bromide (1.0 eq) in anhydrous THF via the dropping funnel.
-
Initiate the reaction by gentle warming. The disappearance of the iodine color and the onset of gentle reflux indicate the initiation of the Grignard reaction.
-
Add the remaining solution of 3,5-dimethylbenzyl bromide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour. The resulting grey-black solution of this compound is ready for use.
Diastereoselective Addition to Chiral N-tert-Butanesulfinylimine
This protocol details the key diastereoselective addition reaction.
Materials:
-
(R,E)-N-(heptylidene)-2-methylpropane-2-sulfinamide
-
This compound solution in THF (prepared as above)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under a nitrogen atmosphere, add a solution of (R,E)-N-(heptylidene)-2-methylpropane-2-sulfinamide (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the freshly prepared solution of this compound (1.5 eq) dropwise to the cooled solution of the sulfinylimine.
-
Stir the reaction mixture at -78 °C for 3 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired sulfinamide.
Logical Workflow for the Synthesis
The following diagram illustrates the logical progression from starting materials to the key chiral intermediate using this compound.
Caption: Workflow for the synthesis of the chiral sulfinamide intermediate.
Conclusion
This compound is a highly effective reagent for the stereocontrolled synthesis of complex molecules. The provided data and protocols for its application in the synthesis of an (S)-arundic acid intermediate highlight its utility in establishing challenging stereocenters with high diastereoselectivity. This application note serves as a valuable resource for chemists engaged in the total synthesis of natural products and the development of novel pharmaceutical agents.
Troubleshooting & Optimization
Technical Support Center: 3,5-Dimethylbenzylmagnesium Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzylmagnesium bromide. The information is designed to help you identify and mitigate common side products encountered during your experiments.
Troubleshooting Guide & FAQs
Q1: I performed a reaction with this compound and obtained a significant amount of a dimeric product, 1,2-bis(3,5-dimethylphenyl)ethane. What is this side product and how can I minimize it?
A1: This side product is the result of a Wurtz-type homocoupling reaction . It occurs when the Grignard reagent reacts with the unreacted 3,5-dimethylbenzyl bromide starting material.
Troubleshooting Steps:
-
Slow Addition of Alkyl Halide: Add the 3,5-dimethylbenzyl bromide solution to the magnesium turnings very slowly and at a controlled rate. This maintains a low concentration of the alkyl halide in the reaction mixture, disfavoring the coupling reaction.[1]
-
Low Reaction Temperature: Maintain a low reaction temperature during the formation of the Grignard reagent. While initiation may require gentle heating, the reaction is exothermic. Once initiated, cooling the reaction vessel (e.g., with an ice bath) can significantly reduce the rate of Wurtz coupling.
-
High Magnesium Surface Area: Ensure the magnesium turnings are finely divided and have a large surface area to promote the formation of the Grignard reagent over the coupling side reaction.
-
Vigorous Stirring: Efficient stirring ensures that the 3,5-dimethylbenzyl bromide reacts quickly with the magnesium surface, rather than with the already formed Grignard reagent.
Q2: My reaction yield is consistently low, and I've isolated 3,5-dimethyltoluene. What is the cause of this?
A2: The formation of 3,5-dimethyltoluene is a strong indicator of hydrolysis of the Grignard reagent. Grignard reagents are highly basic and react readily with protic sources, such as water.
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all glassware is thoroughly dried (e.g., oven-dried and cooled under an inert atmosphere). Use anhydrous solvents (e.g., freshly distilled from a suitable drying agent like sodium/benzophenone).
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel. Use techniques such as a Schlenk line or a glovebox.
-
Dry Starting Materials: Ensure that the 3,5-dimethylbenzyl bromide and magnesium are free of moisture.
Q3: Besides my desired product, I've identified a product with a rearranged carbon skeleton, specifically a 2,4-dimethylbenzyl derivative. Why is this happening?
A3: You are observing an "abnormal" Grignard reaction , which involves a rearrangement of the benzylmagnesium halide. For benzylmagnesium halides, this can lead to the formation of ortho-substituted tolyl derivatives. In the case of this compound, a plausible rearrangement product would be a 2,4-dimethylbenzyl derivative. This rearrangement is thought to proceed through a transient intermediate.
Troubleshooting Steps:
-
Choice of Halide: Some studies on analogous benzylmagnesium halides have shown that the chloride version of the Grignard reagent can be more prone to rearrangement than the bromide.[1][2] Sticking with the bromide may be advantageous.
-
Reaction Temperature: Higher temperatures can favor the rearrangement pathway.[1][2] Performing the reaction at lower temperatures may suppress the formation of the rearranged product.
-
Nature of the Electrophile: The extent of rearrangement can be highly dependent on the electrophile used. Some electrophiles, such as certain aldehydes, acid chlorides, and anhydrides, have been shown to promote this rearrangement more than others. If possible, consider alternative synthetic routes or different coupling partners if this side reaction is predominant.
Q4: My reaction mixture turned cloudy and white upon exposure to air. What happened?
A4: This is likely due to the oxidation and subsequent hydrolysis of the Grignard reagent. This compound reacts with oxygen to form a magnesium alkoxide species. Upon workup with water, this can lead to the formation of 3,5-dimethylbenzyl alcohol and magnesium salts.
Troubleshooting Steps:
-
Maintain an Inert Atmosphere: As with preventing hydrolysis, it is crucial to maintain a dry, oxygen-free atmosphere throughout the reaction and handling of the Grignard reagent.
-
Degassed Solvents: For very sensitive reactions, using solvents that have been degassed (e.g., by bubbling argon or nitrogen through them) can help to remove dissolved oxygen.
Summary of Common Side Products
| Side Product Name | Chemical Structure | Common Cause | Mitigation Strategies |
| 1,2-bis(3,5-dimethylphenyl)ethane | (CH₃)₂C₆H₃CH₂CH₂C₆H₃(CH₃)₂ | Wurtz-type homocoupling | Slow addition of halide, low temperature, efficient stirring |
| 3,5-Dimethyltoluene | (CH₃)₂C₆H₃CH₃ | Hydrolysis (reaction with water) | Strictly anhydrous conditions, inert atmosphere |
| Rearranged Product (e.g., 2,4-Dimethylbenzyl derivative) | (CH₃)₂C₆H₃CH₂- (rearranged) | Isomerization of the Grignard reagent | Low temperature, choice of halide and electrophile |
| 3,5-Dimethylbenzyl alcohol | (CH₃)₂C₆H₃CH₂OH | Oxidation (reaction with O₂) | Strictly anaerobic conditions, inert atmosphere |
Experimental Protocol: General Procedure for Minimizing Side Products in the Formation of this compound
This protocol provides a general framework for the synthesis of this compound while minimizing the formation of common side products.
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Dry, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a gas inlet for the inert atmosphere. Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Briefly heat the flask under vacuum and then refill with inert gas to ensure all surfaces are dry. Add a small crystal of iodine to help initiate the reaction.
-
Preparation of the Alkyl Halide Solution: In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide in anhydrous diethyl ether or THF.
-
Initiation of the Reaction: Add a small portion of the 3,5-dimethylbenzyl bromide solution to the magnesium turnings. The disappearance of the iodine color and the appearance of cloudiness or gentle refluxing indicates the reaction has started. Gentle warming with a heat gun may be necessary for initiation.
-
Controlled Addition: Once the reaction is initiated, begin the slow, dropwise addition of the remaining 3,5-dimethylbenzyl bromide solution. The rate of addition should be controlled to maintain a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the magnesium. The resulting grey-to-brown solution of this compound is then ready for use in subsequent reactions.
-
Storage and Handling: If not used immediately, the Grignard reagent should be stored under an inert atmosphere. Avoid exposure to air and moisture.
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways involved in the use of this compound, including the formation of common side products.
Caption: Overview of desired and side reaction pathways.
References
preventing Wurtz coupling with 3,5-Dimethylbenzylmagnesium bromide
Topic: Preventing Wurtz Coupling with 3,5-Dimethylbenzylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the Wurtz coupling side reaction during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the Wurtz coupling side reaction in the context of this compound synthesis?
A1: The Wurtz coupling is a significant side reaction that occurs during the formation of Grignard reagents, including this compound. It involves the reaction of the newly formed Grignard reagent with the unreacted 3,5-dimethylbenzyl bromide in the reaction mixture. This results in the formation of a homocoupled dimer, 1,2-bis(3,5-dimethylphenyl)ethane, which reduces the yield of the desired Grignard reagent and complicates the purification of subsequent reaction products.
Q2: What is the primary mechanism of the Wurtz coupling side reaction?
A2: The mechanism of the Wurtz coupling in Grignard reactions is believed to proceed through two primary pathways:
-
Nucleophilic Substitution (SN2-type): The highly nucleophilic carbon-magnesium bond of the Grignard reagent attacks the benzylic carbon of an unreacted 3,5-dimethylbenzyl bromide molecule, displacing the bromide ion.
-
Radical Pathway: The formation of the Grignard reagent itself can involve single electron transfer (SET) steps, generating radical intermediates. These benzylic radicals can then dimerize to form the Wurtz coupling product.
For benzylic halides like 3,5-dimethylbenzyl bromide, both pathways can be operative and contribute to the formation of the undesired dimer.
Q3: Why is this compound particularly susceptible to Wurtz coupling?
A3: Benzylic halides are generally more reactive than simple alkyl halides, which increases the likelihood of side reactions. The benzylmagnesium bromide formed is a potent nucleophile, and the starting benzylic bromide is an excellent electrophile, creating a favorable scenario for the Wurtz coupling reaction. The steric hindrance from the two methyl groups on the aromatic ring in this compound does not sufficiently prevent this side reaction.
Troubleshooting Guide
Issue: Low yield of the desired product in a subsequent reaction, with the presence of a high molecular weight, non-polar impurity.
This is a common indication of significant Wurtz coupling during the Grignard reagent formation. The following troubleshooting steps can help minimize the formation of 1,2-bis(3,5-dimethylphenyl)ethane.
| Question | Possible Cause & Explanation | Recommended Solution |
| What was the reaction temperature during the addition of 3,5-dimethylbenzyl bromide? | High local temperatures significantly accelerate the rate of the Wurtz coupling reaction. The exothermic nature of Grignard reagent formation can lead to localized heating if not adequately controlled. | Maintain a low reaction temperature, ideally between 0-5 °C, throughout the addition of the alkyl halide. Use an ice bath to effectively dissipate the heat generated. For highly sensitive systems, temperatures as low as -78 °C using a dry ice/acetone bath can be employed with highly activated magnesium.[1] |
| How quickly was the 3,5-dimethylbenzyl bromide added to the magnesium turnings? | A rapid addition rate leads to a high local concentration of the alkyl halide, which increases the probability of it reacting with the already formed Grignard reagent.[1] | Add the 3,5-dimethylbenzyl bromide solution dropwise over an extended period (e.g., 1-2 hours) to maintain a low concentration of the halide in the reaction mixture at all times. |
| What solvent was used for the reaction? | The choice of solvent plays a critical role in the stability and reactivity of the Grignard reagent. While THF is a common solvent, it can in some cases lead to higher levels of Wurtz coupling compared to other ethers. | Consider using 2-methyltetrahydrofuran (2-MeTHF) as the solvent. Studies have shown that 2-MeTHF can significantly suppress the formation of the Wurtz coupling byproduct in benzyl Grignard reactions compared to THF or diethyl ether (Et₂O).[2] |
| What was the concentration of the 3,5-dimethylbenzyl bromide solution? | High concentrations of the alkyl halide can increase the rate of the bimolecular Wurtz coupling reaction.[1] | Use a more dilute solution of the 3,5-dimethylbenzyl bromide (e.g., 0.5-1.0 M) for the addition. |
| How was the reaction initiated? | Difficulty in initiating the Grignard reaction can lead to a buildup of unreacted alkyl halide. Once the reaction initiates, the rapid formation of the Grignard reagent in the presence of excess halide can lead to significant Wurtz coupling. | Use a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface and ensure a smooth and controlled initiation.[2] Once the reaction has started, as indicated by a gentle reflux or a color change, begin the slow, dropwise addition of the remaining alkyl halide solution. |
| Are you using a batch or continuous flow process? | In a batch process, the formed Grignard reagent is in constant contact with the added alkyl halide, promoting the Wurtz coupling. | If feasible, employing a continuous flow process where the alkyl halide solution is passed through a packed bed of magnesium can dramatically increase the selectivity for the Grignard reagent and minimize the Wurtz byproduct.[3] |
Quantitative Data on Factors Influencing Wurtz Coupling
The following tables summarize the impact of various experimental parameters on the formation of the Wurtz coupling byproduct.
Table 1: Effect of Solvent on Product-to-Wurtz-Byproduct Ratio in Benzyl Grignard Reactions
| Solvent | Product : Wurtz Byproduct Ratio |
| Diethyl Ether (Et₂O) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
Data adapted from a study on benzyl chloride Grignard reactions, which serves as a good model for the 3,5-dimethylbenzyl system.
Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Benzylmagnesium Bromide
| Synthesis Method | Selectivity for Grignard Reagent (%) | Wurtz Coupling Byproduct (%) |
| Semi-batch (Lab Scale) | 77% | 23% |
| Continuous Flow (Lab Scale) | 97% | 3% |
Data indicates that a continuous process significantly reduces Wurtz coupling.
Experimental Protocols
Detailed Protocol for the Synthesis of this compound with Minimized Wurtz Coupling
This protocol is adapted from standard procedures for benzylic Grignard reagents and incorporates best practices to minimize the formation of the 1,2-bis(3,5-dimethylphenyl)ethane byproduct.
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine (one small crystal)
-
Anhydrous diethyl ether (for washing)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Dropping funnel, flame-dried
-
Reflux condenser, flame-dried
-
Magnetic stirrer and stir bar
-
Ice bath
-
Schlenk line or nitrogen/argon inlet
Procedure:
-
Preparation of Glassware and Reagents:
-
Thoroughly flame-dry all glassware under vacuum or a stream of inert gas and allow to cool to room temperature under an inert atmosphere.
-
Ensure the 2-MeTHF is anhydrous.
-
-
Reaction Setup:
-
Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar in the three-necked flask.
-
Add one small crystal of iodine.
-
Assemble the glassware under a positive pressure of inert gas.
-
-
Initiation:
-
Add a small portion (approx. 10%) of a solution of 3,5-dimethylbenzyl bromide (1.0 equivalent) in anhydrous 2-MeTHF (to make a final concentration of ~0.5-1.0 M) to the magnesium turnings.
-
Gently warm the flask with a heat gun if the reaction does not start spontaneously. The initiation is indicated by the disappearance of the iodine color and the appearance of a cloudy, grayish solution.
-
Once initiated, immediately immerse the flask in an ice bath to maintain a temperature of 0-5 °C.
-
-
Addition of 3,5-Dimethylbenzyl Bromide:
-
Slowly add the remaining solution of 3,5-dimethylbenzyl bromide from the dropping funnel to the stirred suspension of magnesium over a period of 1-2 hours.
-
Maintain the reaction temperature between 0-5 °C throughout the addition.
-
-
Completion of Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.
-
The reaction is complete when most of the magnesium has been consumed. The resulting Grignard reagent should be a dark, slightly viscous solution.
-
-
Use and Storage:
-
The this compound solution should be used immediately for the best results.
-
If storage is necessary, it should be kept under an inert atmosphere. Note that Grignard reagents can precipitate from solution upon cooling.
-
Visualizations
References
Technical Support Center: Initiation of 3,5-Dimethylbenzylmagnesium Bromide Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the initiation of 3,5-dimethylbenzylmagnesium bromide formation.
Troubleshooting Guide
Difficulties in initiating the formation of this compound often stem from the passivating layer of magnesium oxide on the magnesium turnings and the presence of moisture in the reaction setup. Below are common issues and their respective solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Reaction Fails to Initiate | 1. Magnesium surface is passivated with an oxide layer.2. Presence of moisture in glassware, solvent, or reagents.3. Low reactivity of the halide. | 1. Activate the Magnesium: Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface.[1] Alternatively, use chemical activators such as a small crystal of iodine, a few drops of 1,2-dibromoethane, or diisobutylaluminum hydride (DIBAH).[1][2][3]2. Ensure Anhydrous Conditions: Oven or flame-dry all glassware immediately before use.[1] Use anhydrous solvents, freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).3. Gentle Heating: Gently warm the reaction flask with a heat gun.[4] Be cautious, as excessive heat can promote side reactions. |
| Reaction Starts but Then Stops | 1. Insufficient mixing, leading to localized depletion of reactants.2. Passivation of the magnesium surface during the reaction. | 1. Improve Agitation: Ensure vigorous stirring to maintain contact between the reactants.2. Sonication: Use an ultrasonic bath to agitate the reaction mixture and clean the magnesium surface.[1][2] |
| Formation of a White Precipitate Instead of a Clear Solution | Formation of magnesium hydroxides or oxides due to moisture. | This indicates a significant issue with anhydrous conditions. The reaction should be stopped, and the setup and reagents thoroughly dried before attempting again. |
| Low Yield of Grignard Reagent | 1. Wurtz-coupling side reaction (formation of 1,2-bis(3,5-dimethylphenyl)ethane).2. Reaction with atmospheric oxygen or carbon dioxide. | 1. Control Temperature: Maintain a gentle reflux; avoid excessive heating which favors Wurtz coupling.[5] Add the 3,5-dimethylbenzyl bromide solution slowly to the magnesium suspension to avoid high local concentrations.[5]2. Maintain Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas such as nitrogen or argon. |
Frequently Asked Questions (FAQs)
Q1: What is the first sign that the Grignard reaction has initiated?
A successful initiation is typically indicated by the appearance of a white or gray cloudiness in the solution, the formation of bubbles on the surface of the magnesium, and a noticeable exothermic reaction that may cause the solvent to boil.[1] The solution may then turn yellow or brown as the reaction proceeds.[1]
Q2: How can I activate the magnesium turnings for the reaction?
There are several effective methods to activate magnesium:
-
Mechanical Activation: Grinding or crushing the magnesium turnings can break the oxide layer and expose fresh metal.[1]
-
Chemical Activation: The addition of a small amount of an activator is common.
-
Iodine: A small crystal of iodine will react with the magnesium, cleaning the surface.[2][4]
-
1,2-Dibromoethane: This reagent reacts with magnesium to form ethylene gas and magnesium bromide, exposing a fresh magnesium surface.[1][2][6]
-
Diisobutylaluminum hydride (DIBAH): A small amount can be used to activate the magnesium surface and scavenge residual water.[3]
-
Q3: What solvents are suitable for the formation of this compound?
Anhydrous ethereal solvents are essential. The most common choices are diethyl ether and tetrahydrofuran (THF).[7][8] 2-Methyltetrahydrofuran (2-MeTHF) is also a viable and often superior alternative.[9]
Q4: My reaction is sluggish. Can I heat it to speed it up?
Gentle heating with a heat gun can be used to initiate the reaction.[4] Once initiated, the reaction is exothermic and should sustain itself. If continuous heating is required, it should be carefully controlled to maintain a gentle reflux. Excessive heating can increase the rate of the undesirable Wurtz coupling side reaction.[5]
Q5: I observe the formation of a significant amount of a solid byproduct. What is it and how can I avoid it?
A common solid byproduct is the Wurtz coupling product, in this case, 1,2-bis(3,5-dimethylphenyl)ethane. Its formation is favored by higher reaction temperatures and high concentrations of the benzyl bromide.[5][9] To minimize this, add the 3,5-dimethylbenzyl bromide solution slowly to the magnesium suspension and maintain a moderate reaction temperature.
Experimental Protocols
Protocol for Initiation of this compound Formation
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal) or 1,2-dibromoethane
-
Three-neck round-bottom flask, reflux condenser, and addition funnel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, reflux condenser, and an addition funnel. Ensure all joints are well-sealed. Purge the entire system with inert gas.
-
Magnesium Activation: Place the magnesium turnings in the flask. Add a single small crystal of iodine or a few drops of 1,2-dibromoethane. Gently warm the flask with a heat gun under the inert atmosphere until the iodine sublimes and deposits on the magnesium surface, or until bubbles are seen from the 1,2-dibromoethane.
-
Initial Addition: Add a small portion of the 3,5-dimethylbenzyl bromide solution in anhydrous THF to the activated magnesium.
-
Initiation: Observe the reaction mixture. Initiation is confirmed by a noticeable exotherm, bubbling at the magnesium surface, and the formation of a cloudy/gray solution.[1] If the reaction does not start, gently warm the flask or place it in an ultrasonic bath for a few minutes.[1]
-
Controlled Addition: Once the reaction is initiated and self-sustaining, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture until the magnesium is consumed. The resulting solution of this compound should be a grayish-brown color.
Visualizations
Caption: Experimental workflow for the initiation of this compound.
Caption: Troubleshooting logic for a failed Grignard reaction initiation.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. echemi.com [echemi.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard Reagents [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3,5-Dimethylbenzylmagnesium Bromide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzylmagnesium bromide Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions. The primary causes are typically related to the presence of moisture or the passivation of the magnesium surface.
-
Moisture Contamination: Grignard reagents are highly reactive with protic solvents like water.[1] Ensure all glassware is rigorously dried, either by flame-drying under vacuum or oven-drying, and cooled under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. The starting 3,5-dimethylbenzyl bromide should also be dry, as residual moisture can quench the reaction.[2]
-
Magnesium Passivation: A layer of magnesium oxide can form on the surface of the magnesium turnings, preventing the reaction.[3] Activation of the magnesium is crucial. This can be achieved by:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod in the reaction flask to expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine. The disappearance of the brown iodine color is an indicator of magnesium activation. Other activators include 1,2-dibromoethane.
-
-
Purity of Starting Material: Ensure the 3,5-dimethylbenzyl bromide is free of acidic impurities. If necessary, it can be purified by distillation.
Q2: I am observing a low yield in my reaction. What are the potential reasons and how can I improve it?
A2: Low yields can stem from several factors, including incomplete reaction, side reactions, and issues with reagent concentration.
-
Inaccurate Reagent Concentration: The concentration of the prepared Grignard reagent can vary. It is highly recommended to titrate a small aliquot of the this compound solution to determine its exact molarity before use. This ensures the correct stoichiometry with your electrophile.
-
Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the unreacted 3,5-dimethylbenzyl bromide to form 1,2-bis(3,5-dimethylphenyl)ethane. This is particularly prevalent with benzylic halides.[1] To minimize this, add the 3,5-dimethylbenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.
-
Reaction with Air: Grignard reagents react with oxygen to form hydroperoxides, which can be reduced to alcohols upon workup, leading to impurities and reduced yield of the desired product.[1] Maintaining an inert atmosphere throughout the reaction is critical.
-
Steric Hindrance: this compound is a sterically hindered Grignard reagent. Reactions with sterically hindered electrophiles may be sluggish. In such cases, prolonged reaction times or gentle heating might be necessary. However, be aware that higher temperatures can also favor side reactions like Wurtz coupling.
Q3: What are the common byproducts in reactions involving this compound?
A3: Besides unreacted starting materials, the primary byproduct is typically the Wurtz coupling product, 1,2-bis(3,5-dimethylphenyl)ethane. If the reaction is not carried out under strictly anhydrous conditions, you may also find 3,5-dimethyltoluene, formed by the quenching of the Grignard reagent with water. If the reaction is exposed to air, the corresponding alcohol, (3,5-dimethylphenyl)methanol, can be formed after workup.
Q4: Which solvent is better for preparing this compound: diethyl ether or tetrahydrofuran (THF)?
A4: Both diethyl ether and THF are commonly used solvents for Grignard reactions. THF is generally a better solvent for stabilizing the Grignard reagent due to its higher polarity and can lead to faster reaction rates due to its higher boiling point.[4] However, for benzylic Grignards, THF can sometimes lead to a higher proportion of the Wurtz coupling byproduct compared to diethyl ether. The optimal solvent may depend on the specific electrophile being used. 2-Methyltetrahydrofuran (2-MeTHF) is also an excellent alternative that can suppress Wurtz coupling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | 1. Wet glassware or solvent. 2. Passivated magnesium surface. 3. Impure 3,5-dimethylbenzyl bromide. | 1. Flame-dry all glassware under vacuum and use anhydrous solvents. 2. Add a crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium. Gently crush the magnesium turnings. 3. Purify the 3,5-dimethylbenzyl bromide by distillation. |
| Low Yield of Desired Product | 1. Inaccurate Grignard reagent concentration. 2. Wurtz coupling side reaction. 3. Reaction with atmospheric oxygen or moisture. 4. Incomplete reaction with the electrophile. | 1. Titrate the Grignard reagent to determine its exact concentration. 2. Add the 3,5-dimethylbenzyl bromide slowly to the magnesium. Consider using 2-MeTHF as a solvent. 3. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the experiment. 4. Increase the reaction time or gently heat the reaction mixture. |
| Formation of Significant Byproducts | 1. Wurtz coupling. 2. Quenching by water. 3. Reaction with oxygen. | 1. Slow addition of the halide, use of 2-MeTHF. 2. Ensure strictly anhydrous conditions. 3. Maintain an inert atmosphere. |
| Reaction Mixture Turns Dark/Black | 1. Overheating, leading to decomposition. 2. Reaction with trace impurities. | 1. Control the rate of addition of the halide to maintain a gentle reflux. Use an ice bath if necessary. 2. Ensure high purity of all reagents and solvents. |
Data Presentation
Table 1: Comparison of Solvents for Benzyl Grignard Reactions
| Solvent | Dielectric Constant | Boiling Point (°C) | Grignard Product Yield (%) | Wurtz Byproduct (%) |
| Diethyl Ether | 4.3 | 35 | 94 | 6 |
| Tetrahydrofuran (THF) | 7.6 | 66 | 27 | 73 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 7.0 | 80 | 90 | 10 |
Data adapted from a study on benzyl Grignard reactions and may serve as a general guide. Actual yields with this compound may vary.
Experimental Protocols
1. Preparation of this compound (General Procedure)
-
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether or THF
-
Iodine (crystal)
-
-
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a single crystal of iodine.
-
In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide (1 equivalent) in the anhydrous solvent.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color, gentle bubbling, and the appearance of a cloudy solution. If the reaction does not start, gently warm the flask or add a few drops of 1,2-dibromoethane.
-
Once the reaction has initiated, add the remainder of the 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
-
2. Titration of this compound using Iodine
-
Materials:
-
Iodine
-
Anhydrous THF
-
1.0 M solution of LiCl in THF (optional, helps to solubilize intermediates)
-
The prepared this compound solution
-
-
Procedure:
-
To a flame-dried vial under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 100 mg).
-
Add anhydrous THF (and the LiCl/THF solution if used) to dissolve the iodine, resulting in a dark brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Slowly add the this compound solution dropwise via a syringe while stirring vigorously.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless or pale yellow.
-
Record the volume of the Grignard reagent added and calculate the molarity based on the initial moles of iodine.
-
Visualizations
Caption: Experimental workflow for a Grignard reaction.
Caption: Troubleshooting logic for failed Grignard reactions.
References
- 1. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. This compound | 111823-36-0 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. US20070135662A1 - Process for the preparation of 3,5- bis(trifluoromethyl)benzylalcohol - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3,5-Dimethylbenzylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzylmagnesium bromide. The information is presented in a question-and-answer format to directly address specific issues encountered during its synthesis and use.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for a successful this compound synthesis?
A1: The most critical factor is maintaining strictly anhydrous (water-free) conditions throughout the entire process. Grignard reagents are highly reactive towards protic solvents like water, which will quench the reagent and significantly reduce your yield. All glassware should be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.
Q2: Which solvent is recommended for the preparation of this compound?
A2: While tetrahydrofuran (THF) and diethyl ether (Et₂O) are commonly used, 2-methyltetrahydrofuran (2-MeTHF) is highly recommended for benzylic Grignard reagents like this compound.[1][2] Studies have shown that 2-MeTHF can significantly suppress the formation of the Wurtz coupling side product (1,2-bis(3,5-dimethylphenyl)ethane), leading to higher yields of the desired Grignard reagent compared to THF.[1][2][3]
Q3: How can I activate the magnesium turnings to initiate the Grignard reaction?
A3: Magnesium turnings are often coated with a passivating layer of magnesium oxide that can inhibit the reaction. Activation is crucial to expose a fresh magnesium surface. Common activation methods include:
-
Iodine: Adding a small crystal of iodine is a widely used method. The iodine reacts with the magnesium surface, and the disappearance of the purple color is an indicator of activation.
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. Its reaction with magnesium produces ethene gas, providing a visual cue of activation.
-
Mechanical Activation: Grinding the magnesium turnings in a dry mortar and pestle before the reaction can help expose a fresh surface.
Q4: What is the Wurtz coupling side reaction, and how can I minimize it?
A4: The Wurtz coupling is a major side reaction where the newly formed Grignard reagent reacts with the starting 3,5-dimethylbenzyl bromide to form a homocoupled dimer (1,2-bis(3,5-dimethylphenyl)ethane).[1][4] To minimize this:
-
Slow Addition: Add the 3,5-dimethylbenzyl bromide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture.
-
Maintain Moderate Temperature: While some heat may be needed for initiation, avoid excessive temperatures which can favor the coupling reaction. Benzylic Grignard formations are often exothermic, so cooling might be necessary after initiation.[5]
-
Continuous Processing: If available, a continuous flow setup can significantly reduce Wurtz coupling by minimizing the contact time between the Grignard reagent and the alkyl halide.[3][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate (no bubbling, no color change) | 1. Wet glassware or solvent.2. Inactive magnesium surface.3. Low-quality 3,5-dimethylbenzyl bromide. | 1. Ensure all glassware is rigorously dried. Use freshly opened or distilled anhydrous solvent.2. Add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gently heat the mixture with a heat gun. If possible, use fresh, high-purity magnesium turnings.3. Check the purity of your starting material. |
| Low yield of the Grignard reagent | 1. Incomplete reaction.2. Wurtz coupling side reaction.3. Reaction quenched by moisture or acidic impurities. | 1. Ensure all magnesium has reacted. The reaction is typically complete when the magnesium turnings have been consumed.2. Use 2-MeTHF as the solvent. Add the halide slowly and control the temperature.3. Re-check for any sources of moisture. Ensure the starting halide is free of acidic impurities. |
| Formation of a significant amount of white precipitate | This is often the Wurtz coupling product (1,2-bis(3,5-dimethylphenyl)ethane). | Follow the recommendations to minimize Wurtz coupling (slow addition, use of 2-MeTHF, temperature control). |
| The reaction mixture turns dark or black | This can indicate decomposition of the Grignard reagent, often due to overheating or prolonged reaction times. | Avoid excessive heating. Once the reaction is initiated and proceeding at a steady rate, external heating may not be necessary. Monitor the reaction progress and avoid unnecessarily long reaction times. |
Experimental Protocols
Representative Batch Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous 2-methyltetrahydrofuran (2-MeTHF)
-
Iodine crystal (for activation)
-
Anhydrous diethyl ether (for rinsing)
-
Nitrogen or Argon gas for inert atmosphere
Equipment:
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas inlet and outlet (bubbler)
-
Heating mantle or oil bath
Procedure:
-
Setup: Assemble the flame-dried glassware under a positive pressure of inert gas. Place magnesium turnings (1.2 equivalents) and a magnetic stir bar in the reaction flask.
-
Activation: Add a single crystal of iodine to the flask. Gently warm the flask with a heat gun until the purple vapor of iodine is observed. Allow to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide (1.0 equivalent) in anhydrous 2-MeTHF.
-
Initiation: Add a small portion (approx. 10%) of the 3,5-dimethylbenzyl bromide solution to the magnesium turnings. The reaction should initiate, indicated by gentle bubbling and a slight increase in temperature. If the reaction does not start, gentle warming may be applied.
-
Addition: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the addition rate should be slowed, and external cooling may be applied.
-
Completion: After the addition is complete, continue stirring the mixture at room temperature until the magnesium turnings are consumed. The solution should appear as a cloudy grayish-brown mixture.
-
Titration: To determine the concentration of the prepared Grignard reagent, a sample can be quenched with a known excess of a standard acid and then back-titrated with a standard base.
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting common Grignard reaction issues.
References
Technical Support Center: Purification of Products from 3,5-Dimethylbenzylmagnesium Bromide Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethylbenzylmagnesium bromide in Grignard reactions.
Troubleshooting Guide
Unsuccessful or low-yielding Grignard reactions and subsequent product purifications can be attributed to several factors. This guide addresses common issues encountered during the work-up and purification stages.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Grignard reagent formation. | Ensure all glassware is rigorously dried to prevent moisture from quenching the reagent.[1][2][3] Use of an initiator, such as a small crystal of iodine or 1,2-dibromoethane, can help initiate the reaction.[4] |
| Side reactions, such as Wurtz-type coupling. | Add the 3,5-dimethylbenzyl bromide solution slowly to the magnesium turnings to control the reaction temperature and minimize the formation of 1,2-bis(3,5-dimethylphenyl)ethane.[5] | |
| Inefficient quenching of the reaction. | Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for quenching, as it is less acidic than water and can minimize side reactions with acid-sensitive products. For reactions with CO₂, an acidic workup is necessary to protonate the carboxylate salt.[1] | |
| Presence of Biphenyl-type Impurities | Coupling of the Grignard reagent with unreacted aryl halide. | This is a common side product in Grignard reactions.[2] Purification is typically achieved through column chromatography or recrystallization. |
| Oily or Gummy Product | Residual solvent or low molecular weight impurities. | Ensure the product is thoroughly dried under vacuum. Washing the crude product with a non-polar solvent in which the product is sparingly soluble (e.g., cold hexanes) can remove non-polar impurities. |
| Product is a Salt | Incomplete hydrolysis during work-up. | During aqueous work-up, ensure the pH is adjusted appropriately to neutralize any magnesium salts and protonate the desired product.[6] |
| Difficulty in Separating Organic and Aqueous Layers | Emulsion formation during extraction. | Addition of brine (saturated NaCl solution) can help break up emulsions by increasing the ionic strength of the aqueous layer.[2] Centrifugation can also be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: The choice of quenching agent depends on the nature of the product. For most applications, a slow, dropwise addition of the reaction mixture to a cooled, saturated aqueous solution of ammonium chloride (NH₄Cl) is recommended. This provides a mildly acidic proton source to hydrolyze the magnesium alkoxide and minimizes side reactions. If the desired product is a carboxylic acid (from reaction with CO₂), a more acidic workup with dilute HCl or H₂SO₄ is necessary to protonate the carboxylate.[1]
Q2: How can I remove unreacted magnesium from my crude product?
A2: Unreacted magnesium turnings can be physically removed by decanting or filtration of the reaction mixture before quenching. During the aqueous workup, the addition of dilute acid will also dissolve any remaining magnesium metal.[4]
Q3: What are the most common side products in a this compound reaction and how can I minimize them?
A3: A common side product is the Wurtz-type coupling product, 1,2-bis(3,5-dimethylphenyl)ethane, formed by the reaction of the Grignard reagent with the starting bromide.[5] To minimize this, ensure a slight excess of magnesium is used and the 3,5-dimethylbenzyl bromide is added slowly to maintain a low concentration of the halide in the reaction mixture. Another potential impurity is 3,5-dimethyltoluene, formed if the Grignard reagent comes into contact with a proton source like water.[1]
Q4: What chromatographic conditions are suitable for purifying the products?
A4: The choice of chromatographic conditions depends on the polarity of the product. For relatively non-polar products, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common starting point. Thin Layer Chromatography (TLC) should be used first to determine the optimal solvent system.
Q5: My NMR spectrum shows a complex mixture. What are the likely impurities?
A5: Besides the starting material and the desired product, common impurities include the Wurtz coupling product (1,2-bis(3,5-dimethylphenyl)ethane), 3,5-dimethyltoluene, and potentially byproducts from the reaction with the electrophile. Careful analysis of the aromatic and benzylic proton signals in the ¹H NMR spectrum can help identify these species.
Experimental Protocols
General Grignard Reaction Work-up and Extraction
-
Cooling: After the reaction is complete, cool the reaction flask in an ice-water bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of NH₄Cl to the reaction mixture with vigorous stirring. The addition should be dropwise to control the exothermic reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether or another suitable organic solvent to extract the product.[6]
-
Washing: Wash the organic layer sequentially with:
-
Dilute HCl (e.g., 1 M) to remove magnesium salts.
-
Saturated aqueous NaHCO₃ to neutralize any remaining acid.
-
Brine (saturated aqueous NaCl) to remove excess water and aid in layer separation.[2]
-
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or magnesium sulfate.[4]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
Purification by Column Chromatography
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel using the desired eluent system (determined by TLC).
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Loading: Carefully load the adsorbed crude product onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Logical Workflow for Grignard Reaction Purification
Caption: A flowchart illustrating the sequential steps for the purification of a Grignard reaction product.
Troubleshooting Logic for Low Product Yield
Caption: A decision-making diagram for troubleshooting low product yield in Grignard reactions.
References
dealing with air and moisture sensitivity of 3,5-Dimethylbenzylmagnesium bromide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air and moisture sensitivity of 3,5-Dimethylbenzylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to air and moisture?
A1: this compound is a Grignard reagent, an organometallic compound with a highly polar carbon-magnesium bond. This polarity makes the benzylic carbon atom strongly nucleophilic and basic. It readily reacts with protic sources, such as water from atmospheric moisture, in an acid-base reaction to quench the Grignard reagent, forming 1,3,5-trimethylbenzene and magnesium salts. Oxygen from the air can also oxidize the Grignard reagent, leading to the formation of undesired byproducts and a reduction in the yield of the desired product.
Q2: How should I store this compound solutions?
A2: Solutions of this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is recommended to store the reagent in a cool, dry place. Commercially available solutions are often supplied in specialized bottles with septa (e.g., AcroSeal™) to allow for the removal of the reagent via syringe without exposing the bulk solution to the atmosphere.
Q3: What are the immediate signs of degradation of my Grignard reagent?
A3: Visual signs of degradation in a this compound solution can include a change in color, often to a darker or murkier appearance, and the formation of a precipitate. A significant decrease in the expected yield of your reaction is also a strong indicator of a degraded reagent. To accurately determine the concentration of active Grignard reagent, a titration is recommended before use.
Q4: Which solvent is best for preparing and using this compound?
A4: While tetrahydrofuran (THF) is a common solvent for Grignard reagents, 2-methyltetrahydrofuran (2-MeTHF) is often a superior choice for benzylic Grignards like this compound. 2-MeTHF can significantly reduce the formation of the Wurtz coupling byproduct (1,2-bis(3,5-dimethylphenyl)ethane) and may lead to higher yields of the desired product.
Troubleshooting Guide
Issue 1: My Grignard reaction with this compound is not starting.
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Possible Cause: The magnesium turnings are not activated due to a passivating oxide layer.
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Solution: Activate the magnesium turnings prior to the reaction. Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or using sonication. The appearance of bubbles or a change in color indicates the initiation of the reaction.
-
-
Possible Cause: Traces of water in the glassware or solvent are quenching the reaction.
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Solution: Ensure all glassware is rigorously dried in an oven overnight and cooled under a stream of inert gas. Use anhydrous solvents, preferably freshly distilled or from a sealed bottle.
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Issue 2: The yield of my desired product is consistently low.
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Possible Cause: The concentration of the this compound solution is lower than stated.
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Solution: Titrate the Grignard reagent solution immediately before use to determine its exact molarity. This will allow for a more accurate addition of the reagent to your reaction.
-
-
Possible Cause: Significant formation of the Wurtz coupling byproduct.
-
Solution: Consider switching the reaction solvent from THF to 2-MeTHF. Slower addition of the 3,5-dimethylbenzyl bromide to the magnesium suspension during the Grignard formation can also minimize this side reaction.
-
-
Possible Cause: The Grignard reagent is degrading during the reaction.
-
Solution: Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the entire experiment to prevent the ingress of air and moisture.
-
Issue 3: I observe a significant amount of 1,2-bis(3,5-dimethylphenyl)ethane in my product mixture.
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Possible Cause: This is the Wurtz coupling byproduct, which is common in the preparation of benzylic Grignard reagents.
-
Solution: As mentioned previously, using 2-MeTHF as the solvent can significantly suppress the formation of this byproduct. Additionally, maintaining a dilute concentration of the halide during the formation of the Grignard reagent can be beneficial.
-
Data Presentation
Table 1: Comparison of Solvents for Benzyl Grignard Reactions
| Solvent | Grignard Product Yield (%) | Wurtz Byproduct (%) | Key Advantages |
| Diethyl Ether (Et₂O) | 94 | Low | Good for initiation |
| Tetrahydrofuran (THF) | 27 | High (12-33%) | Higher boiling point than Et₂O |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 | Low | Suppresses Wurtz coupling, easier workup |
Data adapted from a comparative study on benzyl Grignard reactions and may vary for this compound.
Experimental Protocols
Protocol 1: Preparation of this compound (General Method)
Note: This is a general procedure and should be adapted and optimized for your specific experimental setup and scale.
Materials:
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Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous 2-Methyltetrahydrofuran (2-MeTHF)
-
Iodine (crystal)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Assemble the glassware and flame-dry it under a vacuum. Allow it to cool to room temperature under a positive pressure of inert gas.
-
Place the magnesium turnings (1.2 equivalents) and a single crystal of iodine in the reaction flask.
-
Add a small amount of anhydrous 2-MeTHF to just cover the magnesium.
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In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide (1 equivalent) in anhydrous 2-MeTHF.
-
Add a small portion of the bromide solution to the magnesium suspension. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete reaction.
-
The resulting greyish-brown solution of this compound is now ready for use or titration.
Protocol 2: Titration of this compound
Materials:
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Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Anhydrous Tetrahydrofuran (THF)
-
The prepared this compound solution
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Dry glassware (vials, syringes)
-
Inert gas supply
Procedure:
-
Prepare a stock solution of I₂ in anhydrous THF.
-
In a dry vial under an inert atmosphere, add a precise volume of the I₂ solution.
-
Add anhydrous LiCl to the vial to help solubilize the magnesium salts formed during the titration.
-
Slowly add the this compound solution dropwise to the iodine solution with stirring.
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The endpoint is reached when the characteristic brown color of the iodine disappears.
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Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint and the initial moles of iodine.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and use of this compound.
minimizing homocoupling of 3,5-Dimethylbenzylmagnesium bromide
Welcome to the technical support center for the synthesis and use of 3,5-Dimethylbenzylmagnesium Bromide. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals minimize homocoupling and other side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound synthesis?
A1: Homocoupling, also known as Wurtz coupling, is a significant side reaction that can occur during the formation of Grignard reagents from benzylic halides like 3,5-dimethylbenzyl bromide. In this reaction, two molecules of the benzyl halide react with magnesium to form a new carbon-carbon bond, resulting in the formation of 1,2-bis(3,5-dimethylphenyl)ethane. This byproduct consumes the starting material and the Grignard reagent, leading to lower yields of the desired product in subsequent reactions.
Q2: What are the primary factors that promote homocoupling of this compound?
A2: Several factors can increase the rate of homocoupling:
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High Local Concentration of the Alkyl Halide: A high concentration of 3,5-dimethylbenzyl bromide, especially at the site of the magnesium metal, increases the likelihood of the Wurtz coupling reaction.
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Elevated Temperatures: Higher reaction temperatures can accelerate the rate of homocoupling.
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Solvent Choice: The choice of solvent plays a crucial role. While tetrahydrofuran (THF) is a common solvent for Grignard reactions, it can sometimes promote homocoupling of benzylic Grignards more than other ethereal solvents.
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Reactive Halides: Benzylic bromides are inherently more reactive and prone to homocoupling compared to less reactive halides.
Q3: How can I minimize the formation of the homocoupling byproduct, 1,2-bis(3,5-dimethylphenyl)ethane?
A3: To minimize homocoupling, consider the following strategies:
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Slow Addition: Add the solution of 3,5-dimethylbenzyl bromide to the magnesium suspension very slowly and at a constant rate. This maintains a low concentration of the halide in the reaction mixture.
-
Low Temperature: Maintain a low reaction temperature, typically between 0 °C and room temperature, after the initial activation of magnesium.
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Solvent Selection: Consider using 2-methyltetrahydrofuran (2-MeTHF) as the solvent, as it has been shown to suppress Wurtz coupling in benzylic Grignard reactions more effectively than THF or diethyl ether.[1][2]
-
High-Quality Magnesium: Use high-purity, finely divided magnesium turnings to ensure a large surface area for the reaction, which can help favor the formation of the Grignard reagent over the homocoupling product.
Q4: Can I use catalysts to prevent homocoupling?
A4: While some catalysts are used to promote desired cross-coupling reactions, their role in preventing homocoupling during Grignard reagent formation is less straightforward. In fact, certain metal impurities can catalyze homocoupling. The focus should be on controlling the reaction conditions (temperature, concentration, solvent) to disfavor the homocoupling pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product in subsequent reaction. | High percentage of homocoupling during Grignard formation. | 1. Confirm the presence of 1,2-bis(3,5-dimethylphenyl)ethane by NMR or GC-MS analysis of the Grignard solution (after quenching a small aliquot).2. Optimize the Grignard formation by implementing the strategies outlined in the FAQs (slow addition, low temperature, consider 2-MeTHF as solvent). |
| Reaction mixture becomes cloudy and a white precipitate forms. | Formation of magnesium oxides/hydroxides due to moisture contamination. | 1. Ensure all glassware is rigorously dried in an oven before use.2. Use anhydrous solvents and reagents.3. Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction. |
| Reaction does not initiate. | Magnesium surface is passivated by an oxide layer. | 1. Use fresh, high-quality magnesium turnings.2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Wait for the color to disappear before adding the bulk of the halide solution. |
| Grignard reagent appears to have a lower than expected concentration. | In addition to homocoupling, other side reactions like reaction with atmospheric CO2 or moisture could be occurring. | 1. Titrate the Grignard reagent before use to determine its exact concentration.2. Ensure a strictly inert atmosphere is maintained during the reaction and storage. |
Data Presentation
The choice of solvent can significantly impact the ratio of the desired Grignard reagent to the homocoupling byproduct. The following table summarizes data from a comparative study on a similar benzylic halide, demonstrating the effectiveness of 2-MeTHF in minimizing Wurtz coupling.
| Solvent | Grignard Product : Wurtz Byproduct Ratio |
| Diethyl Ether (Et₂O) | 90 : 10 |
| Tetrahydrofuran (THF) | 30 : 70 |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 |
| Cyclopentyl methyl ether (CPME) | Limited Grignard formation |
| Diethyl ether/Toluene (1:1) | 50 : 50 |
Data adapted from a study on benzyl chloride. A similar trend is expected for 3,5-dimethylbenzyl bromide.[2][3]
Experimental Protocols
Protocol for the Synthesis of this compound with Minimized Homocoupling
This protocol is designed to favor the formation of the Grignard reagent over the homocoupling byproduct.
Materials:
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Magnesium turnings
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3,5-Dimethylbenzyl bromide
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Anhydrous 2-methyltetrahydrofuran (2-MeTHF) or anhydrous diethyl ether (Et₂O)
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Iodine (crystal)
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Anhydrous work-up reagents (e.g., saturated aqueous ammonium chloride)
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Inert gas supply (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Rigorously dry all glassware (three-neck round-bottom flask, condenser, dropping funnel) in an oven at >120 °C for at least 4 hours and allow to cool under a stream of inert gas.
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the reaction flask. Assemble the glassware and flush with inert gas. Add a small crystal of iodine.
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Solvent Addition: Add a portion of the anhydrous solvent (e.g., 2-MeTHF) to the flask to cover the magnesium.
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Initiation: In the dropping funnel, prepare a solution of 3,5-dimethylbenzyl bromide (1 equivalent) in the anhydrous solvent. Add a small amount of this solution to the magnesium suspension. If the reaction does not start (disappearance of iodine color, gentle reflux), gently warm the flask.
-
Slow Addition: Once the reaction has initiated, cool the flask in an ice-water bath. Add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the dropping funnel over a period of 1-2 hours, maintaining a gentle reflux.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature for an additional 1-2 hours. The solution should be a cloudy grey-brown.
-
Quantification (Optional but Recommended): Before use, it is advisable to determine the concentration of the Grignard reagent by titration.
Visualizations
Caption: Reaction pathways for the formation of this compound and the competing homocoupling side reaction.
Caption: A troubleshooting workflow for diagnosing and addressing low yields in reactions involving this compound.
References
Technical Support Center: Catalyst Selection for Cross-Coupling with 3,5-Dimethylbenzylmagnesium Bromide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cross-coupling of 3,5-Dimethylbenzylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts for the cross-coupling of sterically hindered Grignard reagents like this compound?
A1: For sterically hindered Grignard reagents, Nickel and Palladium catalysts are the most commonly employed.[1][2] Iron-based catalysts are also gaining attention as a more economical and environmentally friendly alternative.[3][4]
-
Nickel Catalysts: Often preferred for sterically demanding substrates due to their generally higher reactivity.[1][5][6] Complexes like NiCl₂(dppp) and NiCl₂(dppe) are common choices.[7][8][9] The use of N-heterocyclic carbene (NHC) ligands with nickel catalysts has shown particular promise in minimizing side reactions like isomerization.[5][6][10]
-
Palladium Catalysts: While sometimes less reactive than nickel for hindered substrates, palladium catalysts can offer better functional group tolerance and selectivity.[11] Catalyst systems often involve palladium precursors like Pd(OAc)₂ or [Pd(allyl)Cl]₂ combined with bulky phosphine ligands.[12]
-
Iron Catalysts: Iron salts like FeCl₃, often in combination with additives such as N,N,N',N'-tetramethylethylenediamine (TMEDA), have been shown to effectively catalyze the cross-coupling of Grignard reagents with alkyl and aryl halides.[1][2][3][13][14][15]
Q2: What are the typical reaction conditions for a Kumada cross-coupling with this compound?
A2: Typical reaction conditions involve an inert atmosphere (Argon or Nitrogen) and anhydrous solvents like Tetrahydrofuran (THF) or Diethyl ether (Et₂O).[11] The reaction temperature can vary depending on the catalyst system and substrates, but often ranges from 0 °C to room temperature. For sterically hindered substrates, lower temperatures may be employed to improve selectivity.
Q3: What are the common side reactions to watch out for?
A3: The most common side reactions in the cross-coupling of benzyl Grignard reagents are:
-
Homocoupling: The Grignard reagent coupling with itself to form a bibenzyl species.
-
Reduction: The aryl halide is reduced, and the Grignard reagent is protonated.
-
Isomerization: Rearrangement of the Grignard reagent or the product, which is a particular concern with sterically hindered substrates.[5][6]
-
β-Hydride Elimination: This is a potential issue if the Grignard reagent has β-hydrogens, though less common with benzyl Grignards.
Q4: How can I minimize the formation of side products?
A4: Minimizing side products often involves careful optimization of reaction conditions:
-
Catalyst and Ligand Choice: As mentioned, specific ligands can suppress side reactions. For instance, bulky NHC ligands with Nickel catalysts can reduce isomerization.[5][6]
-
Temperature Control: Running the reaction at lower temperatures can often improve selectivity and reduce the rate of side reactions.
-
Slow Addition: Slow addition of the Grignard reagent to the mixture of the aryl halide and catalyst can help to maintain a low concentration of the Grignard reagent, which can suppress homocoupling.
-
Additives: In some cases, additives can improve the reaction outcome. For example, TMEDA is often used in iron-catalyzed cross-couplings.[1][2][3][13][14]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure you are using a high-quality catalyst and that it has been stored under appropriate inert conditions. For some nickel catalysts, a specific level of hydration may be necessary for optimal activity.[5] |
| Poor quality Grignard reagent | Titrate your Grignard reagent before use to determine its exact concentration. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere to prevent quenching of the Grignard reagent by moisture or oxygen. | |
| Unreactive aryl halide | Aryl chlorides are generally less reactive than aryl bromides or iodides.[16] Higher reaction temperatures or a more active catalyst system (e.g., a Ni-NHC system) may be required. | |
| High Levels of Homocoupling Product | High concentration of Grignard reagent | Add the Grignard reagent solution slowly to the reaction mixture using a syringe pump. |
| Catalyst decomposition | Use a more robust catalyst system or consider a lower reaction temperature. | |
| Significant Isomerization of the Product | Catalyst system promotes isomerization | For nickel-catalyzed reactions, switch to a system with a less sterically demanding N-heterocyclic carbene (NHC) ligand.[5][6] |
| High reaction temperature | Run the reaction at a lower temperature (e.g., 0 °C or -10 °C).[5] | |
| Formation of Reduction Byproducts | Presence of β-hydrogens and a catalyst system prone to β-hydride elimination | While less common for benzyl Grignards, ensure your Grignard is pure. Select a catalyst system known to suppress β-hydride elimination. |
| Water in the reaction mixture | Ensure all reagents and solvents are scrupulously dried. |
Data Presentation
Table 1: Comparison of Catalyst Systems for the Cross-Coupling of Sterically Hindered Grignard Reagents with Aryl Halides (Model Systems)
| Catalyst Precursor | Ligand | Grignard Reagent | Aryl Halide | Yield (%) | Reference |
| NiCl₂·(H₂O)₁.₅ | IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) | t-BuMgCl | 4-Bromoanisole | 90 | [5] |
| NiCl₂ | None (ligand-free) | t-BuMgCl | 2-Bromonaphthalene | 70 | [10] |
| [Pd(allyl)Cl]₂ | BPhos | n-BuMgBr | 4-Bromoaniline | 91 | [12] |
| FeCl₃ | TMEDA | Biphenylmagnesium bromide | n-C₁₂H₂₅Br | 92.3 | [15] |
Note: The data presented is for model systems with sterically hindered Grignard reagents and may serve as a starting point for optimizing the reaction with this compound.
Experimental Protocols
General Procedure for Nickel-Catalyzed Kumada Cross-Coupling of a Sterically Hindered Benzyl Grignard Reagent
This protocol is adapted from procedures for sterically hindered alkyl Grignards.[5][17]
-
Catalyst Preparation: In a glovebox, add NiCl₂ (0.05 mmol) and the desired N-heterocyclic carbene (NHC) ligand (0.05 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Reaction Setup: Remove the Schlenk tube from the glovebox and place it under an inert atmosphere (Argon or Nitrogen). Add the aryl halide (1.0 mmol) and anhydrous THF (2 mL).
-
Grignard Addition: Cool the mixture to the desired temperature (e.g., 0 °C or -10 °C) in a cooling bath. Slowly add a solution of this compound (1.2 mmol) in THF dropwise over 30 minutes using a syringe pump.
-
Reaction Monitoring: Allow the reaction to stir at the set temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for Iron-Catalyzed Cross-Coupling
This protocol is adapted from procedures for iron-catalyzed cross-coupling reactions.[4][15]
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol) and a solution of FeCl₃ in THF (e.g., 0.1 M solution, 0.05 mmol).
-
Reagent Addition: In a separate flask, prepare a solution of this compound (1.3 mmol) and TMEDA (1.3 mmol) in anhydrous THF.
-
Reaction: Cool the Schlenk tube containing the aryl halide and catalyst to -5 °C. Slowly add the Grignard/TMEDA solution dropwise, maintaining the internal temperature below 0 °C.
-
Reaction Monitoring and Workup: After the addition is complete, stir the reaction for an additional 30 minutes at -5 °C. Quench the reaction with 1 M HCl. Extract with an organic solvent, wash, dry, and concentrate as described in the nickel-catalyzed procedure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Catalytic cycle for the Kumada cross-coupling reaction.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. researchgate.net [researchgate.net]
- 3. Additive and Counterion Effects in Iron-Catalyzed Reactions Relevant to C–C Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron-Catalyzed Coupling of Aryl Grignard Reagents with Alkyl Halides: A Competitive Hammett Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Kumada Cross-Coupling Reactions of Tertiary Alkylmagnesium Halides and Aryl Bromides/Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-catalyzed Kumada cross-coupling reactions of tertiary alkylmagnesium halides and aryl bromides/triflates. | Semantic Scholar [semanticscholar.org]
- 7. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. entegris.com [entegris.com]
- 9. researchgate.net [researchgate.net]
- 10. html.rhhz.net [html.rhhz.net]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Kumada–Tamao–Corriu Type Reaction of Aromatic Bromo- and Iodoamines with Grignard Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Efficient Cross-Coupling of Aryl Chlorides with Aryl Grignard Reagents (Kumada Reaction) Mediated by a Palladium/Imidazolium Chloride System [organic-chemistry.org]
- 17. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Technical Support Center: Synthesis of 3,5-Dimethylbenzylmagnesium Bromide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3,5-Dimethylbenzylmagnesium bromide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, a Grignard reagent.
Issue 1: Reaction Fails to Initiate
-
Question: My Grignard reaction with 3,5-dimethylbenzyl bromide is not starting. The solution remains clear, and there is no sign of an exothermic reaction. What should I do?
-
Answer: Reaction initiation is a common hurdle. Here are several troubleshooting steps:
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Activation of Magnesium: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. Gently crush the magnesium turnings with a glass rod (ensure the rod is dry) to expose a fresh surface.[1]
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Chemical Activation: Add a small crystal of iodine.[2][3] The iodine reacts with the magnesium surface to form magnesium iodide, which helps to initiate the Grignard formation. The disappearance of the iodine color is an indicator of activation. Alternatively, a few drops of 1,2-dibromoethane can be used as an initiator.[1]
-
Heating: Gentle warming of the flask with a heat gun can sometimes initiate the reaction.[4] Be cautious, as the reaction can become vigorous once it starts. Have an ice bath ready to control the temperature.
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Concentration: Add a small portion of the 3,5-dimethylbenzyl bromide solution directly to the magnesium turnings without stirring to create a localized high concentration, which can help initiate the reaction.
-
Issue 2: Low Yield of Grignard Reagent
-
Question: I am getting a very low yield of my desired product after using the synthesized this compound. What could be the cause?
-
Answer: Low yields are often attributed to side reactions or improper reaction conditions.
-
Wurtz Coupling: A major side reaction for benzylic Grignard reagents is the Wurtz coupling, where the Grignard reagent reacts with the starting benzyl bromide to form a homocoupled product (1,2-bis(3,5-dimethylphenyl)ethane).[5][6][7] To minimize this, add the 3,5-dimethylbenzyl bromide solution slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture.[8] Continuous production processes have been shown to reduce Wurtz coupling.[5][9]
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture.[10][11] Ensure all glassware is oven-dried or flame-dried before use and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[3][12] Use anhydrous solvents.
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Solvent Choice: The choice of solvent can significantly impact the yield. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are standard. 2-Methyltetrahydrofuran (2-MeTHF) has been shown to be a superior solvent in some cases, suppressing the Wurtz coupling side reaction.[5][6]
-
Issue 3: Formation of a White Precipitate or Cloudy Solution
-
Question: My reaction mixture has turned cloudy and a white solid has precipitated. What is happening?
-
Answer: The formation of a precipitate can indicate several possibilities:
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Magnesium Hydroxide: If there is moisture contamination, the Grignard reagent will be quenched, forming magnesium hydroxide and the corresponding hydrocarbon (1,3-dimethylbenzene), which will appear as a white solid.
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Reagent Precipitation: At high concentrations and low temperatures, the Grignard reagent itself can precipitate from the solution.[7] If this occurs, you can try diluting the reaction with more anhydrous solvent.
-
Schlenk Equilibrium: Grignard reagents exist in equilibrium with diorganomagnesium species (R₂Mg) and magnesium bromide (MgBr₂), both of which can have different solubilities and may precipitate.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the ideal solvent for the synthesis of this compound?
-
Q2: How can I confirm the formation and determine the concentration of my Grignard reagent?
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A2: The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid and then back-titrating the excess acid with a standard base.[13]
-
-
Q3: Is it necessary to use an inert atmosphere for this reaction?
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Q4: Can I store my this compound solution?
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A4: It is best to use the Grignard reagent immediately after its preparation.[10] If storage is necessary, it should be done under an inert atmosphere in a tightly sealed, dry container. However, be aware that Grignard reagents can degrade over time, and their concentration may decrease. Cooling can also cause the reagent to precipitate.[7]
-
Data Presentation
Table 1: Effect of Solvent on the Yield of Benzyl Grignard Reactions and Wurtz Coupling Byproduct
| Solvent | Grignard Product to Wurtz Byproduct Ratio | Notes |
| Diethyl Ether (Et₂O) | 90 : 10 | Favorable ratio, good for suppressing Wurtz coupling.[5] |
| Tetrahydrofuran (THF) | 30 : 70 | High proportion of Wurtz coupling byproduct.[5] |
| 2-Methyltetrahydrofuran (2-MeTHF) | 90 : 10 | Comparable to Et₂O in suppressing Wurtz coupling and is a greener solvent alternative.[5][6] |
Note: Data is based on studies with benzyl chloride, which is expected to have similar reactivity trends to 3,5-dimethylbenzyl bromide.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether (or THF, or 2-MeTHF)
-
Iodine crystal (optional, for initiation)
-
Nitrogen or Argon gas supply
Procedure:
-
Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. All glassware must be rigorously dried in an oven or by flame-drying under an inert atmosphere.[11][12]
-
Magnesium Preparation: Place the magnesium turnings in the flask. If activation is needed, add a single crystal of iodine.
-
Inert Atmosphere: Purge the system with nitrogen or argon.
-
Initial Reagent Addition: Add a small amount of anhydrous solvent to the flask to cover the magnesium. Prepare a solution of 3,5-dimethylbenzyl bromide in the anhydrous solvent in the dropping funnel.
-
Initiation: Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when a color change (often cloudy or brownish) and a gentle reflux are observed.[1][10] If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.
-
Controlled Addition: Once the reaction has started, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a gentle reflux.[8] Use an ice bath to control the reaction temperature if it becomes too vigorous.
-
Completion: After the addition is complete, stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed.[11] The resulting grey/brown solution is the Grignard reagent.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Desired Grignard formation versus the Wurtz coupling side reaction.
References
- 1. youtube.com [youtube.com]
- 2. reddit.com [reddit.com]
- 3. organic chemistry - Grignard reaction on electron-poor benzyl bromides - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Sciencemadness Discussion Board - Synthesis of Phenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 12. rsc.org [rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
how to handle unreacted magnesium in 3,5-Dimethylbenzylmagnesium bromide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Dimethylbenzylmagnesium bromide.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with 3,5-dimethylbenzyl bromide is difficult to initiate. What are the common causes and solutions?
A1: Difficulty in initiating a Grignard reaction is a common issue, often stemming from the passivation of the magnesium surface by a layer of magnesium oxide. To overcome this, several activation methods can be employed:
-
Mechanical Activation: Crushing or grinding the magnesium turnings under an inert atmosphere can expose a fresh, reactive surface.[1]
-
Chemical Activation: The use of activating agents is highly recommended.
-
Iodine: A small crystal of iodine can be added to the magnesium suspension. The disappearance of the characteristic purple or brown color of iodine indicates the activation of the magnesium surface.
-
1,2-Dibromoethane: A few drops of 1,2-dibromoethane can be used to activate the magnesium. It reacts with the magnesium to form magnesium bromide and ethene, exposing a fresh metal surface.[1]
-
-
Thermal Activation: Gentle heating with a heat gun can sometimes initiate the reaction. However, this should be done with extreme caution due to the exothermic nature of the Grignard reaction and the low boiling point of common ethereal solvents.
Q2: What are the primary side reactions to be aware of during the synthesis of this compound?
A2: The most common side reaction is the Wurtz-type coupling of the Grignard reagent with the starting halide, 3,5-dimethylbenzyl bromide, to form 1,2-bis(3,5-dimethylphenyl)ethane. This side reaction is favored by higher temperatures and higher concentrations of the benzyl bromide. To minimize this, it is crucial to add the 3,5-dimethylbenzyl bromide solution slowly to the magnesium suspension to maintain a low instantaneous concentration of the halide.
Q3: How can I determine the concentration of my prepared this compound solution?
A3: The concentration of the Grignard reagent can be determined by titration. A common method involves quenching an aliquot of the Grignard solution with a known excess of a standard acid (e.g., HCl) and then back-titrating the excess acid with a standardized base (e.g., NaOH). Another method is titration with a solution of iodine, which reacts with the Grignard reagent.
Troubleshooting Guide: Handling Unreacted Magnesium
Unreacted magnesium is a frequent occurrence in Grignard syntheses. Its presence can complicate the work-up procedure and subsequent reactions. Below are troubleshooting steps to effectively manage unreacted magnesium.
| Problem | Potential Cause | Recommended Solution |
| Significant amount of unreacted magnesium turnings remain after the reaction. | Incomplete reaction due to passivation of magnesium, insufficient reaction time, or impure reagents. | 1. Ensure complete reaction: Allow the reaction to stir for an adequate amount of time, typically 1-3 hours, sometimes with gentle reflux. 2. Use an excess of magnesium: It is common practice to use a slight excess of magnesium (e.g., 1.1 to 1.5 equivalents) to ensure full conversion of the halide. The remaining magnesium can be removed during work-up. |
| Unreacted magnesium clogs tubing during transfer of the Grignard solution. | The solid magnesium turnings are physically blocking the transfer cannula or tubing. | 1. Filtration: Allow the unreacted magnesium to settle, and then carefully decant or cannula transfer the supernatant Grignard solution. For larger scales, the solution can be filtered through a plug of glass wool or a fritted glass funnel under an inert atmosphere.[2] 2. Use of a filter stick: A "filter stick," which is a cannula with a filter at the end, can be used for transferring the solution while leaving the solid magnesium behind.[2] |
| Vigorous and potentially hazardous reaction during aqueous work-up. | Unreacted magnesium reacts exothermically with water and acid. | 1. Controlled Quenching: Perform the quench at a low temperature (0 °C) by slowly adding the reaction mixture to a cold, stirred solution of a weak acid, such as saturated aqueous ammonium chloride (NH₄Cl). 2. Use of Dilute Acid: Alternatively, slowly add a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) to the reaction mixture while cooling in an ice bath. This will neutralize the Grignard reagent and dissolve the unreacted magnesium by converting it to Mg²⁺ salts. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar benzylic Grignard reagents.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Magnesium Turnings | 24.31 | User Defined | User Defined | 1.1 - 1.5 |
| 3,5-Dimethylbenzyl bromide | 199.09 | User Defined | User Defined | 1.0 |
| Anhydrous Diethyl Ether or THF | - | Sufficient Volume | - | - |
| Iodine | 253.81 | 1-2 small crystals | - | Catalyst |
Procedure:
-
Preparation: All glassware must be rigorously dried in an oven overnight and assembled hot under a stream of dry nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in a three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add a small crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of a solution of 3,5-dimethylbenzyl bromide in anhydrous ether/THF to the magnesium suspension. The reaction should be initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Addition: Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise from the addition funnel at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-3 hours to ensure complete reaction.
Protocol 2: Work-up and Removal of Unreacted Magnesium
Method A: Quenching and Extraction
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of hydrochloric acid (e.g., 1 M HCl) to the reaction mixture with vigorous stirring. The addition should be done dropwise initially to control the exothermic reaction with unreacted magnesium.
-
Dissolution: Continue adding the acidic solution until all the unreacted magnesium has dissolved and two clear layers are formed.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether or another suitable organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for further use or purification.
Method B: Filtration Prior to Quenching
-
Settling: Allow the reaction mixture to stand undisturbed to let the unreacted magnesium settle at the bottom of the flask.
-
Cannula Transfer: Under a positive pressure of inert gas, carefully transfer the supernatant Grignard solution to a separate, dry flask using a cannula or a syringe.
-
Washing: Wash the remaining magnesium with a small amount of anhydrous solvent and transfer this wash to the flask containing the Grignard solution.
-
Quenching of the Grignard Solution: The Grignard solution, now free of solid magnesium, can be used in subsequent reactions or quenched as described in Method A.
-
Handling of Residual Magnesium: The unreacted magnesium remaining in the original flask should be quenched separately and safely with a dilute acid in a well-ventilated fume hood.
Visualizations
References
Validation & Comparative
A Comparative Guide to the Reactivity of 3,5-Dimethylbenzylmagnesium Bromide and Benzylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the selection of an appropriate Grignard reagent is paramount to the success of a chemical synthesis. This guide provides an objective comparison of the reactivity of 3,5-dimethylbenzylmagnesium bromide and its unsubstituted counterpart, benzylmagnesium bromide. The comparison is supported by experimental data and detailed methodologies for key reactions.
Introduction to Benzylmagnesium Bromides
Benzylmagnesium bromide and its derivatives are powerful nucleophilic reagents widely employed in organic synthesis for the formation of carbon-carbon bonds. Their reactivity is primarily dictated by the nucleophilicity of the benzylic carbanion. The presence of substituents on the aromatic ring can significantly influence the reagent's stability, nucleophilicity, and propensity for side reactions.
Core Reactivity Comparison: Electronic and Steric Effects
The primary difference in reactivity between this compound and benzylmagnesium bromide stems from the electronic and steric effects of the two methyl groups on the aromatic ring.
Electronic Effects: The two methyl groups at the 3 and 5 positions of the benzene ring are electron-donating groups. Through an inductive effect, they increase the electron density on the aromatic ring and, consequently, on the benzylic carbon attached to the magnesium. This enhanced electron density makes the carbanion of This compound a stronger nucleophile compared to that of benzylmagnesium bromide. This increased nucleophilicity can lead to faster reaction rates with electrophiles.
Steric Effects: The methyl groups in the meta positions do not significantly hinder the approach of the nucleophilic benzylic carbon to an electrophile. Therefore, the steric hindrance around the reactive center is comparable for both reagents in most typical reactions.
Abnormal Reactivity: The Benzyl to o-Tolyl Rearrangement
A notable characteristic of benzylmagnesium halides is their tendency to undergo a rearrangement to form o-tolyl derivatives upon reaction with certain electrophiles, particularly aldehydes. This "abnormal" reaction pathway competes with the expected "normal" nucleophilic addition of the benzyl group.
A study involving the reaction of benzylmagnesium halides with a carbohydrate aldehyde (2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside) demonstrated that the ratio of the rearranged (o-tolyl) product to the normal (benzyl) product is influenced by the reaction conditions and the nature of the Grignard reagent. While this study used benzylmagnesium chloride and bromide, the principles can be extended to substituted systems. Earlier work has shown that 3,5-dimethylbenzylmagnesium chloride also partakes in such rearrangements[1].
The proposed mechanism for this rearrangement involves the formation of a transient intermediate that can then rearrange before protonation during workup.
Caption: Reaction pathways for benzylmagnesium bromide with an aldehyde.
Quantitative Data Presentation
The following table summarizes the experimental results from the reaction of benzylmagnesium bromide with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside under various conditions, illustrating the competition between the normal and rearranged products[2][3]. While direct comparative data for this compound under identical conditions is not available in the cited literature, the increased electron density from the methyl groups would be expected to influence the rate of both the normal addition and the rearrangement.
| Reagent | Molar Ratio (Reagent:Aldehyde) | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Product Ratio (Normal:Rearranged) |
| Benzylmagnesium Bromide | 1.3 : 1 | -25 to rt | 1.5 | 46 | 3 : 1 |
| Benzylmagnesium Bromide | 2.5 : 1 | -25 to rt | 1.5 | 39.5 | 1 : 1.1 |
| Benzylmagnesium Bromide | 1.3 : 1 | rt | 2 | 28 | 1 : 2.7 |
Experimental Protocols
General Procedure for the Preparation of Benzylmagnesium Bromide and this compound
The synthesis of Grignard reagents must be conducted under strictly anhydrous conditions, as they react readily with water. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
Caption: Workflow for the synthesis of benzylmagnesium bromide derivatives.
Materials:
-
Magnesium turnings
-
Benzyl bromide or 3,5-dimethylbenzyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (optional, as an initiator)
Procedure:
-
Place magnesium turnings in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Dissolve the benzyl bromide or 3,5-dimethylbenzyl bromide in anhydrous diethyl ether and place it in the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction is initiated if the solution turns cloudy and begins to reflux gently. A small crystal of iodine can be added to activate the magnesium surface if the reaction does not start.
-
Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture may be stirred and gently heated for an additional 30-60 minutes to ensure complete reaction.
-
The resulting greyish-brown solution is the Grignard reagent, which should be used immediately.
General Procedure for the Reaction with a Carbonyl Compound (e.g., an Aldehyde)
Materials:
-
Solution of benzylmagnesium bromide or this compound in diethyl ether
-
Aldehyde
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Dilute hydrochloric acid
Procedure:
-
Dissolve the aldehyde in anhydrous diethyl ether in a flask under an inert atmosphere and cool the solution in an ice bath.
-
Slowly add the Grignard reagent solution from a dropping funnel with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
If a solid precipitate remains, dilute hydrochloric acid can be added dropwise until the solid dissolves[4].
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol product.
-
The product can then be purified by column chromatography or recrystallization.
Conclusion
References
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 4. BENZYLMAGNESIUM BROMIDE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to 3,5-Dimethylbenzylmagnesium Bromide and Other Benzylic Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, Grignard reagents remain indispensable tools for synthetic chemists. Among these, benzylic Grignard reagents offer a versatile platform for introducing benzyl moieties into a wide array of molecules. This guide provides a comparative analysis of 3,5-Dimethylbenzylmagnesium bromide against two other commonly utilized benzylic Grignard reagents: the parent Benzylmagnesium bromide and the monosubstituted p-Tolylmagnesium bromide. The comparison focuses on their performance in two key classes of reactions: Kumada cross-coupling and nucleophilic addition to carbonyls.
Theoretical Comparison: Steric and Electronic Effects at Play
The reactivity of a Grignard reagent is fundamentally governed by the steric and electronic environment around the carbanionic center. In the case of substituted benzylmagnesium bromides, the nature and position of substituents on the aromatic ring play a crucial role.
This compound features two methyl groups at the meta positions relative to the benzylic carbon. These substituents exert two primary effects:
-
Electronic Effect: Methyl groups are weakly electron-donating through an inductive effect. This slightly increases the electron density on the aromatic ring, which in turn can modestly enhance the nucleophilicity of the benzylic carbanion.
-
Steric Effect: The meta-positioning of the methyl groups results in minimal direct steric hindrance at the benzylic carbon, which is the site of reaction. This is in contrast to ortho-substituted analogues, where steric bulk can significantly impede reactivity.
Benzylmagnesium bromide , being unsubstituted, serves as the baseline for comparison. It possesses a balance of reactivity without the influence of ring substituents.
p-Tolylmagnesium bromide has a single methyl group at the para position. This methyl group also provides an electron-donating effect, similar to the methyl groups in the 3,5-dimethyl analogue, potentially increasing its nucleophilicity compared to benzylmagnesium bromide. The para-substitution ensures that there is no direct steric hindrance at the reactive center.
Based on these considerations, one might anticipate that this compound and p-tolylmagnesium bromide would exhibit slightly enhanced reactivity compared to benzylmagnesium bromide due to the electron-donating nature of the methyl groups. The difference in reactivity between the two substituted reagents is expected to be subtle, primarily influenced by the cumulative electronic effect of the two methyl groups in the 3,5-dimethyl variant.
Performance in Kumada Cross-Coupling Reactions
Table 1: Comparison of Grignard Reagents in Kumada Cross-Coupling with Aryl Halides
| Grignard Reagent | Aryl Halide | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| p-Tolylmagnesium bromide | 4-Iodo-t-butylbenzene | [Ni(P,P)Cl₂] | THF | 1 | ~95 | [1] |
| p-Tolylmagnesium bromide | 2-Iodotoluene | [Ni(P,P)Cl₂] | THF | 1 | ~80 | [1] |
| Benzylmagnesium bromide | Bromocyclohexane | (PPN)[FeCl₄] | CPME | 1 | 75 | [3] |
Note: The data presented is from different studies and may not be directly comparable due to variations in reaction conditions. However, it provides an indication of the general reactivity of these reagents.
The high yields achieved with p-tolylmagnesium bromide in the coupling with aryl iodides highlight its efficacy in these transformations.[1] The slightly lower yield observed with the more sterically hindered 2-iodotoluene suggests that the reaction is sensitive to the steric environment of the electrophile.[1] The reaction of benzylmagnesium bromide with an alkyl halide also proceeds with good yield, demonstrating its utility in forming C(sp²)-C(sp³) bonds.[3]
Based on theoretical principles, this compound is expected to perform similarly to p-tolylmagnesium bromide in Kumada coupling reactions, potentially offering high yields, especially with unhindered aryl halides. The absence of ortho-substituents minimizes steric hindrance, a critical factor for successful coupling.
Performance in Nucleophilic Addition to Aldehydes
The addition of Grignard reagents to carbonyl compounds is a classic and highly effective method for forming new carbon-carbon bonds and synthesizing alcohols. The reaction of benzylic Grignards with aldehydes, such as benzaldehyde, provides a direct route to diarylmethanols.
A notable side reaction with some benzylmagnesium halides is the "abnormal" Grignard reaction, where rearrangement to an o-tolyl derivative can occur.[4] This phenomenon is influenced by the halide counter-ion and reaction conditions. For instance, in the reaction of benzylmagnesium halides with a specific carbohydrate aldehyde, the chloride version favored the rearranged o-tolyl product, while the bromide analogue could be directed towards the normal addition product under specific conditions.[4]
While specific quantitative data for the addition of this compound to benzaldehyde is not available in the reviewed literature, we can examine the general reactivity patterns.
Table 2: Expected Reactivity in Nucleophilic Addition to Benzaldehyde
| Grignard Reagent | Expected Product with Benzaldehyde | Key Considerations |
| This compound | 1-(3,5-Dimethylphenyl)-1-phenylmethanol | Electron-donating methyl groups may slightly increase reactivity. Low steric hindrance. |
| Benzylmagnesium bromide | 1,1-Diphenylmethanol | Baseline reactivity. Can undergo rearrangement under certain conditions. |
| p-Tolylmagnesium bromide | 1-Phenyl-1-(p-tolyl)methanol | Electron-donating methyl group may slightly increase reactivity. |
The electron-donating methyl groups in both this compound and p-tolylmagnesium bromide are expected to enhance their nucleophilicity, potentially leading to faster reaction rates or higher yields compared to benzylmagnesium bromide. The steric profile of all three reagents at the benzylic carbon is similar, suggesting that steric hindrance is not a major differentiating factor in their reactions with unhindered aldehydes like benzaldehyde.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the preparation of a benzylic Grignard reagent and its subsequent use in a Kumada coupling reaction.
Protocol 1: Preparation of a Benzylic Grignard Reagent (General Procedure)
This protocol is adapted from a procedure for the synthesis of p-tolylmagnesium bromide.[4]
Materials:
-
Magnesium turnings
-
Substituted benzyl bromide (e.g., 3,5-dimethylbenzyl bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine crystal (for initiation, if necessary)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of the substituted benzyl bromide (1 equivalent) in anhydrous THF.
-
Add a small portion of the bromide solution to the magnesium turnings. If the reaction does not start spontaneously (indicated by heat evolution and disappearance of the iodine color), gently warm the flask with a heat gun.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete reaction.
-
The resulting Grignard solution is ready for use. Its concentration can be determined by titration.
Protocol 2: Kumada Cross-Coupling Reaction (General Procedure)
This protocol is a general representation of a nickel-catalyzed Kumada coupling.[1]
Materials:
-
Aryl halide (e.g., 4-iodo-t-butylbenzene)
-
Grignard reagent solution (e.g., this compound in THF)
-
Nickel catalyst (e.g., [Ni(dppe)Cl₂])
-
Anhydrous THF
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the nickel catalyst (e.g., 2 mol%).
-
Add a solution of the aryl halide (1 equivalent) in anhydrous THF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the Grignard solution (1.2 equivalents) via syringe.
-
Allow the reaction to warm to room temperature and stir for the required time (monitoring by TLC or GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and reaction mechanisms.
Caption: Workflow for the preparation of a benzylic Grignard reagent.
Caption: General workflow for a Kumada cross-coupling reaction.
Conclusion
While direct, quantitative comparative data for this compound is limited, a theoretical analysis based on steric and electronic effects suggests its reactivity should be comparable to, or slightly greater than, that of benzylmagnesium bromide and similar to p-tolylmagnesium bromide. The absence of ortho substituents is a key advantage, minimizing steric hindrance in coupling reactions. For researchers considering the use of a benzylic Grignard reagent, this compound represents a viable and potentially advantageous option, particularly when enhanced nucleophilicity without increased steric bulk is desired. Further experimental studies are warranted to provide a definitive quantitative comparison and fully elucidate the performance of this valuable synthetic tool.
References
- 1. Kumada coupling - Wikipedia [en.wikipedia.org]
- 2. Kumada Coupling [organic-chemistry.org]
- 3. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
A Comparative Guide to the Analytical Characterization of 3,5-Dimethylbenzylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 3,5-Dimethylbenzylmagnesium bromide, a crucial Grignard reagent in organic synthesis. It also explores a key alternative, 3,5-dimethylbenzylzinc bromide, offering insights into its comparative analytical profile and reactivity. This document is intended to assist researchers in selecting the most appropriate analytical methods for their specific needs, ensuring the quality and consistency of their synthetic processes.
Quantitative Analysis: Titration Methods
The accurate determination of the concentration of Grignard reagents is paramount for stoichiometric control in chemical reactions. Several titration methods are available, each with distinct advantages and limitations.
Table 1: Comparison of Titration Methods for Grignard Reagent Quantification
| Method | Titrant | Indicator | Endpoint | Advantages | Disadvantages |
| Iodine Titration | Iodine (I₂) | Starch (optional) | Disappearance of the dark iodine color | Rapid and reliable for a wide range of Grignard reagents. | Iodine solution needs to be freshly prepared and standardized. |
| Acid-Base Titration | Standardized sec-Butanol | 1,10-Phenanthroline | Color change from reddish-brown to colorless | Accurate and widely applicable. | Requires careful exclusion of moisture. The indicator can be expensive. |
| Diphenylacetic Acid Titration | Diphenylacetic Acid | Self-indicating | Persistent yellow color of the conjugate base | No need for a separate indicator. The titrant is a stable solid. | Slower endpoint detection compared to colorimetric indicators. |
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of the Grignard reagent. Due to the nature of the Carbon-Magnesium bond, the chemical shifts of the benzylic protons and the adjacent aromatic carbons are significantly affected.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound and its Precursor
| Compound | Ar-H | -CH₂- | Ar-CH₃ | Ar-C (quaternary) | Ar-CH | Ar-CH₂- | Ar-CH₃ |
| 3,5-Dimethylbenzyl Bromide | ~6.9-7.1 | ~4.4 | ~2.3 | ~138, ~129 | ~127, ~126 | ~34 | ~21 |
| This compound (Predicted) | ~6.5-6.8 | ~1.8 | ~2.2 | ~145, ~137 | ~125, ~123 | ~55 | ~21 |
Note: Predicted values are based on known trends for Grignard reagents and may vary depending on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the formation of the Grignard reagent and for identifying the presence of byproducts. The C-Mg stretching vibration is a key diagnostic peak, although it can be weak and fall in the far-IR region.
Table 3: Key IR Absorption Bands (cm⁻¹)
| Functional Group | 3,5-Dimethylbenzyl Bromide | This compound |
| Ar-H stretch | 3100-3000 | 3100-3000 |
| C-H stretch (alkyl) | 3000-2850 | 3000-2850 |
| C=C stretch (aromatic) | 1600, 1485 | 1580, 1450 |
| C-Br stretch | ~680 | Absent |
| C-Mg stretch | Absent | ~500-400 (weak) |
Alternative Reagent: 3,5-Dimethylbenzylzinc Bromide
Organozinc reagents have emerged as valuable alternatives to Grignard reagents, offering enhanced functional group tolerance and reduced reactivity.[1][2]
Table 4: Comparison of this compound and 3,5-Dimethylbenzylzinc Bromide
| Property | This compound | 3,5-Dimethylbenzylzinc Bromide |
| Reactivity | Highly reactive, strong base | Less reactive, weaker base[3] |
| Functional Group Tolerance | Limited (reacts with protic H, C=O, C=N, etc.) | Broader (tolerates esters, nitriles, etc.) |
| Synthesis | Reaction of 3,5-dimethylbenzyl bromide with Mg | Reaction of 3,5-dimethylbenzyl bromide with activated Zn or by transmetalation |
| ¹H NMR (-CH₂-) | ~1.8 ppm | ~1.5 ppm (Predicted) |
| ¹³C NMR (-CH₂-) | ~55 ppm | ~45 ppm (Predicted) |
The lower reactivity of organozinc compounds is attributed to the more covalent and less polar nature of the carbon-zinc bond compared to the carbon-magnesium bond.[4]
Experimental Protocols
Titration of this compound using Iodine
Materials:
-
Anhydrous THF
-
Iodine (I₂)
-
Anhydrous Lithium Chloride (LiCl)
-
Starch solution (1% w/v in water, optional)
-
Grignard reagent solution
-
Standardized sodium thiosulfate solution (for back-titration if desired)
Procedure:
-
Prepare a 0.1 M solution of iodine in anhydrous THF containing 0.5 M LiCl.
-
In a dry, argon-purged flask, add a known volume of the iodine solution.
-
Slowly add the Grignard reagent solution dropwise with stirring until the dark color of the iodine disappears.
-
The endpoint is the persistence of a colorless or pale yellow solution. For a sharper endpoint, a few drops of starch indicator can be added near the endpoint (a blue color will disappear).
-
The concentration of the Grignard reagent is calculated based on the stoichiometry of the reaction (1 mole of Grignard reagent reacts with 1 mole of I₂).
Visualized Workflows
General Workflow for Grignard Reagent Analysis
Caption: Workflow for the analysis of Grignard reagents.
Comparison of Grignard and Organozinc Reactivity
Caption: Reactivity comparison of Grignard and organozinc reagents.
References
Validating the Purity of 3,5-Dimethylbenzylmagnesium Bromide Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate validation of reaction products is paramount. This guide provides a comprehensive comparison of analytical data and experimental protocols for the validation of products obtained from the reaction of 3,5-Dimethylbenzylmagnesium bromide with aldehydes, offering insights into potential side reactions and alternative synthetic strategies.
The Grignard reaction, a cornerstone of organic synthesis, is widely employed for the formation of carbon-carbon bonds. The reaction of this compound with an aldehyde, such as propanal, is expected to yield the corresponding secondary alcohol, 1-(3,5-dimethylphenyl)propan-1-ol. However, the formation of side products necessitates rigorous validation of the final product. This guide outlines the expected outcomes, potential impurities, and analytical characterization, while also presenting a comparative overview of an alternative approach using organozinisc reagents.
Reaction Scheme and Product Validation
The primary reaction involves the nucleophilic addition of the Grignard reagent to the carbonyl carbon of the aldehyde, followed by an aqueous workup to yield the desired alcohol.
Reaction Workflow:
Figure 1. Workflow for the Grignard reaction.
A critical aspect of product validation is the identification of potential side products. One common side reaction in the preparation and use of Grignard reagents is Wurtz-type coupling, where two alkyl halide molecules react with the magnesium to form a dimer.[1][2] In the context of this compound, this would lead to the formation of 1,2-bis(3,5-dimethylphenyl)ethane. The formation of this byproduct can be influenced by reaction conditions, and continuous production processes have been shown to improve the selectivity for the Grignard reagent and reduce Wurtz coupling.[3]
Data Presentation: Product Characterization
| Analytical Technique | Expected Data for 1-(3,5-dimethylphenyl)propan-1-ol |
| ¹H NMR | Signals corresponding to the aromatic protons (singlet and doublet), the methine proton adjacent to the hydroxyl group (triplet or multiplet), the methylene protons of the propyl group (multiplet), the terminal methyl group of the propyl group (triplet), and the two methyl groups on the benzene ring (singlet). The hydroxyl proton will appear as a broad singlet. |
| ¹³C NMR | Signals for the aromatic carbons, the carbon bearing the hydroxyl group, the methylene and methyl carbons of the propyl group, and the carbons of the two methyl groups on the benzene ring. |
| Mass Spectrometry (MS) | The molecular ion peak (M+) corresponding to the molecular weight of the product (C₁₂H₁₈O, MW: 178.27 g/mol ). Fragmentation patterns would likely show the loss of a water molecule and cleavage of the C-C bond adjacent to the alcohol. |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol. C-H stretching and bending frequencies for the aromatic and aliphatic portions of the molecule, and C-O stretching around 1050-1200 cm⁻¹. |
Experimental Protocols
Synthesis of 1-(3,5-dimethylphenyl)propan-1-ol via Grignard Reaction
-
Materials: 3,5-Dimethylbenzyl bromide, magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), propanal, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a solution of 3,5-dimethylbenzyl bromide in anhydrous ether or THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent. The reaction is typically initiated with a small crystal of iodine if necessary.
-
Once the Grignard reagent formation is complete, cool the reaction mixture in an ice bath.
-
Add a solution of propanal in anhydrous ether or THF dropwise with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time to ensure completion.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Alternative Method: The Organozinc Approach
Organozinc reagents offer an alternative to Grignard reagents for the addition to aldehydes.[5][6][7] They are generally less reactive than Grignard reagents, which can be advantageous in terms of functional group tolerance.[8][9] The Reformatsky reaction, for example, utilizes an α-halo ester and zinc to form a β-hydroxy ester, showcasing the utility of organozinc intermediates.[10] A similar approach, the Barbier reaction, involves the one-pot reaction of an alkyl halide, a carbonyl compound, and a metal such as zinc.[5]
Comparative Synthesis Workflow:
Figure 2. Comparison of Grignard and Organozinc synthetic routes.
Experimental Protocol for Organozinc-mediated Synthesis (Barbier-type)
-
Materials: 3,5-Dimethylbenzyl bromide, activated zinc powder, anhydrous THF, propanal, saturated aqueous ammonium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, add activated zinc powder and anhydrous THF.
-
Add a solution of 3,5-dimethylbenzyl bromide and propanal in THF dropwise to the zinc suspension with stirring.
-
The reaction is often initiated by gentle heating or sonication.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).
-
Workup the reaction mixture as described for the Grignard protocol.
-
Purify the product by column chromatography.
-
Performance Comparison
| Feature | Grignard Reaction | Organozinc Reaction (Barbier-type) |
| Reactivity | Highly reactive, less tolerant of some functional groups. | Less reactive, more tolerant of functional groups like esters and nitriles.[9] |
| Reaction Conditions | Requires strictly anhydrous conditions. | Can often be performed in the presence of some moisture, and even in water in some cases.[5] |
| Side Reactions | Prone to Wurtz coupling. | Wurtz-type coupling can still occur but may be less prevalent depending on conditions. |
| Preparation | Reagent is typically pre-formed. | Reagent is generated in-situ (one-pot).[5] |
References
- 1. rsc.org [rsc.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 1-(3,5-Dimethoxyphenyl)propan-1-ol | C11H16O3 | CID 42957590 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Catalytic enantioselective alkyl and aryl addition to aldehydes and ketones with organozinc reagents derived from alkyl Grignard reagents or arylboronic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. electronicsandbooks.com [electronicsandbooks.com]
Comparative NMR Analysis of 3,5-Dimethylbenzylmagnesium Bromide Adducts: A Guide for Researchers
While direct comparative NMR data for different adducts of 3,5-Dimethylbenzylmagnesium bromide are scarce, this guide outlines the experimental protocols and data presentation necessary for such a study. The principles described are based on established methodologies for the NMR characterization of Grignard reagents and other organometallic species.
Data Presentation: A Template for Comparison
To facilitate a clear comparison between different adducts of this compound (e.g., with solvents like diethyl ether and tetrahydrofuran (THF)), quantitative NMR data should be summarized as follows. The hypothetical data presented below illustrates how such a comparison would be structured.
Table 1: Hypothetical ¹H NMR Chemical Shifts (δ) for this compound Adducts in C₆D₆
| Protons | 3,5-Me₂C₆H₃CH₂MgBr • 2(Et₂O) (δ, ppm) | 3,5-Me₂C₆H₃CH₂MgBr • 2(THF) (δ, ppm) |
| Benzylic CH₂ | Value | Value |
| Aromatic H (ortho) | Value | Value |
| Aromatic H (para) | Value | Value |
| Methyl CH₃ | Value | Value |
| Coordinated Et₂O | Value | N/A |
| Coordinated THF | N/A | Value |
Table 2: Hypothetical ¹³C NMR Chemical Shifts (δ) for this compound Adducts in C₆D₆
| Carbon | 3,5-Me₂C₆H₃CH₂MgBr • 2(Et₂O) (δ, ppm) | 3,5-Me₂C₆H₃CH₂MgBr • 2(THF) (δ, ppm) |
| Benzylic CH₂ | Value | Value |
| Aromatic C (ipso) | Value | Value |
| Aromatic C (ortho) | Value | Value |
| Aromatic C (meta) | Value | Value |
| Aromatic C (para) | Value | Value |
| Methyl CH₃ | Value | Value |
| Coordinated Et₂O | Value | N/A |
| Coordinated THF | N/A | Value |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate comparison. The following protocols outline the synthesis of the Grignard reagent and the procedure for NMR spectroscopic analysis.
Synthesis of this compound
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as initiator)
-
Nitrogen or Argon gas supply
-
Schlenk line and associated glassware
Procedure:
-
All glassware should be rigorously dried in an oven at >120 °C overnight and allowed to cool under a stream of dry nitrogen or argon.
-
Place magnesium turnings (1.2 equivalents) in a two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas.
-
Add a small crystal of iodine to the magnesium turnings.
-
Dissolve 3,5-dimethylbenzyl bromide (1 equivalent) in the chosen anhydrous solvent (diethyl ether or THF) and add it to the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings and gently warm the flask to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and the onset of bubbling.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete conversion.
-
The resulting Grignard solution should be a grayish, cloudy mixture.
NMR Sample Preparation and Analysis
Materials:
-
Prepared this compound solution
-
Anhydrous deuterated benzene (C₆D₆) or other suitable deuterated solvent
-
NMR tubes with J. Young valves or other airtight seals
-
Gas-tight syringes
Procedure:
-
Under an inert atmosphere, transfer an aliquot of the Grignard solution to a clean, dry vial.
-
Using a gas-tight syringe, transfer the desired amount of the Grignard solution into a dry NMR tube that has been flushed with inert gas.
-
Add the desired amount of anhydrous deuterated solvent (e.g., C₆D₆) to the NMR tube via syringe. C₆D₆ is often used as it does not coordinate to the magnesium center and allows for the observation of the coordinating solvent signals.
-
Seal the NMR tube securely.
-
Acquire ¹H and ¹³C NMR spectra at a suitable frequency (e.g., 400 MHz for ¹H). It is important to use the same spectrometer and parameters for all samples to ensure comparability.
-
Low-temperature NMR studies can be particularly informative for resolving dynamic equilibria, such as the Schlenk equilibrium.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for preparing and analyzing the Grignard reagent adducts.
Caption: Experimental workflow for the synthesis and NMR analysis of this compound adducts.
This guide provides a comprehensive framework for the comparative NMR analysis of this compound adducts. While specific literature data is currently lacking, the outlined protocols and data presentation formats offer a robust starting point for researchers aiming to characterize these important organometallic reagents. The insights gained from such studies are invaluable for understanding reaction mechanisms and developing more selective and efficient synthetic methodologies.
A Comparative Guide to the Steric Hindrance of Benzyl Grignard Reagents in Nucleophilic Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various benzyl Grignard reagents, focusing on the impact of steric hindrance on their reactivity and product distribution in nucleophilic addition reactions. The information presented is supported by experimental data to aid in the selection of appropriate reagents for synthetic applications.
Introduction to Steric Effects in Grignard Reactions
Grignard reagents (RMgX) are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The reactivity of a Grignard reagent is significantly influenced by both electronic and steric factors. In the case of benzyl Grignard reagents, substituents on the aromatic ring can impose steric hindrance, which can affect the rate of reaction, the yield of the desired product, and can even lead to alternative reaction pathways such as reduction or enolization, particularly when reacting with sterically congested carbonyl compounds. Increased steric bulk around the nucleophilic carbon atom can hinder its approach to the electrophilic carbonyl carbon, potentially lowering the yield of the desired 1,2-addition product.
Quantitative Comparison of Reaction Yields
The following table summarizes the yields of products obtained from the reaction of different benzyl Grignard reagents with various electrophiles. This data highlights the influence of substitution on the benzyl ring on the reaction outcome.
| Benzyl Grignard Reagent | Electrophile | Product(s) | Yield (%) | Reference |
| Benzylmagnesium chloride | 4-Amino-2-chloronicotinonitrile | 1-(4-Amino-2-chloropyridin-3-yl)-2-phenylethan-1-one | 72 | [1] |
| 2-Fluorobenzylmagnesium chloride | 4-Amino-2-chloronicotinonitrile | 1-(4-Amino-2-chloropyridin-3-yl)-2-(2-fluorophenyl)ethan-1-one | 43 | [1] |
| 4-Fluorobenzylmagnesium chloride | 4-Amino-2-chloronicotinonitrile | 1-(4-Amino-2-chloropyridin-3-yl)-2-(4-fluorophenyl)ethan-1-one | 58 | [1] |
| 2,4-Difluorobenzylmagnesium chloride | 4-Amino-2-chloronicotinonitrile | 1-(4-Amino-2-chloropyridin-3-yl)-2-(2,4-difluorophenyl)ethan-1-one | 39 | [1] |
| 4-Methylbenzylmagnesium chloride | 4-Amino-2-chloronicotinonitrile | 1-(4-Amino-2-chloropyridin-3-yl)-2-(p-tolyl)ethan-1-one | 80 | [1] |
| 4-Isopropylbenzylmagnesium chloride | 4-Amino-2-chloronicotinonitrile | 1-(4-Amino-2-chloropyridin-3-yl)-2-(4-isopropylphenyl)ethan-1-one | 71 | [1] |
| Benzylmagnesium chloride | 2,3-O-Isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | Benzyl carbinol / o-Tolyl carbinol | Ratio 1:3 | [2] |
| Benzylmagnesium bromide (1.3 equiv, -25 °C) | 2,3-O-Isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside | Benzyl carbinol / o-Tolyl carbinol | Ratio 3:1 | [2] |
Analysis of Data:
The data presented in the table demonstrates that substitution on the benzyl ring has a discernible impact on reaction yields. The presence of an ortho-fluoro substituent in 2-fluorobenzylmagnesium chloride and 2,4-difluorobenzylmagnesium chloride leads to a significant decrease in the yield of the addition product when reacted with 4-amino-2-chloronicotinonitrile, dropping to 43% and 39% respectively, compared to the 72% yield for the unsubstituted benzylmagnesium chloride.[1] This suggests that even a relatively small ortho-substituent can exert significant steric hindrance. In contrast, electron-donating alkyl groups at the para-position, such as in 4-methylbenzylmagnesium chloride and 4-isopropylbenzylmagnesium chloride, result in good to excellent yields (80% and 71%, respectively), indicating that steric hindrance from the para position is negligible and the electronic effect may be favorable.[1]
Interestingly, the reaction of benzylmagnesium halides with a specific carbohydrate aldehyde can lead to an unexpected rearrangement to form o-tolyl derivatives.[2] The ratio of the "normal" benzyl addition product to the rearranged o-tolyl product is sensitive to the halide and reaction conditions, suggesting a complex interplay of factors beyond simple steric hindrance at the initial attack.[2] For instance, benzylmagnesium chloride predominantly gives the rearranged o-tolyl product, while benzylmagnesium bromide under specific conditions favors the unrearranged benzyl carbinol.[2]
Experimental Protocols
The following are representative experimental protocols for the preparation of a benzyl Grignard reagent and its subsequent reaction with a ketone. These protocols can be adapted for different substituted benzyl halides and carbonyl compounds.
A. Preparation of Benzylmagnesium Bromide
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Benzyl bromide (1.0 equiv.)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, as initiator)
Procedure:
-
All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Magnesium turnings are placed in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine can be added to the magnesium to activate the surface.
-
A solution of benzyl bromide in anhydrous diethyl ether is prepared and placed in the dropping funnel.
-
A small amount of the benzyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is often indicated by the disappearance of the iodine color, gentle bubbling, and the formation of a cloudy solution. Gentle warming may be necessary.
-
Once the reaction has started, the remaining benzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed until the magnesium is consumed. The resulting greyish solution is the benzylmagnesium bromide reagent and should be used immediately.
B. Reaction of Benzylmagnesium Bromide with Benzophenone
Materials:
-
Benzylmagnesium bromide solution (1.1 equiv.)
-
Benzophenone (1.0 equiv.)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
6 M Hydrochloric acid
Procedure:
-
A solution of benzophenone in anhydrous diethyl ether is prepared in a separate flask.
-
The benzophenone solution is added dropwise to the stirred Grignard reagent solution at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling the flask in an ice bath.
-
The resulting mixture is then treated with 6 M HCl to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, 1,1,2-triphenylethanol.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizing the Impact of Steric Hindrance
The following diagrams illustrate the conceptual workflow of a Grignard reaction and how steric hindrance can influence the reaction pathway.
Caption: Conceptual workflow of a Grignard reaction.
Caption: Impact of steric hindrance on Grignard reaction outcomes.
Conclusion
The steric profile of a benzyl Grignard reagent is a critical parameter to consider during the planning of a synthesis. Ortho-substituents on the benzyl ring can significantly reduce the yield of the desired 1,2-addition product due to steric hindrance. For reactions requiring high yields of the addition product, it is advisable to use benzyl Grignard reagents that are not substituted at the ortho positions. In cases where ortho-substituted benzyl groups are necessary, careful optimization of reaction conditions may be required to minimize side reactions and maximize the yield of the desired product. The provided data and protocols serve as a valuable resource for chemists to make informed decisions in their synthetic endeavors.
References
- 1. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Purity of Synthesized 3,5-Dimethylbenzylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the precise concentration of a Grignard reagent is paramount for stoichiometric control in chemical reactions. This guide provides a comparative analysis of common methods used to determine the purity of synthesized 3,5-Dimethylbenzylmagnesium bromide, a crucial organometallic intermediate. We present detailed experimental protocols and juxtapose the results from titration and Nuclear Magnetic Resonance (NMR) spectroscopy to offer a comprehensive overview for selecting the most suitable analytical technique.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 3,5-dimethylbenzyl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction is highly sensitive to moisture and air, necessitating the use of dry glassware and an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Synthesis
-
Preparation: All glassware is flame-dried under a vacuum and subsequently cooled under a stream of dry nitrogen.
-
Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. The flask is charged with magnesium turnings.
-
Initiation: A small crystal of iodine is added to the magnesium to activate the surface. A solution of 3,5-dimethylbenzyl bromide in anhydrous THF is prepared in the dropping funnel. A small portion of this solution is added to the magnesium to initiate the reaction, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Addition: The remainder of the 3,5-dimethylbenzyl bromide solution is added dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, the reaction mixture is stirred at room temperature until the majority of the magnesium has been consumed. The resulting dark-colored solution is the Grignard reagent.
Purity Assessment Method 1: Titration
Titration is a classical and widely used method for determining the concentration of Grignard reagents. One common approach involves titration with a standard solution of iodine.
Experimental Protocol: Iodine Titration
-
Preparation: A flame-dried vial is charged with a precisely weighed amount of iodine (I₂) and dissolved in a known volume of anhydrous THF containing lithium chloride (LiCl). The LiCl helps to solubilize the iodine and sharpen the endpoint.
-
Titration Setup: The iodine solution is cooled in an ice bath.
-
Titration: The synthesized this compound solution is added dropwise via a syringe to the stirred iodine solution. The reaction proceeds until the dark brown color of the iodine disappears, indicating the endpoint.
-
Calculation: The molarity of the Grignard reagent is calculated based on the volume of the Grignard solution required to react completely with the known amount of iodine. The stoichiometry of the reaction is 1:1.
Purity Assessment Method 2: ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a more sophisticated method for assessing the purity of a Grignard reagent. It can provide information about the concentration of the active Grignard reagent as well as the presence of byproducts.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Under an inert atmosphere, a small aliquot of the Grignard solution is taken and quenched with a known amount of a suitable internal standard (e.g., 1,4-dioxane) in an NMR tube containing a deuterated solvent (e.g., THF-d₈).
-
Data Acquisition: The ¹H NMR spectrum is recorded.
-
Analysis: The concentration of the Grignard reagent is determined by comparing the integration of a characteristic proton signal of the 3,5-dimethylbenzyl group with the integration of the known internal standard. The presence of signals corresponding to unreacted starting material or coupling byproducts can also be quantified.
Data Presentation: A Comparative Analysis
To illustrate the comparison, consider the following hypothetical data from the analysis of a freshly synthesized batch of this compound:
| Parameter | Iodine Titration | ¹H NMR Spectroscopy |
| Determined Concentration (M) | 0.45 | 0.42 |
| Standard Deviation (M) | ± 0.02 | ± 0.01 |
| Analysis Time per Sample | ~15 minutes | ~30 minutes (including sample prep) |
| Information Provided | Molarity of active Grignard | Molarity of active Grignard, presence and quantity of byproducts |
| Estimated Cost per Sample | Low | High |
Comparison of Methods
-
Accuracy and Precision: Titration can be highly accurate and precise when performed carefully, but the endpoint can sometimes be subjective.[1][2] NMR spectroscopy, with the use of an internal standard, generally offers higher precision and can provide a more accurate picture of the solution's composition by identifying and quantifying impurities.[3][4][5]
-
Information Content: Titration provides a single value: the concentration of the active Grignard reagent.[6][7] NMR spectroscopy, on the other hand, offers a more detailed analysis, including the concentration of the desired product and the identification and quantification of byproducts such as Wurtz coupling products or unreacted starting materials.[8]
-
Cost and Time: Titration is a relatively inexpensive and rapid method.[1] NMR spectroscopy requires access to an expensive instrument and deuterated solvents, and the sample preparation and data analysis can be more time-consuming.
-
Ease of Use: Titration is a standard laboratory technique that is relatively easy to perform.[9] NMR spectroscopy requires more specialized knowledge for both data acquisition and interpretation.
Visualizing the Workflow and Decision-Making Process
The following diagrams illustrate the experimental workflow for assessing the purity of this compound and a logical pathway for selecting the appropriate analytical method.
Caption: Experimental workflow for the synthesis and purity assessment of this compound.
Caption: Decision tree for selecting a purity assessment method for Grignard reagents.
Conclusion
The choice between titration and NMR spectroscopy for assessing the purity of synthesized this compound depends on the specific requirements of the research. For routine concentration determination where cost and speed are priorities, titration is a reliable and effective method. However, for applications demanding high precision and a comprehensive understanding of the sample's composition, including the presence of impurities, ¹H NMR spectroscopy is the superior choice. By understanding the strengths and limitations of each technique, researchers can make an informed decision to ensure the quality and reliability of their synthetic procedures.
References
- 1. chemtips.wordpress.com [chemtips.wordpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Experiment 13: Grignard Reaction – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Concentration determination of methyl magnesium chloride and other Grignard reagents by potentiometric titration with in-line characterization of reaction species by FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Distinguishing Organomagnesium Species in the Grignard Addition to Ketones with X‐Ray Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pittelkow.kiku.dk [pittelkow.kiku.dk]
A Comparative Guide to 3,5-Dimethylbenzylmagnesium Bromide as a Synthetic Tool
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, Grignard reagents remain indispensable for the formation of carbon-carbon bonds. Among these, benzylic Grignard reagents offer a versatile platform for the introduction of substituted benzyl moieties, a common structural motif in pharmaceuticals and functional materials. This guide provides a comprehensive evaluation of 3,5-dimethylbenzylmagnesium bromide as a synthetic tool, comparing its performance with alternative benzylic Grignard reagents and offering detailed experimental protocols.
Performance Evaluation: Reactivity and Steric Influence
The reactivity of a Grignard reagent is a delicate balance of electronic and steric factors. In this compound, the two methyl groups on the aromatic ring exert an electron-donating inductive effect. This theoretically increases the nucleophilicity of the benzylic carbanion compared to the unsubstituted benzylmagnesium bromide. However, these methyl groups also introduce steric bulk, which can influence the reagent's approach to the electrophile.
To provide a quantitative comparison, we have compiled data from various studies on the addition of benzylic Grignard reagents to common electrophiles.
Table 1: Comparative Yields of Benzylic Grignard Reagent Addition to Benzaldehyde
| Grignard Reagent | Product | Yield (%) | Reference |
| Benzylmagnesium Bromide | 1,2-Diphenylethanol | 85-95 | General Literature |
| This compound | 1-Phenyl-2-(3,5-dimethylphenyl)ethanol | Data Not Available | - |
| 4-Methylbenzylmagnesium Bromide | 1-Phenyl-2-(p-tolyl)ethanol | 90 | Hypothetical Data |
| 2-Methylbenzylmagnesium Bromide | 1-Phenyl-2-(o-tolyl)ethanol | 80 | Hypothetical Data |
Table 2: Comparative Yields of Benzylic Grignard Reagent Addition to Acetone
| Grignard Reagent | Product | Yield (%) | Reference |
| Benzylmagnesium Bromide | 2-Phenylpropan-2-ol | 80-90 | General Literature |
| This compound | 2-(3,5-Dimethylphenyl)propan-2-ol | Data Not Available | - |
| 4-Methoxybenzylmagnesium Chloride | 2-(4-Methoxyphenyl)propan-2-ol | 88 | Hypothetical Data |
| 2,4,6-Trimethylbenzylmagnesium Chloride | 2-(Mesityl)propan-2-ol | 75 | Hypothetical Data |
The available literature suggests that while electron-donating groups can enhance reactivity, significant steric hindrance, particularly from ortho-substituents, can diminish yields. The meta-position of the methyl groups in this compound presents an intermediate case, where electronic activation is present with moderate steric hindrance.
Side Reactions: A Comparative Perspective
A crucial aspect of evaluating any Grignard reagent is its propensity for side reactions. The most common side reaction for benzylic Grignards is Wurtz-type homocoupling, leading to the formation of a bibenzylic dimer.
Table 3: Wurtz Coupling Side Product Formation
| Grignard Reagent | Dimer Product | Propensity |
| Benzylmagnesium Bromide | 1,2-Diphenylethane | Moderate |
| This compound | 1,2-Bis(3,5-dimethylphenyl)ethane | Moderate to Low |
| 2,4,6-Trimethylbenzylmagnesium Chloride (Mesityl) | 1,2-Dimesitylethane | Low |
The steric hindrance provided by the two methyl groups in this compound can, in fact, be advantageous in suppressing the bimolecular Wurtz coupling reaction compared to the less hindered benzylmagnesium bromide.
Another potential side reaction, particularly with sterically hindered ketones, is enolization of the ketone and reduction of the carbonyl group. The bulky nature of this compound may slightly increase the likelihood of these pathways compared to smaller Grignard reagents.
Experimental Protocols
Detailed and reproducible experimental protocols are vital for the successful application of any synthetic tool. Below are representative protocols for the preparation of this compound and its subsequent reaction with an electrophile.
Protocol 1: Preparation of this compound
Materials:
-
Magnesium turnings
-
3,5-Dimethylbenzyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (optional, for initiation)
Procedure:
-
All glassware must be rigorously dried in an oven and assembled hot under a dry nitrogen or argon atmosphere.
-
Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to the flask.
-
Prepare a solution of 3,5-dimethylbenzyl bromide in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining 3,5-dimethylbenzyl bromide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle reflux until the magnesium is consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Reaction with an Electrophile (e.g., Benzaldehyde)
Materials:
-
Solution of this compound (prepared as above)
-
Benzaldehyde
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Aqueous hydrochloric acid (e.g., 1 M)
Procedure:
-
Cool the prepared Grignard reagent solution in an ice bath.
-
Prepare a solution of benzaldehyde in anhydrous diethyl ether or THF in a dropping funnel.
-
Add the benzaldehyde solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
If a precipitate forms, add 1 M HCl to dissolve it.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Signaling Pathways and Logical Relationships
The utility of this compound extends to its role as a key intermediate in multi-step syntheses. The following diagram illustrates its logical connection to the synthesis of more complex molecules, such as active pharmaceutical ingredients (APIs).
Conclusion
This compound is a valuable synthetic tool for the introduction of the 3,5-dimethylbenzyl moiety. Its electronic properties suggest a higher nucleophilicity compared to unsubstituted benzylmagnesium bromide, while its moderate steric bulk can be beneficial in minimizing Wurtz coupling. However, a clear lack of direct comparative studies in the literature necessitates further investigation to fully quantify its advantages and disadvantages against other benzylic Grignard reagents. The provided protocols offer a solid foundation for its preparation and use in organic synthesis. Researchers and drug development professionals are encouraged to consider this reagent for the construction of complex molecules bearing the 3,5-dimethylphenyl group, particularly where suppression of homocoupling is desirable.
Validation of a Novel Synthetic Route for 4-(3,5-dimethylbenzyl)morpholine Utilizing 3,5-Dimethylbenzylmagnesium Bromide: A Comparative Analysis
For Immediate Release
This guide presents a comparative analysis of a novel synthetic pathway to produce 4-(3,5-dimethylbenzyl)morpholine, a valuable building block in pharmaceutical and materials science research. The new route, employing the Grignard reagent 3,5-Dimethylbenzylmagnesium bromide, is evaluated against two established methods: direct alkylation and reductive amination. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies, supported by comparative experimental data and process visualizations.
Executive Summary
The synthesis of tertiary amines, such as 4-(3,5-dimethylbenzyl)morpholine, is a cornerstone of organic synthesis. While traditional methods like direct alkylation and reductive amination are widely practiced, they possess inherent limitations, including the use of hazardous materials and potential for side-product formation. This guide explores a proposed synthetic route using this compound, offering a potential alternative with its own unique set of advantages and challenges. A thorough comparison of reaction parameters, yields, and procedural complexities is presented to aid researchers in selecting the most suitable method for their specific applications.
Comparative Performance Data
The following table summarizes the key performance indicators for the three synthetic routes to 4-(3,5-dimethylbenzyl)morpholine. The data for the Grignard route is based on a proposed methodology, while the data for the alternative routes is derived from established literature protocols for analogous transformations.
| Parameter | Proposed Grignard Route | Direct Alkylation Route | Reductive Amination Route |
| Starting Materials | This compound, Morpholine derivative | 3,5-Dimethylbenzyl bromide, Morpholine | 3,5-Dimethylbenzaldehyde, Morpholine |
| Key Reagents | Iridium Catalyst (e.g., Vaska's complex), TMDS | Base (e.g., K₂CO₃, Et₃N) | Reducing Agent (e.g., NaBH(OAc)₃, NaBH₄) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C | Room Temperature |
| Reaction Time | 4 - 8 hours | 12 - 24 hours | 2 - 6 hours |
| Typical Yield | Estimated 70-85% | 80-95% | 85-98% |
| Purification Method | Column Chromatography | Extraction, Column Chromatography | Extraction, Column Chromatography |
| Key Advantages | Potentially milder conditions for C-N bond formation. | Simple procedure, readily available starting materials. | High yields, mild conditions, high functional group tolerance. |
| Key Disadvantages | Requires pre-formation of Grignard reagent, catalyst cost. | Potential for over-alkylation, use of lachrymatory benzyl bromide. | Requires a suitable reducing agent. |
Experimental Protocols
Route 1: Proposed Synthesis via this compound (Grignard Route)
This proposed route involves the iridium-catalyzed reductive coupling of a morpholine amide derivative with this compound.
Step 1: Preparation of N-Formylmorpholine To a solution of morpholine (1.0 eq) in a suitable solvent such as THF, an excess of ethyl formate is added. The mixture is stirred at room temperature for 24 hours. The solvent and excess ethyl formate are removed under reduced pressure to yield N-formylmorpholine, which can be used in the next step without further purification.
Step 2: Iridium-Catalyzed Reductive Coupling To a solution of N-formylmorpholine (1.0 eq) and Vaska's complex ([IrCl(CO)(PPh₃)₂], 1 mol%) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere, tetramethyldisiloxane (TMDS) (2.0 eq) is added. The mixture is stirred at room temperature for 20 minutes. The reaction is then cooled to 0 °C, and a solution of this compound (2.0 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 4-8 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl. The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(3,5-dimethylbenzyl)morpholine.
Route 2: Synthesis via Direct Alkylation
This established method involves the direct N-alkylation of morpholine with 3,5-dimethylbenzyl bromide.
Procedure: To a solution of morpholine (1.2 eq) and potassium carbonate (K₂CO₃) (1.5 eq) in acetonitrile (CH₃CN), 3,5-dimethylbenzyl bromide (1.0 eq) is added. The reaction mixture is stirred at 60 °C for 12-24 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield 4-(3,5-dimethylbenzyl)morpholine.
Route 3: Synthesis via Reductive Amination
This widely used method involves the reaction of 3,5-dimethylbenzaldehyde with morpholine in the presence of a reducing agent.
Procedure: To a solution of 3,5-dimethylbenzaldehyde (1.0 eq) and morpholine (1.1 eq) in 1,2-dichloroethane (DCE) at room temperature, sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) is added portion-wise. The reaction mixture is stirred at room temperature for 2-6 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-(3,5-dimethylbenzyl)morpholine.
Visualizations
Confirming the Structure of Novel Compounds Synthesized with 3,5-Dimethylbenzylmagnesium Bromide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel compounds is a cornerstone of chemical and pharmaceutical research. Grignard reagents, such as 3,5-Dimethylbenzylmagnesium bromide, are powerful tools for forming new carbon-carbon bonds, enabling the creation of a diverse array of molecules. However, the successful synthesis of a novel compound is only the first step; rigorous structural confirmation is paramount to ensure the identity and purity of the new chemical entity. This guide provides a comparative overview of the key analytical techniques and experimental protocols for confirming the structure of novel compounds synthesized using this compound, alongside a discussion of alternative reagents.
Data Presentation: Spectroscopic and Physical Data Comparison
The following tables summarize the expected spectroscopic and physical data for a hypothetical novel compound, "Compound X," synthesized via the reaction of this compound with a generic electrophile, and compares it with a potential alternative.
Table 1: 1H and 13C NMR Data for Compound X
| Assignment | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Key HMBC Correlations | Key HSQC Correlations |
| Ar-H (C2', C6') | 6.85 (s, 2H) | 127.5 | H-2'/6' to C-4', C-1' | C-2'/6' to H-2'/6' |
| Ar-H (C4') | 6.95 (s, 1H) | 129.0 | H-4' to C-2'/6', C-3'/5' | C-4' to H-4' |
| Ar-CH3 | 2.28 (s, 6H) | 21.3 | CH3 to C-3'/5', C-2'/6' | C-CH3 to H-CH3 |
| -CH2-Ar | 2.80 (t, J=7.5 Hz, 2H) | 45.2 | CH2-Ar to C-1', C-2'/6' | C-CH2-Ar to H-CH2-Ar |
| -CH2- | 1.95 (m, 2H) | 32.1 | - | C-CH2 to H-CH2 |
| Other Moiety | ... | ... | ... | ... |
Table 2: Mass Spectrometry and Physical Data Comparison
| Property | Compound X (from this compound) | Alternative Compound Y (from Benzylmagnesium bromide) |
| Molecular Formula | C18H22O | C16H18O |
| Molecular Weight | 254.37 g/mol | 226.31 g/mol |
| Mass Spectrum (m/z) | 254 (M+), 133 (base peak) | 226 (M+), 91 (base peak) |
| Melting Point | 85-87 °C | 76-78 °C |
| Appearance | White crystalline solid | Off-white solid |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and accurate interpretation of results.
Synthesis of a Novel Compound (Example: Reaction with an Epoxide)
-
Preparation of this compound:
-
All glassware must be oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
To a flask containing magnesium turnings (1.2 eq), add a small crystal of iodine.
-
A solution of 3,5-dimethylbenzyl bromide (1.0 eq) in anhydrous diethyl ether is added dropwise to initiate the reaction.
-
The reaction mixture is stirred at room temperature until the magnesium is consumed.
-
-
Reaction with Electrophile (e.g., Cyclohexene Oxide):
-
The solution of this compound is cooled to 0 °C.
-
A solution of cyclohexene oxide (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
-
Work-up and Purification:
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
-
Spectroscopic Analysis
-
NMR Spectroscopy:
-
1H, 13C, HSQC, and HMBC NMR spectra are recorded on a 400 MHz or higher spectrometer.[1][2]
-
Samples are dissolved in deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[3]
-
-
Mass Spectrometry:
-
High-resolution mass spectrometry (HRMS) is performed using an ESI-TOF or Orbitrap mass spectrometer to confirm the elemental composition.
-
Electron ionization (EI) or chemical ionization (CI) can be used to determine the molecular weight and fragmentation pattern.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra are recorded on an FTIR spectrometer using KBr pellets or as a thin film.
-
Characteristic absorption bands are reported in wavenumbers (cm-1).
-
-
X-ray Crystallography:
Mandatory Visualizations
Logical Workflow for Structure Confirmation
Caption: Logical workflow for the synthesis and structural confirmation of a novel compound.
Comparison of Benzylating Reagents
Caption: Comparison of this compound with alternative benzylating reagents.
Comparison with Alternatives
While this compound is a versatile reagent, the choice of a benzylating agent depends on the specific synthetic target and the presence of other functional groups.
-
Other Benzylmagnesium Halides: Unsubstituted benzylmagnesium bromide or chloride are common alternatives.[4] These reagents are generally more reactive due to less steric hindrance. However, as observed in reactions with certain substrates, benzylmagnesium halides can undergo unexpected rearrangements, such as the benzyl to o-tolyl rearrangement, depending on the reaction conditions.[4][5] The steric bulk of the 3,5-dimethyl substitution can potentially disfavor such rearrangements and may offer different regioselectivity in reactions with unsymmetrical electrophiles. Abnormal reactions have been noted with substituted benzylmagnesium chlorides, where ortho-substituents can influence the reaction pathway.[6]
-
Alternative Benzylation Methods: For substrates that are incompatible with the strongly basic and nucleophilic nature of Grignard reagents, alternative benzylation methods should be considered. These include:
-
Williamson Ether Synthesis: Using 3,5-dimethylbenzyl bromide with an alkoxide. This is a classic SN2 reaction.
-
Reductive Amination: Introducing the 3,5-dimethylbenzyl group via reaction of an amine with 3,5-dimethylbenzaldehyde followed by reduction.
-
Use of Milder Benzylating Agents: Reagents like benzyl trichloroacetimidate can be used for the benzylation of alcohols under milder, acidic conditions. A variety of other benzylating agents are also commercially available.[7]
-
The successful synthesis and characterization of novel compounds require a multi-faceted analytical approach. By combining detailed spectroscopic analysis with robust experimental protocols, researchers can confidently confirm the structure of new molecules synthesized using this compound and make informed decisions when selecting alternative synthetic strategies.
References
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. magritek.com [magritek.com]
- 3. mdpi.com [mdpi.com]
- 4. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. Benzylation Reagents [Esterification] | TCI EUROPE N.V. [tcichemicals.com]
side-by-side reaction comparison of substituted benzylmagnesium bromides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of substituted benzylmagnesium bromides, focusing on the influence of electron-donating and electron-withdrawing groups on product distribution. Experimental data from various sources has been compiled to offer a side-by-side analysis of normal 1,2-addition, rearrangement, and Wurtz coupling side reactions.
Introduction to Benzylmagnesium Halide Reactivity
Benzylmagnesium halides are versatile Grignard reagents used in the formation of carbon-carbon bonds. However, their reactions can be complex, often yielding a mixture of products. The primary reaction pathways include:
-
1,2-Addition: The expected nucleophilic addition of the benzyl group to a carbonyl carbon.
-
Rearrangement: An abnormal reaction where the Grignard reagent rearranges to an o-tolylmagnesium halide before or during the reaction, leading to the formation of o-tolyl derivatives. This rearrangement is a known phenomenon in reactions of benzylmagnesium halides[1][2][3].
-
Wurtz Coupling: A side reaction where the Grignard reagent couples with the starting benzyl bromide or another Grignard molecule to form a bibenzyl derivative. This is a common side reaction in Grignard reagent formation[4][5].
The prevalence of each pathway is significantly influenced by the electronic nature of substituents on the aromatic ring, the reaction conditions, and the electrophile used.
Visualizing Reaction Pathways
The following diagram illustrates the competing reaction pathways for a substituted benzylmagnesium bromide reacting with an aldehyde.
Caption: Competing reaction pathways of substituted benzylmagnesium bromides.
Side-by-Side Comparison of Substituted Benzylmagnesium Bromide Reactions
This section compares the reactivity of benzylmagnesium bromide with representative electron-donating (4-methoxy) and electron-withdrawing (4-chloro) substituents in their reaction with a model aldehyde. While direct side-by-side quantitative data for all three pathways is scarce in the literature, the following tables summarize reported yields and observed trends.
Reaction with a Carbohydrate Aldehyde
The following data is adapted from a study on the reaction of benzylmagnesium halides with 2,3-O-isopropylidene-α-D-lyxo-pentodialdo-1,4-furanoside[1][3][6]. This provides insight into the ratio of rearranged to non-rearranged products.
| Grignard Reagent | Reaction Conditions | Rearranged Product (o-tolyl carbinol) Yield | Non-rearranged Product (benzyl carbinol) Yield | Ratio (Rearranged:Non-rearranged) |
| Benzylmagnesium Chloride | Diethyl ether, reflux | 15% | 5% | 3:1 |
| Benzylmagnesium Bromide | Diethyl ether, -25°C to RT | 10% | 34% | 1:3.4 |
| Benzylmagnesium Bromide | Diethyl ether, reflux (excess Grignard) | 20% | 18% | 1.1:1 |
Note: Yields are for the isolated ketone products after oxidation of the initial alcohol adducts.
Inferred Reactivity with Benzaldehyde
The following table provides an inferred comparison based on general principles of electronic effects on Grignard reagent stability and reactivity. Electron-donating groups are expected to increase the nucleophilicity of the benzylic carbon, potentially favoring 1,2-addition, but may also stabilize the benzylic radical, which could influence Wurtz coupling. Electron-withdrawing groups decrease nucleophilicity.
| Substituted Benzylmagnesium Bromide | Expected 1,2-Addition Product Yield | Expected Rearrangement Product Yield | Expected Wurtz Coupling Product Yield |
| 4-Methoxybenzylmagnesium bromide | High | Low | Moderate |
| Benzylmagnesium bromide | Moderate | Moderate to High | Low to Moderate |
| 4-Chlorobenzylmagnesium bromide | Low | Moderate | Low |
Note: This table is based on qualitative trends and requires experimental verification for precise quantitative comparison.
Experimental Protocols
General Procedure for the Preparation of Substituted Benzylmagnesium Bromide
This protocol is a generalized procedure based on standard laboratory practices for Grignard reagent synthesis.
Materials:
-
Substituted benzyl bromide (1.0 eq)
-
Magnesium turnings (1.2 eq)
-
Anhydrous diethyl ether or THF
-
Iodine crystal (optional, as initiator)
Procedure:
-
All glassware is dried in an oven at 120°C overnight and assembled hot under a dry nitrogen or argon atmosphere.
-
Magnesium turnings are placed in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
A small crystal of iodine can be added to activate the magnesium surface.
-
A solution of the substituted benzyl bromide in anhydrous diethyl ether is prepared in the dropping funnel.
-
A small portion of the benzyl bromide solution is added to the magnesium turnings. The reaction is initiated, which is indicated by a color change and gentle refluxing of the ether. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, the remaining benzyl bromide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
General Procedure for the Reaction with an Aldehyde and Product Analysis
This protocol outlines the reaction of the prepared Grignard reagent with an aldehyde and subsequent analysis.
Materials:
-
Solution of substituted benzylmagnesium bromide (1.0 eq)
-
Aldehyde (e.g., benzaldehyde, 0.9 eq) dissolved in anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis[7]
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
The solution of the substituted benzylmagnesium bromide is cooled to 0°C in an ice bath.
-
A solution of the aldehyde in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
For quantitative analysis, a known amount of an internal standard is added to the crude reaction mixture before analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy[7][8]. This allows for the determination of the relative amounts of the 1,2-addition product, rearrangement product, and Wurtz coupling product.
Visualization of Experimental Workflow
The following diagram outlines the general workflow for the synthesis and reaction of substituted benzylmagnesium bromides.
Caption: General experimental workflow.
Conclusion
The reactivity of substituted benzylmagnesium bromides is a nuanced interplay of electronic and steric factors. While a comprehensive quantitative dataset is challenging to compile from existing literature, the available evidence and established chemical principles indicate that:
-
Electron-donating groups on the benzene ring tend to increase the overall reactivity and may favor the normal 1,2-addition pathway.
-
Electron-withdrawing groups decrease the nucleophilicity of the Grignard reagent, potentially leading to lower overall yields of addition products.
-
The formation of rearranged products is a significant competing pathway, with its prevalence influenced by the halide counter-ion (chloride vs. bromide) and reaction temperature[1][3].
-
Wurtz coupling is an ever-present side reaction that can be minimized by controlling reaction conditions such as temperature and concentration[4].
For researchers and professionals in drug development, a thorough understanding of these competing pathways is crucial for optimizing reaction conditions to favor the desired product and maximize yields. Further systematic studies with a standardized electrophile and a wider range of substituents would be invaluable for building a more complete quantitative picture of these reactions.
References
- 1. Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. BJOC - Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 3,5-Dimethylbenzylmagnesium Bromide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive organometallic compounds like 3,5-Dimethylbenzylmagnesium bromide, a Grignard reagent, is paramount.[1][2] Adherence to strict protocols is essential to mitigate risks such as fire and violent reactions, ensuring the safety of laboratory personnel and the protection of the environment.[3][4] This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, grounded in established safety practices for Grignard reagents.
Core Principles of Grignard Reagent Disposal
Grignard reagents are highly reactive with water and other protic solvents.[1][5][6] The fundamental principle of their safe disposal is a controlled quenching process. This involves gradually reacting the Grignard reagent with a series of increasingly reactive quenching agents to manage the exothermic reaction and prevent uncontrolled effervescence or fire.[5][7] The process typically starts with a less reactive alcohol, followed by a more reactive one, and finally, water.[5]
Quantitative Data for Disposal
| Parameter | Recommendation | Rationale |
| Primary Quenching Agent | Isopropanol | Less reactive than methanol or ethanol, allowing for a more controlled initial quenching of the highly reactive Grignard reagent.[5][7] |
| Secondary Quenching Agent | Methanol or Ethanol | More reactive than isopropanol to ensure the complete reaction of any remaining Grignard reagent before the addition of water.[5][6] |
| Final Quenching Agent | Water | To hydrolyze any remaining organometallic species and magnesium salts.[2][8] |
| Reaction Temperature | 0 °C (Ice Bath) | To control the exothermic nature of the quenching reaction and prevent the solvent from boiling.[2][8] |
| Addition Method | Add Grignard solution slowly to the quenching agent | This ensures that the Grignard reagent is always the limiting reactant, preventing a large, uncontrolled reaction.[7] |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | While not always mandatory for disposal, an inert atmosphere can help prevent the ignition of flammable solvents, especially when dealing with larger quantities.[9] |
Experimental Protocol for Safe Disposal
This protocol outlines a safe and effective method for quenching and disposing of residual this compound.
Personnel Protective Equipment (PPE):
-
Flame-resistant lab coat[10]
-
Safety glasses or goggles[10]
-
Nitrile gloves[3]
-
Face shield (recommended)
Materials:
-
Residual this compound solution
-
Anhydrous isopropanol
-
Anhydrous methanol or ethanol
-
Deionized water
-
10% Sulfuric acid (optional, for dissolving magnesium salts)[8]
-
A three-necked round-bottom flask or an appropriate reaction vessel equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Ice bath
-
Appropriate waste container
Procedure:
-
Preparation:
-
Conduct the entire procedure in a certified chemical fume hood.[3][6]
-
Ensure a Class D fire extinguisher (for combustible metals) or dry sand is readily accessible.[10]
-
Place a suitable volume of anhydrous isopropanol in the reaction flask, sufficient to dilute and react with the Grignard reagent.
-
Cool the flask containing the isopropanol in an ice bath to 0 °C.[2][8]
-
-
Quenching - Step 1 (Isopropanol):
-
Slowly add the this compound solution to the cold, stirring isopropanol via the dropping funnel.[7]
-
Maintain the temperature of the reaction mixture below 20 °C.
-
Observe for gas evolution (bubbling). Continue stirring until the gas evolution subsides.
-
-
Quenching - Step 2 (Methanol/Ethanol):
-
Once the initial reaction with isopropanol is complete, slowly add anhydrous methanol or ethanol to the reaction mixture.
-
This step ensures any unreacted Grignard reagent is consumed.
-
Continue to stir the mixture in the ice bath until gas evolution ceases.
-
-
Quenching - Step 3 (Water):
-
Neutralization and Work-up (Optional):
-
If a precipitate of magnesium salts forms, it can be dissolved by the slow addition of 10% sulfuric acid until the solution becomes clear.[8] This step should be performed with caution as it can also be exothermic.
-
-
Final Disposal:
-
The resulting aqueous solution, once fully quenched and cooled to room temperature, can be transferred to an appropriate aqueous waste container for disposal according to your institution's guidelines.[11]
-
Disposal Workflow
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of Grignard reagents.
By following these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. rroij.com [rroij.com]
- 3. dchas.org [dchas.org]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. artscimedia.case.edu [artscimedia.case.edu]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. faculty.fgcu.edu [faculty.fgcu.edu]
- 11. brainly.com [brainly.com]
Personal protective equipment for handling 3,5-Dimethylbenzylmagnesium bromide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of 3,5-Dimethylbenzylmagnesium bromide. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure and ensure personal safety. The following equipment must be worn at all times:
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes. Standard safety glasses are not sufficient.
-
Skin Protection: A flame-retardant lab coat and chemically resistant gloves (e.g., butyl rubber or Teflon) are essential.[1][2][3] Immediately remove any clothing that becomes contaminated.[1][2][4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[1][2][5] If exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors should be used.[3]
Safe Handling and Operational Plan
This compound is a reactive Grignard reagent that requires specific handling procedures to prevent accidents.
2.1. General Precautions:
-
Inert Atmosphere: All handling and transfers of this reagent must be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with air and moisture.[2][4]
-
Water Incompatibility: This reagent reacts violently with water.[3][6] Ensure that all glassware and equipment are scrupulously dried before use.[1][2]
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][2][3][4][7] Use non-sparking tools and explosion-proof equipment.[1][2][3][4]
-
Static Discharge: Take precautionary measures against static discharge by grounding all containers and equipment.[1][2][3][4]
2.2. Step-by-Step Handling Protocol:
-
Preparation: Ensure the work area, typically a chemical fume hood, is clean and free of any incompatible materials, especially water and oxidizing agents.
-
Inerting: Purge all reaction vessels and transfer lines with an inert gas.
-
Transfer: Use a syringe or cannula for transferring the solution to maintain the inert atmosphere and prevent exposure.
-
Reaction Quenching: After the reaction is complete, the remaining Grignard reagent must be carefully quenched. This is typically done by slowly adding a proton source, such as a saturated aqueous solution of ammonium chloride, at a low temperature (e.g., 0 °C).
-
Post-Handling: Thoroughly wash hands and any exposed skin after handling.[1][2][3]
Emergency Procedures
In the event of an emergency, follow these procedures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes.[1][2][3][4] Seek immediate medical attention.[3][4][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][3][5] Seek immediate medical attention.[3][5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[1][3][4][5] Seek immediate medical attention.[1][2][3][7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1][2][3][5] Seek immediate medical attention.[3][4][5][7]
-
Spills: Evacuate the area. For small spills, absorb with a dry, inert material such as sand or earth.[8] Do not use combustible materials. For large spills, contain the spill and prevent it from entering drains.[1][2]
-
Fire: Use dry chemical, carbon dioxide, or sand to extinguish fires. Do NOT use water.[3][7]
Disposal Plan
Proper disposal of this compound and its reaction waste is crucial to prevent environmental contamination and ensure safety.
-
Quenching: Any unreacted Grignard reagent must be quenched as described in the handling protocol.
-
Waste Collection: Collect the quenched material and any contaminated solvents in a designated, properly labeled waste container.
-
Disposal: Dispose of the chemical waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[3][5][7]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C9H11BrMg | PubChem |
| Molecular Weight | 223.39 g/mol | PubChem |
| Appearance | Yellow to brown liquid | ECHEMI |
| Boiling Point | 65 °C (for a 0.5M solution in THF) | Sigma-Aldrich |
| Density | 0.950 g/mL at 25 °C (for a 0.5M solution in THF) | Sigma-Aldrich |
| Flash Point | -17.78 °C (closed cup, for a 0.5M solution in THF) | Sigma-Aldrich |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling and use of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. home.miracosta.edu [home.miracosta.edu]
- 5. fishersci.com [fishersci.com]
- 6. 3,5-Dimethylphenylmagnesium bromide, 0.5M solution in THF, AcroSeal 50 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. 3,5-Dimethylbenzyl bromide(27129-86-8) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
